molecular formula C8H4ClNO2S B1593344 5-Chloro-1,3-benzothiazole-2-carboxylic acid CAS No. 3507-53-7

5-Chloro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B1593344
CAS No.: 3507-53-7
M. Wt: 213.64 g/mol
InChI Key: TZCPBIKLIIUHTD-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-1,3-benzothiazole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-1,3-benzothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-benzothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPBIKLIIUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650160
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
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Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3507-53-7
Record name 5-Chloro-2-benzothiazolecarboxylic acid
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Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
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Foundational & Exploratory

physicochemical characteristics of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Introduction

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged structure," frequently found in a wide array of biologically active molecules, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The addition of a chloro group at the 5-position and a carboxylic acid at the 2-position modulates the electronic and steric properties of the core structure, making this molecule a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3]

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, we will delve into the causality behind its properties and provide detailed, field-proven experimental protocols for their determination. This document is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Identity and Core Properties

The unique arrangement of a benzene ring fused to a thiazole ring, further functionalized with an electron-withdrawing chlorine atom and an acidic carboxyl group, dictates the compound's chemical behavior and potential applications.

Caption: Molecular structure of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Table 1: Key Physicochemical Properties

Property Value Source
IUPAC Name 5-chloro-1,3-benzothiazole-2-carboxylic acid [4]
CAS Number 3507-53-7 [4][5]
Molecular Formula C₈H₄ClNO₂S [4][5]
Molecular Weight 213.64 g/mol [4]
Purity 97% (Typical) [5]
Computed XLogP3 2.9 [4]
Hydrogen Bond Donor Count 1 [4]

| Hydrogen Bond Acceptor Count | 3 |[4] |

Synthesis Overview

Benzothiazole derivatives are most commonly synthesized via the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[1][2] For 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a prevalent method involves the reaction of 2-amino-4-chlorothiophenol with an appropriate two-carbon synthon that can be oxidized to the carboxylic acid, or directly with a derivative of oxalic acid. Microwave-assisted synthesis has also been shown to be an efficient method for the direct condensation of 2-aminothiophenols with carboxylic acids.[6]

Synthesis_Workflow Reactant1 2-Amino-4-chlorothiophenol Process Condensation/ Cyclization Reactant1->Process Reactant2 Carboxylic Acid Derivative (e.g., Oxalyl Chloride) Reactant2->Process Product 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Process->Product

Caption: General synthetic pathway for 2-substituted benzothiazoles.

Physicochemical Characterization: Protocols and Insights

Melting Point Analysis

Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.[7] This phenomenon, known as melting point depression, is a colligative property and provides a rapid, inexpensive method for purity assessment before undertaking more complex analyses.

Trustworthiness: The protocol below incorporates a preliminary rapid determination to estimate the melting point, followed by a slower, more precise measurement. This two-step approach prevents overshooting the melting point and ensures an accurate reading.

Experimental Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of the crystalline 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Tightly pack the powder into a capillary tube to a height of 1-2 mm.[8][9]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine the approximate melting temperature.

  • Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary tube and heat at a slow, controlled rate (1-2°C per minute) starting from about 15°C below the approximate value.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[10]

  • Validation: Repeat the accurate determination with a fresh sample to ensure reproducibility.

Melting_Point_Workflow Start Start Prep Prepare Sample: Powder & Pack Capillary Start->Prep Rapid_Heat Rapid Heating (~10-15°C/min) Prep->Rapid_Heat Approx_MP Record Approximate Melting Point Rapid_Heat->Approx_MP Cool Cool Apparatus Approx_MP->Cool Slow_Heat Slow Heating (~1-2°C/min) Cool->Slow_Heat Record_Range Record T1 (Onset) & T2 (Clear Point) Slow_Heat->Record_Range End End Record_Range->End

Caption: Workflow for accurate melting point determination.

Solubility Profile

Expertise & Experience: The solubility of a drug candidate is paramount, influencing its formulation, administration route, and bioavailability. The principle of "like dissolves like" is a useful heuristic.[11] 5-Chloro-1,3-benzothiazole-2-carboxylic acid possesses both nonpolar (chlorinated benzene ring) and polar (carboxylic acid) features. Its solubility is therefore expected to be low in water, higher in polar organic solvents, and significantly enhanced in basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[12][13]

Trustworthiness: This qualitative protocol systematically tests the compound's solubility in a range of solvents that represent different classes (nonpolar, polar aprotic, polar protic, acidic, basic), providing a comprehensive profile of its behavior.[14]

Experimental Protocol: Qualitative Solubility Testing

  • Setup: For each solvent, add approximately 25 mg of the compound to a test tube.

  • Solvent Addition: Add 0.75 mL of the solvent in three portions (0.25 mL each), vigorously shaking after each addition.[14]

  • Observation: Record the compound as "soluble," "partially soluble," or "insoluble."

  • Solvent Series:

    • Water (H₂O): Tests for polarity and hydrogen bonding capability.

    • Diethyl Ether (Et₂O): A nonpolar solvent, tests for lipophilicity.[11]

    • 5% Sodium Hydroxide (NaOH): A strong base. Solubility indicates an acidic functional group (strong or weak acid).[14]

    • 5% Sodium Bicarbonate (NaHCO₃): A weak base. Solubility specifically indicates a strong organic acid, such as a carboxylic acid.[14]

    • 5% Hydrochloric Acid (HCl): An acid. Solubility would indicate a basic functional group (e.g., an amine), which is not expected to be the primary driver for this molecule but is part of a standard classification test.[14]

Solubility_Classification Start Compound Water Test in Water Start->Water Soluble_Water Soluble: Polar Compound Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No NaOH Test in 5% NaOH Soluble_NaOH Soluble: Acidic Compound NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No NaHCO3 Test in 5% NaHCO3 Soluble_NaHCO3 Soluble: Strong Acid (Carboxylic Acid) NaHCO3->Soluble_NaHCO3 Yes Insoluble_NaHCO3 Insoluble: Weak Acid NaHCO3->Insoluble_NaHCO3 No HCl Test in 5% HCl Soluble_HCl Soluble: Basic Compound HCl->Soluble_HCl Yes Insoluble_HCl Insoluble: Neutral Compound HCl->Insoluble_HCl No Insoluble_Water->NaOH Soluble_NaOH->NaHCO3 Insoluble_NaOH->HCl

Caption: Decision tree for solubility-based functional group analysis.

Acidity Constant (pKa) Determination

Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a drug molecule, this value is a master variable that governs its charge state in different physiological compartments, profoundly affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of proton dissociation.[15][16]

Trustworthiness: The protocol ensures accuracy by using a calibrated pH meter, maintaining a constant ionic strength, and performing multiple titrations to ensure the reliability of the results.[17] Purging with nitrogen is a key step to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[15]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water, potentially with a co-solvent if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.

  • Titration: Place the solution in a jacketed beaker on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[17]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve).[16][18]

pKa_Titration_Setup TitrationVessel Jacketed Beaker Compound Solution (with KCl) Magnetic Stir Bar StirPlate Magnetic Stir Plate TitrationVessel:f2->StirPlate Burette Digital Burette 0.1 M NaOH Burette:f1->TitrationVessel:f0 pH_Meter pH Meter Calibrated Electrode pH_Meter:f1->TitrationVessel:f1 Nitrogen N₂ Inlet Nitrogen->TitrationVessel:f0

Caption: Schematic of a potentiometric titration apparatus for pKa determination.

Spectroscopic Profile

Expertise & Experience: Spectroscopic techniques provide an unambiguous confirmation of the molecular structure. Each method probes different aspects of the molecule's constitution.

  • NMR Spectroscopy: ¹H and ¹³C NMR are unparalleled for mapping the carbon-hydrogen framework. For this molecule, the key diagnostic signals will be the downfield carboxylic acid proton (¹H NMR) and the deshielded carbonyl carbon (¹³C NMR).[19] The substitution pattern on the aromatic ring can be deduced from the coupling constants and chemical shifts of the aromatic protons.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The most prominent peaks will be the broad O-H stretch and the sharp, strong C=O stretch from the carboxylic acid moiety.[22]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition. The isotopic signature of the chlorine atom (a ~3:1 ratio for M and M+2 peaks) would be a definitive feature.[22]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency / m/z Rationale
¹H NMR Carboxylic Acid (-COOH) 10 - 13 ppm Highly deshielded acidic proton.[19]
Aromatic Protons (-ArH) 7.0 - 8.5 ppm Typical aromatic region; specific shifts and splitting depend on the electronic effects of the Cl, S, and N atoms.[23]
¹³C NMR Carbonyl Carbon (-C OOH) 160 - 180 ppm Deshielded carbon double-bonded to two oxygens.[22]
Aromatic Carbons (-ArC ) 110 - 155 ppm Standard range for aromatic and heteroaromatic carbons.[21]
IR Spectroscopy O-H Stretch (Carboxylic) 2500 - 3300 cm⁻¹ (broad) Characteristic broad absorption due to hydrogen bonding.[22]
C=O Stretch (Carboxylic) 1700 - 1725 cm⁻¹ (strong) Strong, sharp peak typical for a carboxylic acid carbonyl.[22]
Mass Spec. Molecular Ion [M]⁺ m/z ≈ 213 Corresponds to the molecular weight.
Isotope Peak [M+2]⁺ m/z ≈ 215 Due to the presence of the ³⁷Cl isotope (approx. 1/3 the intensity of the M peak).

| | Major Fragment | [M-45]⁺ | Loss of the -COOH group is a common fragmentation pathway for carboxylic acids.[22] |

Conclusion

The physicochemical properties of 5-Chloro-1,3-benzothiazole-2-carboxylic acid—its melting point, solubility profile, acidity, and spectroscopic signature—are direct consequences of its molecular architecture. A thorough understanding and precise measurement of these characteristics are not merely academic exercises; they are foundational to its successful application in drug discovery and materials science. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to confidently characterize this molecule, enabling its rational use in the synthesis of next-generation compounds with tailored functions and optimized performance.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Babylon. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088. Retrieved from [Link]

  • Florida Atlantic University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [https://fau.edu/ ઠcas/chemistry/academics/undergraduate/lab-manuals/organic-lab-1/exp1_solubility_class.pdf]([Link] ઠcas/chemistry/academics/undergraduate/lab-manuals/organic-lab-1/exp1_solubility_class.pdf)

  • University of Technology. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Acar Çevik, U., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Molecules, 25(15), 3372. Retrieved from [Link]

  • Zhang, L., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(1), 154. Retrieved from [Link]

  • Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved from [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Retrieved from [Link]

  • Fun, H. K., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2799. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. Retrieved from [Link]

Sources

5-Chloro-1,3-benzothiazole-2-carboxylic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to offer not just data, but a field-proven interpretation grounded in spectroscopic principles. The following sections are structured to elucidate the spectral characteristics of this molecule, providing a predictive framework for its identification and characterization based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

5-Chloro-1,3-benzothiazole-2-carboxylic acid possesses a rigid heterocyclic core, the 5-chlorobenzothiazole moiety, appended with a carboxylic acid group at the 2-position. This substitution pattern dictates a unique electronic environment, which is reflected in its spectral signatures. The chlorine atom at the 5-position and the carboxylic acid group significantly influence the chemical shifts of the aromatic protons and carbons. Understanding these influences is key to accurate spectral interpretation.

The molecular formula is C₈H₄ClNO₂S, with a monoisotopic mass of 212.96 g/mol .

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of chemically non-equivalent protons and their local electronic environments. For 5-Chloro-1,3-benzothiazole-2-carboxylic acid, we anticipate signals from the three aromatic protons on the benzene ring and one highly deshielded proton from the carboxylic acid group.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-4~ 8.25dJ ≈ 2.0 HzProton ortho to the Chlorine
H-6~ 7.65ddJ ≈ 8.7, 2.0 HzProton meta to Chlorine, ortho to Sulfur-fused carbon
H-7~ 8.15dJ ≈ 8.7 HzProton ortho to Nitrogen-fused carbon
-COOH> 12.0br s-Carboxylic acid proton

Causality and Field Insights:

  • Aromatic Protons: The aromatic region will display an ABC spin system.

    • H-7 is adjacent to the electron-withdrawing imine-like nitrogen within the thiazole ring, leading to significant deshielding and a downfield shift (~8.15 ppm). It will appear as a doublet due to coupling with H-6.

    • H-4 is ortho to the chlorine atom. Halogens exert an anisotropic effect, and this proton is also influenced by the fused thiazole ring, placing it downfield (~8.25 ppm). It will appear as a doublet with a small meta-coupling to H-6.

    • H-6 is coupled to both H-7 (ortho-coupling, ~8.7 Hz) and H-4 (meta-coupling, ~2.0 Hz), resulting in a doublet of doublets. Its chemical shift will be the most upfield of the aromatic protons (~7.65 ppm).

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly acidic and participates in hydrogen bonding, especially in a solvent like DMSO. This leads to a very broad signal at a significantly downfield chemical shift, often above 12 ppm.[1] Its exchangeability with solvent protons can sometimes broaden it to the point of being nearly indistinguishable from the baseline.

Caption: Molecular structure showing proton assignments.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal eight distinct carbon signals, as there is no molecular symmetry. The chemical shifts are highly dependent on the electronic environment, with carbons attached to heteroatoms and those in the carboxylic acid group being the most downfield.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C=O~ 165.0Carboxylic acid carbonyl
C-2~ 160.0Thiazole carbon adjacent to S and N
C-3a~ 152.0Benzene carbon fused to thiazole (adjacent to S)
C-7a~ 135.0Benzene carbon fused to thiazole (adjacent to N)
C-5~ 133.0Carbon bearing Chlorine
C-7~ 128.0Aromatic CH
C-4~ 125.0Aromatic CH
C-6~ 123.0Aromatic CH

Causality and Field Insights:

  • Carbonyl Carbon: The carboxylic acid carbon (C=O) is significantly deshielded and appears far downfield, typically in the 165-185 ppm range.[2]

  • Heterocyclic Carbons: The C-2 carbon, bonded to both sulfur and nitrogen, is highly deshielded and is expected around 160 ppm. The bridgehead carbons, C-3a and C-7a, are also downfield due to their attachment to the heteroatoms of the thiazole ring.

  • Aromatic Carbons: The carbon bearing the chlorine atom (C-5) will be downfield due to the electronegativity of chlorine. The remaining aromatic CH carbons (C-4, C-6, C-7) will appear in the typical aromatic region of 120-130 ppm, with their precise shifts influenced by the combined electronic effects of the chloro-substituent and the fused heterocyclic ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent tool for identifying functional groups. The spectrum of this molecule will be dominated by the characteristic absorptions of the carboxylic acid and the benzothiazole core.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~ 3100MediumAromatic C-H stretch
~ 1700Strong, SharpC=O stretch (Carboxylic acid)
~ 1600, 1470Medium-StrongAromatic C=C ring stretch
~ 1550MediumC=N stretch (Thiazole ring)
1320 - 1210MediumC-O stretch (Carboxylic acid)
~ 920Broad, MediumO-H bend (out-of-plane, dimer)
~ 820StrongC-H out-of-plane bend (substituted benzene)
~ 750MediumC-Cl stretch

Causality and Field Insights:

  • Carboxylic Acid Signatures: The most prominent feature will be the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[1] This often overlaps with the aromatic C-H stretches. The strong carbonyl (C=O) stretch around 1700 cm⁻¹ is another definitive peak for the carboxylic acid.[1]

  • Benzothiazole Core: The C=N stretching vibration of the thiazole ring is expected around 1550 cm⁻¹. The aromatic C=C stretching bands will appear in the 1600-1470 cm⁻¹ region.

  • Substitution Pattern: The strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for the 1,2,4-trisubstituted benzene ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)

m/zPredicted FragmentSignificance
213/215[M]⁺Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
196/198[M - OH]⁺Loss of hydroxyl radical
168/170[M - COOH]⁺Loss of carboxylic acid group
134[C₇H₃NS]⁺Loss of Cl from the [M - COOH]⁺ fragment
108[C₆H₄S]⁺Benzothiophene-like fragment

Causality and Field Insights:

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 213 and 215, with a relative intensity ratio of approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

  • Primary Fragmentation: The most likely initial fragmentation is the loss of the carboxylic acid group as a radical (•COOH, 45 Da) to give a fragment at m/z 168/170, or the loss of a hydroxyl radical (•OH, 17 Da) to yield a fragment at m/z 196/198. The loss of CO₂ (44 Da) to give a fragment at m/z 169/171 is also a common pathway for carboxylic acids.

  • Workflow Diagram: The fragmentation cascade provides a logical pathway to deduce the molecular structure.

Fragmentation_Pathway M [C₈H₄ClNO₂S]⁺˙ m/z 213/215 F1 [C₈H₃ClNO₂S]⁺ m/z 196/198 M->F1 - •OH F2 [C₇H₄ClNS]⁺˙ m/z 168/170 M->F2 - •COOH F3 [C₇H₃NS]⁺˙ m/z 134 F2->F3 - •Cl

Caption: Predicted major fragmentation pathway in EI-MS.

Standard Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-1,3-benzothiazole-2-carboxylic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and accumulate 1024 scans for adequate signal-to-noise.

  • Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and reference the spectra to the residual solvent peak of DMSO (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background correction using a spectrum of an empty sample chamber.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) for analysis by a system with a liquid chromatography inlet.

  • Instrumentation: Employ an electron ionization (EI) mass spectrometer.

  • Acquisition: Use a standard electron energy of 70 eV. Scan a mass range from m/z 40 to 400.

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pattern.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

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An In-Depth Technical Guide to the Structure of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind experimental design and data interpretation, fostering a deeper understanding of this intriguing heterocyclic compound.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the benzothiazole ring system creates 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a molecule with significant potential for further chemical modification and exploration in drug discovery programs. The electron-withdrawing nature of the chloro group and the reactive handle provided by the carboxylic acid make this compound a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₄ClNO₂SPubChem
Molecular Weight 213.64 g/mol PubChem
IUPAC Name 5-chloro-1,3-benzothiazole-2-carboxylic acidPubChem
CAS Number 3507-53-7PubChem
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)---

Molecular Structure and Visualization

The structural arrangement of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is fundamental to its chemical reactivity and biological interactions. The planar benzothiazole ring system, substituted with a chloro and a carboxylic acid group, dictates its electronic and steric properties.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product A 4-Chloro-2-aminothiophenol C 5-Chloro-2-methyl-1,3-benzothiazole A->C Condensation/ Cyclization B Acetic Anhydride B->C E 5-Chloro-1,3-benzothiazole- 2-carboxylic acid C->E Oxidation D 1. KMnO₄, NaOH 2. HCl (aq) D->E

Proposed synthesis workflow for 5-Chloro-1,3-benzothiazole-2-carboxylic acid.
Experimental Protocol (Hypothetical)

Part A: Synthesis of 5-Chloro-2-methyl-1,3-benzothiazole

  • To a solution of 4-chloro-2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid), add acetic anhydride (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-Chloro-2-methyl-1,3-benzothiazole.

Part B: Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

  • Dissolve 5-Chloro-2-methyl-1,3-benzothiazole (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to reflux and add a solution of potassium permanganate (3.0-4.0 eq) in water dropwise over a period of 1-2 hours.

  • Continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, thiazole, and carboxylic acid groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 160-170 ppm). The carbons of the benzothiazole ring will appear in the aromatic region (δ 110-155 ppm), with their specific shifts influenced by the attached heteroatoms and substituents. [5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N Stretch (Thiazole): A medium to strong band around 1600-1620 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and an M+2 peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and/or the carboxyl group (45 Da).

Potential Biological Activities and Applications

The benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of the 5-chloro substituent has been shown in some studies to enhance the biological efficacy of benzothiazole derivatives. [6][7]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. [3][8][9][10]These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation. The 5-chloro substitution, in particular, has been associated with enhanced cytotoxic activity against various cancer cell lines. [6]For instance, certain 5-chlorobenzothiazole derivatives have shown significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). [6]

Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. [4][11][12][13]The mechanism of action often involves the inhibition of essential microbial enzymes. The presence of a chloro group on the benzothiazole ring has been reported to contribute to the antimicrobial potency of these compounds. [7] The carboxylic acid group at the 2-position of 5-Chloro-1,3-benzothiazole-2-carboxylic acid provides a convenient point for chemical modification. This allows for the synthesis of a library of derivatives, such as amides and esters, which can be screened for enhanced biological activity and improved pharmacokinetic properties.

Biological_Applications cluster_applications Potential Applications 5-Chloro-1,3-benzothiazole-2-carboxylic acid 5-Chloro-1,3-benzothiazole-2-carboxylic acid Chemical Building Block Chemical Building Block 5-Chloro-1,3-benzothiazole-2-carboxylic acid->Chemical Building Block Synthesis of Derivatives Anticancer Agent Anticancer Agent Antimicrobial Agent Antimicrobial Agent Chemical Building Block->Anticancer Agent Structure-Activity Relationship Studies Chemical Building Block->Antimicrobial Agent Structure-Activity Relationship Studies

Potential applications and research directions.

Conclusion

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure, combining the versatile benzothiazole core with a reactive carboxylic acid handle and an activity-enhancing chloro substituent, makes it a valuable starting material for the synthesis of novel bioactive molecules. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural analogs. Further research into the synthesis and biological evaluation of derivatives of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is warranted to fully explore its therapeutic potential.

References

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An In-depth Technical Guide to the Biological Activity of 5-Chloro-1,3-benzothiazole-2-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on the biological significance of 5-Chloro-1,3-benzothiazole-2-carboxylic acid and its structurally related derivatives. The presence of a chloro group at the 5-position of the benzothiazole ring has been shown to significantly influence the biological activity of these compounds.[1][2] This document provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this class of compounds, with a particular emphasis on their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, data summaries, and pathway visualizations are included to facilitate further research and drug development efforts.

Introduction: The Benzothiazole Scaffold and the Significance of 5-Chloro Substitution

Benzothiazoles are heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[1][3] This bicyclic system is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[4][5] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic effects.[1][4][5][6]

The introduction of a chloro group at the 5-position of the benzothiazole ring is a key structural modification that has been shown to enhance the biological potency of these derivatives.[1][2] This electron-withdrawing group can alter the electronic properties of the molecule, influencing its binding affinity to target proteins and its overall pharmacokinetic profile. This guide will delve into the specific biological activities associated with 5-chloro-substituted benzothiazoles, with a focus on the 2-carboxylic acid derivative and its analogs.

Synthesis of 5-Chloro-1,3-benzothiazole Derivatives

The synthesis of benzothiazole derivatives can be achieved through various established methods. A common and effective route involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[7][8] Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating these compounds.[7]

General Synthetic Workflow:

Synthesis_Workflow A 2-Amino-4-chlorothiophenol C Condensation Reaction (e.g., PPA, microwave) A->C B Carboxylic Acid Derivative (e.g., oxalic acid derivative for 2-carboxylic acid) B->C D 5-Chloro-1,3-benzothiazole-2-carboxylic acid derivative C->D Cyclization Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzothiazole 5-Chloro-benzothiazole Derivative Benzothiazole->COX_Enzyme Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups:

    • Control group (vehicle).

    • Standard drug group (e.g., Diclofenac sodium).

    • Test compound group(s) (5-Chloro-1,3-benzothiazole-2-carboxylic acid derivative at various doses).

  • Procedure:

    • Administer the test compounds and standard drug orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented, with many compounds demonstrating potent activity against various cancer cell lines. [9][10][11]The 5-chloro substitution has been identified as a favorable feature for enhancing cytotoxic activity. [1][12]

Mechanism of Action:

The anticancer mechanisms of benzothiazole derivatives are diverse and can include:

  • Inhibition of Protein Kinases: Many kinases are overactive in cancer cells, and their inhibition can halt cell proliferation and induce apoptosis. [13]* DNA Damage and Apoptosis Induction: Some derivatives can intercalate with DNA or generate reactive oxygen species, leading to DNA damage and programmed cell death (apoptosis). [10]* Inhibition of Topoisomerase II: These enzymes are crucial for DNA replication, and their inhibition leads to cell cycle arrest and cell death. [12]

Anticancer_Mechanism cluster_0 Cancer Cell Proliferation Uncontrolled Cell Proliferation Kinase Protein Kinases Kinase->Proliferation DNA_Replication DNA Replication (Topoisomerase II) DNA_Replication->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Benzothiazole 5-Chloro-benzothiazole Derivative Benzothiazole->Kinase Inhibition Benzothiazole->DNA_Replication Inhibition Benzothiazole->Apoptosis Induction

Caption: Multiple anticancer mechanisms of 5-chloro-benzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of some 5-chloro-benzothiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[9]
5-chloro substituted benzothiazole acylhydrazonesMCF-7 (Breast), HT-29 (Colon)Varies[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 5-chloro-benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [13]

Antimicrobial Activity

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. [3][14][15]The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity. [2]

Mechanism of Action:

The antimicrobial action of these compounds can be attributed to several mechanisms, including:

  • Inhibition of Essential Enzymes: Benzothiazoles can inhibit microbial enzymes that are vital for cell wall synthesis, DNA replication, or metabolic pathways. [13]* Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole-thiophene derivative with 5-chloro substitutionS. aureus6.25[2]
5-chloro substituted benzothiazole-based azo dyeS. typhimurium, K. pneumonia25-50[2]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the 5-chloro-benzothiazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

5-Chloro-1,3-benzothiazole-2-carboxylic acid and its derivatives represent a promising class of compounds with a wide range of biological activities. The 5-chloro substitution consistently appears to be a key determinant for enhanced anti-inflammatory, anticancer, and antimicrobial efficacy. The multifaceted mechanisms of action of these compounds make them attractive candidates for further drug development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the benzothiazole scaffold for improved potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.

  • Target Identification and Validation: To elucidate the precise molecular targets and pathways modulated by these compounds.

The in-depth understanding of the biological activities and mechanisms of action of 5-chloro-benzothiazole derivatives provided in this guide serves as a valuable resource for researchers dedicated to the discovery of novel therapeutic agents.

References

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] This guide focuses on a specific, yet under-investigated derivative: 5-Chloro-1,3-benzothiazole-2-carboxylic acid. While direct biological data for this compound is sparse[9], its structural features—a halogenated benzothiazole core with a carboxylic acid moiety—provide a strong basis for hypothesizing its potential therapeutic targets. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based framework for identifying and validating these targets. We will synthesize insights from the broader class of benzothiazole compounds to propose high-probability target families and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

Introduction: The Rationale for Investigating 5-Chloro-1,3-benzothiazole-2-carboxylic acid

The therapeutic promise of any small molecule is encoded in its structure. For 5-Chloro-1,3-benzothiazole-2-carboxylic acid, two key features guide our investigation:

  • The Benzothiazole Core: This bicyclic heterocyclic system is electron-rich and planar, characteristics that facilitate interactions with various biological macromolecules, including enzymes and nucleic acids.[3][10] Its versatility is demonstrated by its role in drugs targeting a multitude of diseases.[3][7]

  • Key Substitutions:

    • 5-Chloro Group: Halogenation, particularly with chlorine, is a common strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve cell permeability. On the benzothiazole ring, a chloro substituent has been shown to increase antitumor activity.[2][11]

    • 2-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, or as a metal chelator, making it a critical feature for interacting with the active sites of many enzymes.

Given this structural foundation, we can infer potential therapeutic applications and design a logical workflow for target identification and validation. The most prominent and well-documented therapeutic area for benzothiazole derivatives is oncology, followed by neurodegenerative disorders. This guide will therefore prioritize targets within these fields.

Primary Therapeutic Area: Oncology

The anticancer activity of benzothiazole derivatives is extensive, with compounds reported to inhibit tumor cell proliferation through diverse mechanisms.[12][13][14] We hypothesize that 5-Chloro-1,3-benzothiazole-2-carboxylic acid may engage one or more of the following validated oncological targets.

Potential Target Class 1: DNA and Associated Enzymes

Many planar, aromatic heterocyclic compounds exert their cytotoxic effects by directly interacting with DNA or by inhibiting enzymes that maintain DNA topology, such as topoisomerases.

Scientific Rationale: Certain benzothiazole derivatives function as DNA minor groove binding agents and potent inhibitors of human DNA topoisomerase IIα (Topo IIα).[11][15] Topo IIα is a critical enzyme for resolving DNA tangles during replication and transcription; its inhibition leads to catastrophic DNA damage and apoptotic cell death. The planar structure of the benzothiazole core is well-suited for such interactions.

Experimental Validation Workflow:

G cluster_0 Target Validation: Topoisomerase IIα Inhibition start Start: Synthesize/Acquire 5-Chloro-1,3-benzothiazole-2-carboxylic acid assay In Vitro Topo IIα DNA Relaxation Assay start->assay Test compound at various concentrations analyze Analyze Results: - Measure IC50 - Compare to Etoposide (Control) assay->analyze Quantify supercoiled vs. relaxed DNA via gel electrophoresis mech_study Mechanism of Action Study: - DNA Intercalation Assay (Fluorescence) - Covalent Complex Stabilization (Poison Assay) analyze->mech_study If potent inhibition is observed (low μM IC50) conclusion Conclusion: Determine if compound is a Topo IIα catalytic inhibitor or a poison mech_study->conclusion

Caption: Workflow for validating Topo IIα inhibition.

Detailed Protocol: Topoisomerase IIα DNA Relaxation Assay

This protocol is designed to determine if the test compound inhibits the catalytic activity of Topo IIα.

  • Objective: To measure the concentration-dependent inhibition of supercoiled plasmid DNA relaxation by human Topo IIα.

  • Materials:

    • Human Topoisomerase IIα enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

    • ATP (1 mM final concentration)

    • 5-Chloro-1,3-benzothiazole-2-carboxylic acid (dissolved in DMSO, serial dilutions)

    • Etoposide (positive control, Topo IIα poison)

    • Stop Solution/Loading Dye (e.g., containing SDS and Proteinase K to stop the reaction, and bromophenol blue for loading)

    • 1% Agarose gel with Ethidium Bromide (or a safer alternative like SYBR Safe)

    • TAE Buffer for electrophoresis

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add components in this order: Assay Buffer, supercoiled DNA (final concentration ~12.5 µg/mL), test compound at various concentrations (e.g., 0.1 to 100 µM), and finally, human Topo IIα enzyme.

    • Causality Check: Adding the enzyme last ensures all components are present to assess the compound's immediate effect on the enzyme-DNA complex.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

    • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Supercoiled (un-relaxed) DNA migrates faster than relaxed DNA.

    • Visualize the gel under UV light and quantify the band intensities for supercoiled and relaxed DNA.

  • Self-Validation & Interpretation:

    • A negative control (no enzyme) should show only the fast-migrating supercoiled band.

    • A positive control (enzyme, no compound) should show predominantly the slow-migrating relaxed band.

    • Etoposide should stabilize the covalent complex, leading to linearized DNA, which migrates between the supercoiled and relaxed forms.

    • An effective inhibitor will show a dose-dependent increase in the supercoiled DNA band. The IC₅₀ value is the concentration of the compound that inhibits 50% of the DNA relaxation.

Potential Target Class 2: Protein Kinases in Oncogenic Signaling

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Benzothiazole derivatives have emerged as potent inhibitors of several key kinases, including EGFR, VEGFR, and PI3K.[4][16]

Scientific Rationale: The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole-based compounds have been shown to inhibit this pathway.[5] The carboxylic acid moiety of our test compound could potentially form key interactions within the ATP-binding pocket of kinases like PI3K.

Proposed Signaling Pathway Target:

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Compound 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Detailed Protocol: Western Blotting for Akt Phosphorylation

This protocol assesses the compound's ability to inhibit PI3K/Akt signaling in a cellular context.

  • Objective: To measure the levels of phosphorylated Akt (p-Akt), a downstream marker of PI3K activity, in cancer cells treated with the test compound.

  • Materials:

    • Cancer cell line with known PI3K pathway activation (e.g., A549, MCF-7).[14]

    • Cell culture medium, FBS, and supplements.

    • 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

    • PI3K inhibitor (positive control, e.g., Wortmannin).

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • ECL substrate and imaging system.

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include vehicle (DMSO) and positive controls.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with Lysis Buffer.

    • Causality Check: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins for accurate analysis.

    • Harvest lysates, clarify by centrifugation, and determine protein concentration using a BCA assay.

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total Akt and β-actin to ensure equal loading.

  • Self-Validation & Interpretation:

    • β-actin levels should be consistent across all lanes, confirming equal protein loading.

    • Total Akt levels should remain relatively unchanged, indicating the compound is not causing protein degradation.

    • A dose-dependent decrease in the p-Akt signal, relative to total Akt, indicates inhibition of the PI3K pathway.

Secondary Therapeutic Area: Neurodegenerative Disorders

The benzothiazole scaffold has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD).

Scientific Rationale: A leading strategy in AD therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Furthermore, monoamine oxidase B (MAO-B) activity is elevated in the brains of AD patients, contributing to oxidative stress. Benzothiazole derivatives have been successfully designed as dual inhibitors of both AChE and MAO-B, offering a multi-target approach to treating AD.[6]

Table 1: Potential Neuroprotective Targets and Rationale

Potential TargetRole in NeurodegenerationRationale for Investigation
Acetylcholinesterase (AChE) Degrades acetylcholine, leading to cognitive decline in AD.The benzothiazole core can interact with the catalytic and peripheral anionic sites of AChE.[6]
Monoamine Oxidase B (MAO-B) Generates reactive oxygen species (ROS), contributing to neuronal damage.The heterocyclic ring system is a known pharmacophore for MAO inhibitors.[6]
Amyloid-Beta (Aβ) Aggregation Aβ plaques are a pathological hallmark of AD.Planar aromatic molecules can interfere with the β-sheet formation required for Aβ aggregation.[6]

Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To quantify the inhibitory effect of the test compound on AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Human recombinant AChE.

    • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).

    • DTNB solution.

    • ATCI solution.

    • 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

    • Donepezil or Tacrine (positive control).

    • 96-well microplate and plate reader.

  • Procedure:

    • In a 96-well plate, add Assay Buffer, test compound at various concentrations, and DTNB solution.

    • Add the AChE enzyme to each well (except for the blank) and incubate for 15 minutes at 25°C.

    • Causality Check: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Self-Validation & Interpretation:

    • The rate of the reaction (change in absorbance over time) is proportional to AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration. A low IC₅₀ value indicates potent inhibition.

Summary and Future Directions

This guide proposes a structured, hypothesis-driven approach to elucidating the therapeutic targets of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Based on the extensive pharmacology of the benzothiazole scaffold, the most promising areas for investigation are oncology and neurodegenerative disorders. The primary candidate targets include DNA Topoisomerase IIα , kinases within the PI3K/Akt signaling pathway , and enzymes implicated in Alzheimer's disease such as AChE and MAO-B .

The experimental protocols provided herein are robust, validated, and designed to yield clear, interpretable data. Successful identification of a primary target through these in vitro and cell-based assays should be followed by more advanced studies, including but not limited to:

  • Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells.

  • In Vivo Studies: Evaluation of efficacy and safety in relevant animal models of cancer or neurodegeneration.

  • ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

By following this logical and rigorous scientific framework, researchers can effectively unlock the therapeutic potential of 5-Chloro-1,3-benzothiazole-2-carboxylic acid and contribute to the development of novel medicines.

References

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  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). PubMed Central.
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An In-depth Technical Guide to the Proposed Mechanism of Action of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a member of the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] While the specific mechanism of action for this particular compound is not yet fully elucidated in publicly available literature, this guide synthesizes current knowledge on related benzothiazole analogues to propose a scientifically grounded, hypothetical mechanism of action. This document explores potential antimicrobial and anticancer activities through enzyme inhibition, providing a foundational framework for future research and drug development endeavors.

Introduction: The Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This core structure is present in a variety of natural and synthetic molecules that display a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2][3] The biological effects of benzothiazole derivatives are highly dependent on the nature and position of their substituents. The presence of a chloro group at the 5-position, as in the compound of interest, has been noted in several studies to enhance the antibacterial properties of the benzothiazole scaffold.[3]

Proposed Mechanism of Action: A Focus on Enzyme Inhibition

Based on the known activities of structurally similar benzothiazole derivatives, a primary proposed mechanism of action for 5-Chloro-1,3-benzothiazole-2-carboxylic acid is the inhibition of key microbial and cancer-related enzymes.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The structural features of 5-Chloro-1,3-benzothiazole-2-carboxylic acid suggest its potential as an antimicrobial agent. The proposed mechanisms center on the inhibition of bacterial enzymes that are crucial for survival and replication.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Many antibacterial agents function by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Certain benzothiazole derivatives have been identified as inhibitors of DNA gyrase B.[3] It is hypothesized that 5-Chloro-1,3-benzothiazole-2-carboxylic acid could bind to the ATP-binding site of these enzymes, preventing the necessary conformational changes for their function and leading to bacterial cell death.

  • Inhibition of Dihydropteroate Synthase (DHPS): Sulfa drugs, a well-known class of antibacterials, act by inhibiting DHPS, an enzyme critical for folate synthesis in bacteria. Some benzothiazole derivatives have also been investigated as DHPS inhibitors. The carboxylic acid and benzothiazole core of the target compound could mimic the substrate or an intermediate in the folate pathway, leading to competitive inhibition of DHPS.

Proposed Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Compound 5-Chloro-1,3-benzothiazole- 2-carboxylic acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibits DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Folate_Synthesis->Cell_Death Leads to

Caption: Proposed inhibition of bacterial DNA gyrase and DHPS.

Anticancer Activity: Targeting Key Signaling Pathways

The benzothiazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[4][5] The proposed mechanism for 5-Chloro-1,3-benzothiazole-2-carboxylic acid in a cancer context involves the inhibition of signaling pathways critical for tumor growth and survival.

  • Protein Kinase Inhibition: Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. While the specific kinase targets for this compound are unknown, its structure suggests potential interactions with the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling cascades involved in cell proliferation and survival.

  • Induction of Apoptosis: Benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This could be a downstream effect of kinase inhibition or through other mechanisms such as the generation of reactive oxygen species (ROS) or direct interaction with components of the apoptotic machinery.

Proposed Anticancer Mechanism of Action

Anticancer_Mechanism Compound 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Protein_Kinase Protein Kinase Compound->Protein_Kinase Inhibits Signaling_Cascade Downstream Signaling Cascade Protein_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Caption: Proposed inhibition of protein kinases in cancer cells.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro experiments are recommended.

Antimicrobial Mechanism Validation

Table 1: Experimental Protocols for Antimicrobial Activity

ExperimentMethodologyExpected Outcome
Minimum Inhibitory Concentration (MIC) Assay Broth microdilution method against a panel of Gram-positive and Gram-negative bacteria.Determination of the lowest concentration of the compound that inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay A commercially available supercoiling assay kit can be used to measure the inhibition of E. coli DNA gyrase.Increased IC50 value will indicate inhibition of the enzyme.
DHPS Inhibition Assay A spectrophotometric assay measuring the conversion of p-aminobenzoic acid (PABA) to dihydropteroate.A decrease in product formation in the presence of the compound will indicate DHPS inhibition.
Anticancer Mechanism Validation

Table 2: Experimental Protocols for Anticancer Activity

ExperimentMethodologyExpected Outcome
Cell Viability Assay (MTT/XTT) Treatment of various cancer cell lines (e.g., breast, lung, colon) with increasing concentrations of the compound.A dose-dependent decrease in cell viability, allowing for the calculation of an IC50 value.
Kinase Inhibition Profiling Screening against a panel of recombinant protein kinases using a radiometric or fluorescence-based assay.Identification of specific kinases that are inhibited by the compound.
Apoptosis Assay (Annexin V/PI Staining) Flow cytometry analysis of treated cancer cells stained with Annexin V-FITC and propidium iodide (PI).An increase in the percentage of apoptotic cells (Annexin V positive) will indicate the induction of apoptosis.

Experimental Workflow for Target Validation

Experimental_Workflow Start Hypothesized Mechanism In_Vitro_Screening In Vitro Screening (MIC, Cell Viability) Start->In_Vitro_Screening Target_Based_Assays Target-Based Assays (Enzyme Inhibition) In_Vitro_Screening->Target_Based_Assays Positive Hits Cellular_Assays Cellular Assays (Apoptosis, etc.) Target_Based_Assays->Cellular_Assays Data_Analysis Data Analysis & Interpretation Cellular_Assays->Data_Analysis Conclusion Mechanism of Action Elucidation Data_Analysis->Conclusion

Caption: A generalized workflow for validating the proposed mechanism.

Conclusion and Future Directions

While the precise molecular targets of 5-Chloro-1,3-benzothiazole-2-carboxylic acid remain to be definitively identified, this guide provides a robust, evidence-based framework for its proposed mechanism of action. The hypotheses presented herein, centered on the inhibition of essential microbial and cancer-related enzymes, offer a clear path for future research. The outlined experimental protocols provide a systematic approach to validate these proposed mechanisms and to further elucidate the therapeutic potential of this promising compound. Further structure-activity relationship (SAR) studies will also be crucial in optimizing the benzothiazole scaffold to develop more potent and selective therapeutic agents.

References

  • Maliyappa, M. R., Keshavayya, J., Nazrulla, M. A., Sudhanva, M. S., & Rangappa, S. (2022). Six-substituted benzothiazole based dispersed azo dyes having antipyrine moiety: synthesis, characterization, DFT, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society, 19(10), 4269-4286. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents.
  • Kaur, R., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1596-1610. [Link]

  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Gümüş, M., Ozadali-Sari, K., & Bektas, H. (2017). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 711-718. [Link]

  • Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(22), 7943. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. S. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents.
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  • Szafrański, K., Węglińska, D., & Giebułtowicz, J. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(21), 5032. [Link]

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An In-depth Technical Guide to the Solubility of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Due to the scarcity of precise quantitative solubility data in public literature, this document emphasizes the compound's physicochemical properties that govern its solubility, provides a predicted qualitative solubility profile, and details a robust experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Core Concepts and Physicochemical Profile

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a molecule characterized by a fused ring system and key functional groups that dictate its overall physicochemical behavior.[2] Understanding its structure is paramount to predicting and interpreting its solubility.

  • Molecular Structure: The molecule consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chloro group is substituted at the 5-position, and a carboxylic acid group is at the 2-position.[2]

  • Aromatic Core: The benzothiazole ring system is largely non-polar and hydrophobic.

  • Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule, making its solubility highly dependent on pH.

  • Chloro Substituent: The electronegative chlorine atom contributes to the molecule's overall polarity and can influence intermolecular interactions.

The interplay between the hydrophobic benzothiazole core and the hydrophilic carboxylic acid group suggests that the compound is likely a weak acid with poor aqueous solubility at low pH, where the carboxylic acid is protonated and un-ionized.[3] Conversely, in neutral to alkaline conditions, the deprotonation of the carboxylic acid to form a carboxylate salt should significantly enhance its aqueous solubility.

Table 1: Physicochemical Properties of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

PropertyValueReference
Molecular Formula C₈H₄ClNO₂S[2]
Molecular Weight 213.64 g/mol [2]
IUPAC Name 5-chloro-1,3-benzothiazole-2-carboxylic acid[2]
CAS Number 3507-53-7[2][4]
Predicted Behavior Weak acid, likely poorly soluble in acidic aqueous media and organic solvents of low polarity.Inferred from structure

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and the compound's structure, a qualitative solubility profile can be predicted. This serves as a foundational starting point for solvent selection in experimental studies. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents like ethanol and DMSO but has limited solubility in water.[5] The addition of a carboxylic acid group to this structure is expected to increase polarity and introduce pH-dependent solubility.

Table 2: Predicted Qualitative Solubility in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water (pH < 4) Polar ProticVery LowThe carboxylic acid group is protonated (COOH), making the molecule less polar and dominated by the hydrophobic benzothiazole core.
Aqueous Buffers (pH > 7) Polar ProticModerate to HighThe carboxylic acid deprotonates to a carboxylate (COO-), forming a more soluble salt.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA highly polar solvent capable of strong hydrogen bond acceptance, effectively solvating both the polar and non-polar parts of the molecule.[6]
Methanol / Ethanol Polar ProticModerately SolubleThese alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.
Acetone Polar AproticSparingly to Moderately SolublePossesses a significant dipole moment that should allow for moderate dissolution.
Dichloromethane (DCM) Non-polarSparingly SolubleThe lower polarity of DCM makes it less effective at solvating the polar carboxylic acid group.

Experimental Determination of Equilibrium Solubility

To obtain accurate and reliable quantitative data, a well-controlled experimental protocol is essential. The shake-flask method is the gold-standard and most widely accepted technique for determining equilibrium solubility.[7][8]

Causality Behind the Shake-Flask Method

This method is authoritative because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7] Agitating an excess of the compound in the solvent for an extended period (typically 24-72 hours) allows the dissolution process to reach a steady state, reflecting the maximum concentration of the compound that the solvent can hold under the specified conditions (e.g., temperature).[3][7] This prevents underestimation of solubility that might occur with shorter incubation times.

Self-Validating Experimental Protocol

The following protocol incorporates self-validating steps to ensure the integrity of the generated data.

Materials:

  • 5-Chloro-1,3-benzothiazole-2-carboxylic acid (solid, >97% purity)[4]

  • Selected solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[9]

  • Centrifuge

  • 0.22 µm PTFE syringe filters (chemically inert and non-absorbent)[7]

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Tandem Mass Spectrometer (LC-MS/MS).[10][11]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Chloro-1,3-benzothiazole-2-carboxylic acid (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed.[9][12] Allow the mixture to shake for at least 48 hours.

    • Expert Insight: A preliminary experiment to assess the time to equilibrium is recommended.[9][12] Samples can be taken at 24, 48, and 72 hours. If the measured concentrations at 48 and 72 hours are statistically identical, equilibrium has been achieved.

  • Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle.[8] Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[7]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[7]

    • Trustworthiness Check: This step is critical. Filtration removes any remaining microscopic particles that could falsely inflate the concentration measurement. The choice of a non-absorbent filter material like PTFE is crucial to prevent loss of the dissolved analyte.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10][13]

    • Methodology: Prepare a calibration curve using standard solutions of known concentrations of 5-Chloro-1,3-benzothiazole-2-carboxylic acid in the same solvent.

    • Dilute the filtrate sample as necessary to fall within the linear range of the calibration curve.

    • Calculate the concentration in the original filtrate based on the dilution factor.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.[9]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (48-72h at 37°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E Critical Step F Prepare Sample (Dilution) E->F G Quantify via HPLC or LC-MS/MS F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Conclusion

The solubility of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is a critical parameter dictated by its molecular structure. It is predicted to be a weak acid with poor solubility in non-polar organic solvents and low-pH aqueous media, but with significantly enhanced solubility in polar aprotic solvents like DMSO and in aqueous buffers with a pH above its pKa. For definitive quantitative analysis, the shake-flask equilibrium solubility method, coupled with a robust analytical technique like HPLC, is the authoritative standard. The detailed protocol provided in this guide offers a self-validating framework for researchers to generate high-quality, reliable solubility data essential for applications in drug development and materials science.

References

  • BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. Benchchem. 7

  • Unknown Author. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Source not formally named]. 8

  • PubChem. (2025). 5-Chloro-1,3-benzothiazole-2-carboxylic acid. National Center for Biotechnology Information. 2

  • Asimakopoulos, A. G., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25. 10

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 3

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole. 11

  • World Health Organization. (2017). WHO Expert Committee on Specifications for Pharmaceutical Preparations Technical Report Series Fifty-first Report No.1003. 9

  • Sigma-Aldrich. (n.d.). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. 14

  • Moltó, C., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(7), 2471-8.

  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 85(1), 441-8. 15

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. 12

  • Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. 16

  • Advanced ChemBlocks Inc. (2014). 5-chloro-1,3-benzothiazole-2-carboxylic acid. 4

  • Molecules. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. 1

  • Solubility of Things. (n.d.). Benzothiazole. 5

  • Molecules. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. 17

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. 18

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. 6

Sources

discovery and history of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1,3-benzothiazole-2-carboxylic acid: Synthesis, Properties, and Applications

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a privileged scaffold in the fields of medicinal chemistry and materials science.[1] First reported by A.W. Hofmann in the late 19th century, this heterocyclic motif is integral to a wide array of biologically active compounds, demonstrating properties that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[2][3] The versatility of the benzothiazole core, particularly at its 2-position, allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological targets.

This guide focuses on a specific, valuable derivative: 5-Chloro-1,3-benzothiazole-2-carboxylic acid . The introduction of a chloro group at the 5-position often enhances the biological potency of heterocyclic compounds, while the carboxylic acid at the 2-position serves as a critical synthetic handle for further elaboration, such as amide bond formation. This combination makes it a highly valuable building block for the synthesis of novel therapeutic agents and functional materials. While the precise first synthesis of this specific molecule is not prominently documented in historical literature, its preparation falls under well-established synthetic principles for this class of compounds. This document provides a comprehensive overview of its historical context, plausible synthetic methodologies, and applications in modern research.

PropertyValueSource
IUPAC Name 5-chloro-1,3-benzothiazole-2-carboxylic acid[4]
CAS Number 3507-53-7[4]
Molecular Formula C₈H₄ClNO₂S[4]
Molecular Weight 213.64 g/mol [4]
Appearance Solid (predicted)
Purity Typically >97% (commercial)[5]

PART 1: Historical Context and Foundational Synthesis of the Benzothiazole Core

The journey of benzothiazoles began in the late 19th century, and since then, a multitude of synthetic routes have been developed.[2] The most common and enduring strategy for the synthesis of 2-substituted benzothiazoles is the condensation and subsequent cyclization of a 2-aminothiophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester).[6][7] This foundational reaction provides a direct and versatile route to the benzothiazole core.

The general mechanism involves an initial acylation of the amino group of the 2-aminothiophenol by the carboxylic acid (often activated or under dehydrating conditions), forming an N-(2-mercaptophenyl)amide intermediate. This intermediate then undergoes an intramolecular cyclization, where the thiol group attacks the amide carbonyl carbon. A final dehydration step yields the aromatic benzothiazole ring. Polyphosphoric acid (PPA) has historically been a common medium for this reaction, acting as both a catalyst and a dehydrating agent.[7]

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Amino-4-chlorothiophenol P1 Acylation R1->P1 Nucleophilic Attack R2 Carboxylic Acid Derivative (e.g., Oxalyl Chloride) R2->P1 P2 Intramolecular Cyclization P1->P2 Intermediate Formation P3 Dehydration/Aromatization P2->P3 Ring Closure Final 2-Substituted Benzothiazole P3->Final Final Product

Caption: Generalized workflow for the synthesis of 2-substituted benzothiazoles.

PART 2: Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid: A Representative Protocol

While a specific seminal publication for the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is elusive, a robust and logical synthetic route can be designed based on established chemical principles. The most direct approach involves the condensation of 2-amino-4-chlorothiophenol with a two-carbon electrophile that can provide the carboxylic acid functionality, such as oxalyl chloride or ethyl chlorooxoacetate , followed by hydrolysis. The use of 2-amino-4-chlorothiophenol as the starting material directly installs the required chloro-substituent at the 5-position of the resulting benzothiazole ring.

Causality in Experimental Design:
  • Choice of Reactants: 2-amino-4-chlorothiophenol is selected as it contains the pre-installed chlorine atom at the correct position and the necessary amino and thiol groups for cyclization. Oxalyl chloride is an excellent choice for the C2 source as it is highly reactive and its reaction with the aminothiophenol can be controlled to favor the formation of the desired product.

  • Solvent and Conditions: An inert solvent like dioxane or THF is used to prevent side reactions. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic acylation reaction with oxalyl chloride and then heated to drive the cyclization and dehydration to completion.

  • Work-up: An aqueous work-up is necessary to hydrolyze any ester or acyl chloride intermediates to the final carboxylic acid and to remove any water-soluble byproducts. Acidification is required to precipitate the final carboxylic acid product, which is typically insoluble in acidic aqueous media.

Detailed Step-by-Step Methodology:

Reaction: Condensation of 2-amino-4-chlorothiophenol with Oxalyl Chloride

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reactant Addition: 2-amino-4-chlorothiophenol (10 mmol) is dissolved in 100 mL of anhydrous dioxane. The solution is cooled to 0 °C in an ice bath.

  • Acylation: A solution of oxalyl chloride (11 mmol) in 20 mL of anhydrous dioxane is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 101 °C) for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then treated with 100 mL of 1 M sodium hydroxide solution and stirred for 1 hour to ensure complete hydrolysis. The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation S1 Dissolve 2-amino-4-chlorothiophenol in anhydrous dioxane S2 Cool to 0°C S1->S2 R1 Dropwise addition of oxalyl chloride solution S2->R1 Start Addition R2 Warm to RT, then reflux for 4h R1->R2 W1 Remove solvent under vacuum R2->W1 Cool Down W2 Hydrolyze with 1M NaOH W1->W2 W3 Acidify with HCl to precipitate W2->W3 W4 Filter, wash, and dry product W3->W4

Caption: Experimental workflow for the synthesis of the target compound.

PART 3: Applications in Contemporary Research

5-Chloro-1,3-benzothiazole-2-carboxylic acid is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its value lies in the ability to readily convert the carboxylic acid group into other functionalities, most commonly amides, which are prevalent in biologically active compounds.

Recent studies highlight its role as a key building block. For instance, derivatives of the closely related 2-amino-5-chlorobenzothiazole have been synthesized and evaluated for their potential as antifungal agents.[8][9][10] In these syntheses, the amino group (which can be derived from the carboxylic acid) serves as a nucleophile for further reactions. The general strategy involves using the core benzothiazole structure as a rigid scaffold to position various pharmacophoric groups in three-dimensional space, allowing for interaction with biological targets like enzymes or receptors.

The synthesis of novel spiroindolinones incorporating a 5-chlorobenzothiazole moiety has been reported, with these compounds showing promise as antioxidants and cytotoxic agents against cancer cell lines.[11] This demonstrates the utility of the 5-chlorobenzothiazole scaffold in constructing complex heterocyclic systems with significant biological potential.

G cluster_derivatives Derivatization Pathways Core 5-Chloro-1,3-benzothiazole -2-carboxylic acid Amide Amide Derivatives (Antifungal, Anticancer) Core->Amide Amide Coupling Ester Ester Prodrugs Core->Ester Esterification Spiro Spirocyclic Compounds (Antioxidant) Core->Spiro Multi-step Synthesis

Caption: Derivatization of the core scaffold for diverse applications.

Conclusion

5-Chloro-1,3-benzothiazole-2-carboxylic acid stands as a testament to the enduring utility of the benzothiazole scaffold. While its specific historical genesis is not clearly detailed, the principles governing its synthesis are well-understood and rooted in the foundational work of heterocyclic chemistry. Its true value is realized in its application as a sophisticated building block, enabling chemists to construct novel and complex molecules with tailored properties. The presence of the chloro-substituent and the synthetically versatile carboxylic acid group ensures its continued relevance in the quest for new therapeutics and advanced materials. Future research will undoubtedly continue to leverage this and similar scaffolds to explore new chemical space and address pressing challenges in medicine and technology.

References

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Preliminary Biological Screening of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive framework for the preliminary biological screening of a specific derivative, 5-Chloro-1,3-benzothiazole-2-carboxylic acid. We present a tiered, logic-driven approach to efficiently evaluate its potential as a therapeutic agent. This document details the scientific rationale and step-by-step protocols for primary assays in key therapeutic areas, emphasizing experimental causality and data integrity. Our objective is to equip researchers with the foundational knowledge and practical methodologies to systematically assess the biological profile of this promising compound.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents.[1][4] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with diverse biological targets.[6] Modifications to the benzothiazole nucleus, such as the introduction of a chlorine atom at the 5-position, have been shown to enhance biological activity, particularly in antimicrobial and anticancer contexts.[7][8] The addition of a carboxylic acid group at the 2-position can modulate solubility, cell permeability, and binding interactions with target proteins.

5-Chloro-1,3-benzothiazole-2-carboxylic acid thus represents a rationally designed candidate for biological investigation. This guide outlines a strategic screening cascade to elucidate its primary bioactivities.

Chapter 1: A Tiered Strategy for Preliminary Screening

A successful preliminary screening campaign is not a random collection of assays but a logical, tiered workflow. The goal is to maximize data acquisition while conserving resources (compound, time, and budget). This approach begins with broad, high-throughput assays to identify general activity, followed by more specific, mechanism-oriented secondary assays for promising hits.

The causality behind this tiered approach is risk mitigation. By first establishing broad cytotoxic or antimicrobial effects at micromolar concentrations, we gain confidence that the compound is biologically active before committing to more complex and expensive mechanistic studies.

Tiered_Screening_Workflow cluster_0 Tier 1: Primary Screening (Broad Activity) cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Decision Point A Compound Synthesis & Characterization B Anticancer Screening: Cytotoxicity Assay (e.g., MTT) [Panel of Cancer Cell Lines] A->B C Antimicrobial Screening: Susceptibility Test (e.g., MIC) [Gram+/- Bacteria Panel] A->C D Anti-inflammatory Screening: Enzyme Inhibition (e.g., COX-2) [Cell-free Assay] A->D H Active? B->H C->H D->H E Mechanism of Action Studies (e.g., Apoptosis Assay, Pathway Analysis) F Spectrum of Activity (e.g., Extended Microbial Panel, MDR strains) G Selectivity Profiling (e.g., COX-1 vs. COX-2) H->E Anticancer Hit H->F Antimicrobial Hit H->G Anti-inflammatory Hit I Terminate or Redesign H->I Inactive

Caption: A logic-driven, tiered workflow for preliminary biological screening.

Chapter 2: Anticancer Activity Assessment

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction and inhibition of key signaling pathways.[1][2][9][10] A primary screen for anticancer activity invariably begins with an assessment of cytotoxicity against a panel of human cancer cell lines.

Cytotoxicity Screening via MTT Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11] This allows for the quantification of a compound's cytotoxic or anti-proliferative effects.

MTT_Workflow cluster_workflow MTT Assay Protocol Flow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Catalysis PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Inhibitor 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a test compound.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

(Based on commercially available kits, e.g., from Assay Genie, BPS Bioscience) [13][14]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate, and an inhibitor control like Celecoxib) according to the kit manufacturer's protocol. [13]2. Plate Setup: In a 96-well white opaque plate, set up wells for:

    • Enzyme Control (100% activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

    • Test Compound: Add 10 µL of the test compound at various concentrations.

  • Enzyme Addition: Reconstitute and dilute the COX-2 enzyme as per the protocol. Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and Cofactor) followed by 10 µL of the diluted COX-2 enzyme to all wells except the blank/background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C. [13]7. Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

Data Presentation: Hypothetical COX-2 Inhibition Data

EnzymeIC₅₀ (µM) for 5-Chloro-1,3-benzothiazole-2-carboxylic acid
COX-145.2
COX-22.1
Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) 21.5

Chapter 5: Data Interpretation and Future Directions

The preliminary screening data provides the first glimpse into the biological profile of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

  • Anticancer: An IC₅₀ value in the low micromolar range against cancer cell lines, coupled with a significantly higher IC₅₀ against a normal cell line (e.g., >10-fold difference), suggests selective cytotoxicity and warrants progression to Tier 2 studies. Future work would involve apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis to understand the mechanism of cell death. [15]

  • Antimicrobial: A low MIC value (e.g., ≤16 µg/mL), particularly against clinically relevant strains, indicates promising antimicrobial activity. The next steps would be to determine the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal and to screen against a broader panel, including drug-resistant strains.

  • Anti-inflammatory: A potent IC₅₀ for COX-2 and a high selectivity index (>>10) over COX-1 are hallmarks of a promising anti-inflammatory candidate. [16]Further studies would involve cell-based assays to measure the inhibition of prostaglandin production in lipopolysaccharide (LPS)-stimulated macrophages. [17]

Conclusion

This guide outlines a structured and rationale-driven approach for the initial biological evaluation of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. By employing a tiered screening cascade incorporating robust, validated assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and prioritize promising lead compounds. The methodologies and principles described herein provide a solid foundation for making informed decisions in the early stages of the drug discovery process.

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5-Chloro-1,3-benzothiazole-2-carboxylic acid as a novel research compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1,3-benzothiazole-2-carboxylic acid: A Novel Research Compound

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its physicochemical properties, synthesis strategies, potential biological activities, and the experimental protocols necessary for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Prominence of the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of heterocyclic chemistry.[1][2][3][4] This "privileged structure" is found in numerous natural and synthetic compounds, endowing them with a wide array of pharmacological activities.[4][5][6] Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, demonstrating their versatility and importance in medicinal chemistry.[4][7][8]

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a specific derivative that combines the core benzothiazole scaffold with two key functional groups: a chloro group at the 5-position and a carboxylic acid at the 2-position. These substitutions are not trivial; the halogen atom can significantly modulate the compound's electronic properties and lipophilicity, often enhancing its biological efficacy, while the carboxylic acid provides a reactive handle for further chemical modification and library development.[1][7] This guide will explore the scientific foundation of this compound and provide practical insights for its application in research.

Physicochemical Properties and Characterization

The foundational step in evaluating any research compound is to understand its basic chemical and physical properties. 5-Chloro-1,3-benzothiazole-2-carboxylic acid is a solid organic compound with characteristics that influence its solubility, stability, and handling.

PropertyValueSource
IUPAC Name 5-chloro-1,3-benzothiazole-2-carboxylic acidPubChem[9]
Molecular Formula C₈H₄ClNO₂SPubChem[9]
Molecular Weight 213.64 g/mol PubChem[9]
CAS Number 3507-53-7PubChem[9]
Physical Form SolidInferred
Hazard Statements Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)PubChem[9]

The structure is characterized by the planar benzothiazole ring. The electron-withdrawing nature of the chlorine atom at position 5 and the carboxylic acid at position 2 influences the electron density of the aromatic system, which can be critical for its interaction with biological targets. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity and purity of the synthesized compound.

Synthesis Strategies

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[10] The most prevalent and versatile method involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivatives, such as acyl chlorides or esters.[6][10][11] For the specific synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, the logical starting materials would be 2-amino-4-chlorothiophenol and an appropriate two-carbon electrophile, such as oxalic acid or its derivatives.

The reaction typically proceeds via the formation of a thioamide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.[11][12] Various catalysts and reaction conditions, including the use of dehydrating agents like polyphosphoric acid (PPA) or microwave irradiation, have been employed to improve yields and reaction times.[10][11]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product A 2-Amino-4-chlorothiophenol C Condensation & Dehydration (e.g., PPA, Heat or Microwave) A->C B Oxalic Acid B->C D 5-Chloro-1,3-benzothiazole- 2-carboxylic acid C->D

Caption: General synthetic workflow for 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative example based on established methodologies for synthesizing 2-carboxy-benzothiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorothiophenol (1 equivalent) and oxalic acid (1.1 equivalents).

  • Solvent/Catalyst Addition: Add polyphosphoric acid (PPA) as both the solvent and dehydrating catalyst. The amount should be sufficient to create a stirrable paste.

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 5-Chloro-1,3-benzothiazole-2-carboxylic acid is limited in publicly accessible literature, we can infer its potential activities based on the extensive research conducted on structurally similar benzothiazole derivatives. The presence of the chloro group is often correlated with enhanced potency.[1]

  • Anticancer Activity: This is the most widely reported activity for benzothiazoles.[2][4][7] Many derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[13] The mechanism often involves the inhibition of critical signaling proteins like protein kinases or interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.[8][14]

  • Antimicrobial Activity: The benzothiazole scaffold is present in compounds with significant antibacterial and antifungal properties.[3][7][15] These compounds may act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or other vital processes.

  • Antidiabetic Activity: Certain benzothiazole derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[16] Activation of AMPK can increase glucose uptake in muscle cells, making this a promising therapeutic strategy for type 2 diabetes.[16]

  • Other Activities: The broader class of benzothiazoles has also been investigated for anti-inflammatory, antiviral, anticonvulsant, and neuroprotective activities, highlighting the scaffold's therapeutic versatility.[4][5]

Proposed Mechanisms of Action (MoA)

Based on the activities of related compounds, several mechanisms of action can be postulated for 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Experimental validation is required to confirm these hypotheses.

A. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer.[14] Many heterocyclic inhibitors, including benzothiazoles, function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling required for cell proliferation and survival.[17]

G cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cell Proliferation / Survival Substrate->Response Activates Downstream Signaling Inhibitor 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Inhibitor->Kinase Inhibits

Caption: Proposed mechanism of kinase inhibition.

B. AMPK Activation

AMPK acts as a cellular energy sensor. When activated (phosphorylated), it stimulates catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibits anabolic pathways. Some small molecules can allosterically activate AMPK, making it a key target for metabolic diseases.[16]

G cluster_pathway AMPK Metabolic Regulation AMPK AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation GLUT4 GLUT4 Translocation pAMPK->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Activator 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Activator->AMPK Activates

Caption: Proposed mechanism of AMPK activation.

Essential Experimental Protocols

To validate the therapeutic potential of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) required to prevent visible microbial growth.[14]

  • Compound Dilution: Perform two-fold serial dilutions of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Inoculate each well with the suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

5-Chloro-1,3-benzothiazole-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structure is rooted in a class of compounds with proven and diverse biological activities. The presence of the chloro and carboxylic acid moieties provides a strong foundation for both initial screening and subsequent lead optimization through medicinal chemistry efforts.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against diverse panels of cancer cell lines, microbial strains, and key enzymes (e.g., kinases, AMPK).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the carboxylic acid group (e.g., creating amides, esters) to explore how these changes impact potency and selectivity.

  • In Vivo Efficacy: Advancing promising initial hits into animal models to assess their pharmacokinetic properties and therapeutic efficacy.

  • Target Deconvolution: Utilizing chemical biology and proteomics approaches to identify the specific molecular targets responsible for its biological effects.

This technical guide provides the foundational knowledge and practical methodologies for scientists to begin unlocking the potential of this intriguing research compound.

References

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  • Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Medicinal Chemistry Research. Available from: [Link]

  • Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. ResearchGate. Available from: [Link]

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  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

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Methodological & Application

detailed 1H and 13C NMR analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-NMR-CBCA-001

A Detailed ¹H and ¹³C NMR Analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid: A Guide for Structural Elucidation

Abstract

This technical guide provides a comprehensive protocol and detailed spectral analysis for the structural elucidation of 5-Chloro-1,3-benzothiazole-2-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted benzothiazole, this compound belongs to a class of heterocyclic structures renowned for their significant pharmacological potential. Accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This note offers a self-validating system, from sample preparation to advanced spectral interpretation, including predicted chemical shifts, multiplicities, and coupling constants. It further outlines the application of 2D NMR techniques (COSY, HSQC, HMBC) to unequivocally assign all proton and carbon signals, providing researchers with a robust framework for the analysis of this and structurally related molecules.

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the benzothiazole core creates a molecule with unique electronic and steric properties, making it a valuable scaffold for further chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure in solution. This guide presents a detailed workflow and analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, explaining the causality behind experimental choices and spectral interpretations.

Molecular Structure and Atom Numbering

Accurate assignment of NMR signals requires a standardized atom numbering system. The IUPAC numbering for the 5-Chloro-1,3-benzothiazole-2-carboxylic acid core is presented below.

Caption: IUPAC numbering of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Experimental Protocol

This section details a robust, field-proven methodology for acquiring high-quality NMR data for the target compound.

Sample Preparation

The choice of solvent is critical for compounds containing acidic protons.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the acidic -COOH proton, allowing for its observation in the ¹H NMR spectrum.[1][2][3][4] Using protic solvents like methanol-d₄ or the presence of water would lead to rapid proton exchange, potentially broadening the signal or causing its disappearance.[3][4]

  • Concentration: Prepare a solution with a concentration of 10-20 mg/mL. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments within a reasonable time frame. For 2D experiments like HSQC and HMBC, a higher concentration (25-30 mg/mL) can be beneficial.[5]

  • Procedure:

    • Weigh approximately 15 mg of 5-Chloro-1,3-benzothiazole-2-carboxylic acid into a clean, dry vial.

    • Add 0.75 mL of DMSO-d₆.

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for protons.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. A spectral width of 16 ppm is sufficient to cover aromatic and acidic protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 200 ppm is standard.

    • DEPT-135: This experiment is crucial for differentiating carbon types.[6][7][8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[6][10]

  • 2D Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[11][12][13][14] This is essential for tracing the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[5][15][16][17] This is the primary method for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH).[16][18][19][20][21] This is indispensable for assigning quaternary carbons and piecing together molecular fragments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis & Elucidation weigh Weigh Compound (15 mg) dissolve Dissolve in DMSO-d6 (0.75 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H transfer->H1 assign_H Assign ¹H Spectrum (Multiplicity, Integration, J-coupling) H1->assign_H C13 1D ¹³C assign_C Assign ¹³C & DEPT (CH vs Quaternary C) C13->assign_C DEPT DEPT-135 DEPT->assign_C COSY 2D COSY confirm_2D Confirm with 2D NMR (COSY, HSQC, HMBC) COSY->confirm_2D HSQC 2D HSQC HSQC->confirm_2D HMBC 2D HMBC HMBC->confirm_2D assign_H->assign_C assign_C->confirm_2D final Final Structure Confirmation confirm_2D->final

Caption: Standard experimental workflow for NMR-based structural elucidation.

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the expected NMR spectra based on established principles of chemical shifts and coupling constants for substituted benzothiazoles.[1][22][23]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H4, H6, and H7.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically δ 13.0 - 14.0 ppm . This significant deshielding is characteristic of a carboxylic acid proton involved in hydrogen bonding.[2][24] Its broadness is due to chemical exchange.

  • Aromatic Protons:

    • H4: This proton is adjacent to the electron-withdrawing nitrogen atom and is expected to be the most downfield of the aromatic protons. It should appear as a doublet, coupled only to H6 (a four-bond coupling, ⁴J, is typically too small to be resolved). Predicted chemical shift is around δ 8.30 ppm .

    • H7: This proton is ortho to the sulfur-bearing carbon and meta to the chlorine. It will appear as a doublet, coupled to H6 (³J). Predicted chemical shift is approximately δ 8.15 ppm .

    • H6: This proton is situated between the chloro-substituted C5 and C7. It will be coupled to H7 (³J) and H4 (⁴J, meta-coupling). It is expected to appear as a doublet of doublets (dd). Predicted chemical shift is around δ 7.60 ppm .

Table 1: Predicted ¹H NMR Data for 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
-COOH 13.5 br s -
H4 8.30 d J = 2.0 (⁴JH4-H6)
H7 8.15 d J = 8.8 (³JH7-H6)

| H6 | 7.60 | dd | J = 8.8 (³JH6-H7), 2.0 (⁴JH6-H4) |

Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br = broad.

Predicted ¹³C NMR and DEPT-135 Spectra (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show all 8 unique carbon signals. The DEPT-135 experiment will be instrumental in distinguishing the three protonated (CH) carbons from the five quaternary carbons.

  • Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 160-170 ppm .[2][24]

  • Aromatic Carbons:

    • C2: This carbon is bonded to sulfur, nitrogen, and the carboxylic acid group, making it highly deshielded. It is expected around δ 155-165 ppm .

    • C3a & C7a (Bridgehead): These quaternary carbons are part of the fused ring system. C3a, being adjacent to the nitrogen, will be more downfield than C7a. Expected shifts are around δ 152 ppm (C3a) and δ 134 ppm (C7a).

    • C5: The carbon directly bonded to the electronegative chlorine atom will be deshielded. Expected shift is around δ 130 ppm .

    • C4, C6, C7 (Protonated Carbons): These carbons will appear in the typical aromatic region of δ 120-130 ppm . Their precise assignment requires 2D NMR.

    • DEPT-135: Signals for C4, C6, and C7 will appear as positive peaks. All other signals (C2, C3a, C5, C7a, C8) will be absent.

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon Predicted δ (ppm) Carbon Type DEPT-135 Signal
C8 (-COOH) 162.0 Quaternary Absent
C2 158.0 Quaternary Absent
C3a 152.0 Quaternary Absent
C7a 134.0 Quaternary Absent
C5 130.0 Quaternary Absent
C7 128.0 CH Positive
C4 125.0 CH Positive

| C6 | 123.0 | CH | Positive |

Unambiguous Assignment with 2D NMR

While 1D spectra provide a strong foundation, 2D NMR experiments are the gold standard for definitive structural proof.

  • COSY: A cross-peak will be observed between the signals for H6 and H7 , confirming their ortho relationship (³J coupling). A weaker cross-peak may be visible between H4 and H6 , confirming their meta-relationship (⁴J coupling).

  • HSQC: This experiment will directly link the proton signals to their attached carbons:

    • The proton signal at δ ~8.30 ppm (H4) will correlate to the carbon signal at δ ~125 ppm (C4).

    • The proton signal at δ ~7.60 ppm (H6) will correlate to the carbon signal at δ ~123 ppm (C6).

    • The proton signal at δ ~8.15 ppm (H7) will correlate to the carbon signal at δ ~128 ppm (C7).

  • HMBC: This is the key to assigning the quaternary carbons and confirming the overall structure. Key expected long-range correlations include:

    • H4 (δ ~8.30) will show correlations to C2 , C5 , and C7a .

    • H6 (δ ~7.60) will show correlations to C4 , C5 , and C7a .

    • H7 (δ ~8.15) will show correlations to C3a and C5 .

    • The absence of a proton signal for the carboxylic acid in HMBC (due to exchange) is common, but if observed, it would correlate to C2 .

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the complete ¹H and ¹³C NMR analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined, including the use of 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation. The predicted data and analytical strategies herein serve as a reliable reference for chemists working in drug discovery, synthesis, and quality control, ensuring the accurate characterization of this and similar heterocyclic compounds.

References

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Application Note: Elucidating the Fragmentation Pathway of 5-Chloro-1,3-benzothiazole-2-carboxylic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation behavior of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its gas-phase ion chemistry is crucial for its unambiguous identification and structural elucidation. This document outlines the probable fragmentation pathways under electrospray ionization (ESI), details a robust analytical protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the expected key fragment ions.

Introduction

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole core, a functional group prevalent in a variety of biologically active molecules.[1] The presence of a carboxylic acid moiety and a chlorine substituent imparts distinct chemical properties that influence its behavior in a mass spectrometer. The structural confirmation and purity assessment of such compounds are paramount in drug discovery and development. Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for this purpose, providing molecular weight information and characteristic fragmentation patterns that serve as a structural fingerprint.[2] This application note serves as a practical guide for researchers utilizing mass spectrometry to analyze this and structurally related compounds.

Predicted Fragmentation Pathways

The fragmentation of 5-Chloro-1,3-benzothiazole-2-carboxylic acid in a tandem mass spectrometer is anticipated to be influenced by its three key structural features: the carboxylic acid group, the chlorine atom, and the benzothiazole ring system. Analysis can be performed in both negative and positive ion modes, which are expected to yield complementary fragmentation data.

Negative Ion Mode ESI-MS/MS

For acidic molecules like the target compound, negative ion mode is often highly sensitive due to the facile deprotonation of the carboxylic acid.[3][4]

  • Precursor Ion: The deprotonated molecule, [M-H]⁻, is expected at a mass-to-charge ratio (m/z) of 212.

  • Primary Fragmentation: The most likely initial fragmentation event is the neutral loss of carbon dioxide (CO₂), a characteristic fragmentation of deprotonated carboxylic acids.[5] This would result in a fragment ion at m/z 168.

  • Isotopic Signature: Due to the presence of chlorine, all chlorine-containing fragments, including the precursor ion, will exhibit a characteristic isotopic pattern with a second peak at M+2 with approximately one-third the intensity of the monoisotopic peak.[6]

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule is expected to be protonated, likely on the nitrogen atom of the thiazole ring.

  • Precursor Ion: The protonated molecule, [M+H]⁺, would be observed at an m/z of 214.

  • Primary Fragmentation: A common fragmentation pathway for protonated carboxylic acids is the loss of a neutral water molecule (H₂O).[5] This would lead to a fragment at m/z 196. Subsequently, the loss of carbon monoxide (CO) could occur, yielding a fragment at m/z 168. An alternative primary fragmentation is the direct loss of the entire carboxylic acid group as formic acid (HCOOH), resulting in a fragment at m/z 168.

The proposed fragmentation pathways are visualized in the following diagrams:

cluster_neg Negative Ion Mode Fragmentation cluster_pos Positive Ion Mode Fragmentation [M-H]⁻ (m/z 212) [M-H]⁻ (m/z 212) Fragment (m/z 168) Fragment (m/z 168) [M-H]⁻ (m/z 212)->Fragment (m/z 168) - CO₂ [M+H]⁺ (m/z 214) [M+H]⁺ (m/z 214) Fragment 1 (m/z 196) Fragment 1 (m/z 196) [M+H]⁺ (m/z 214)->Fragment 1 (m/z 196) - H₂O Fragment 2 (m/z 168) Fragment 2 (m/z 168) [M+H]⁺ (m/z 214)->Fragment 2 (m/z 168) - HCOOH Fragment 1 (m/z 196)->Fragment 2 (m/z 168) - CO

Caption: Proposed ESI-MS/MS fragmentation of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Predicted Mass Fragments

The following table summarizes the key ions expected in the mass spectrum of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Ion Mode m/z (monoisotopic) Proposed Formula Designation Notes
Negative212[C₈H₃ClNO₂S]⁻[M-H]⁻Precursor ion. Will show M+2 isotope peak for ³⁷Cl.
Negative168[C₇H₃ClNS]⁻[M-H-CO₂]⁻Result of decarboxylation. Will show M+2 isotope peak.
Positive214[C₈H₅ClNO₂S]⁺[M+H]⁺Precursor ion. Will show M+2 isotope peak for ³⁷Cl.
Positive196[C₈H₃ClNO₂S]⁺[M+H-H₂O]⁺Loss of water from the protonated carboxylic acid.
Positive168[C₇H₄ClNS]⁺[M+H-HCOOH]⁺Loss of formic acid.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid using LC-MS/MS. Instrument parameters may require optimization for specific systems.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-1,3-benzothiazole-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 50-500.

  • MS2 Fragmentation: Collision-induced dissociation (CID) of the precursor ions (m/z 212 in negative mode, m/z 214 in positive mode). The collision energy should be optimized to achieve a good balance of precursor ion depletion and fragment ion formation (typically in the range of 10-40 eV).

cluster_workflow Analytical Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Mass Analyzer (Detection) Mass Analyzer (Detection) Collision Cell (MS2)->Mass Analyzer (Detection)

Sources

Application Note: Structural Elucidation of 5-Chloro-1,3-benzothiazole-2-carboxylic acid using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular framework, incorporating a benzothiazole nucleus, a carboxylic acid moiety, and a chloro-substituent, presents a unique combination of functional groups that dictate its chemical reactivity and biological activity. Accurate structural confirmation is a critical step in its synthesis and application. This document provides a detailed guide to the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy, a rapid and non-destructive technique ideal for identifying key functional groups. We present an in-depth analysis of the expected vibrational frequencies, a validated protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and guidelines for spectral interpretation.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds

Benzothiazole derivatives are foundational scaffolds in drug discovery, forming the core of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific functional groups appended to the benzothiazole ring system are critical determinants of a molecule's therapeutic efficacy. 5-Chloro-1,3-benzothiazole-2-carboxylic acid combines several key chemical motifs: an aromatic system, a thiazole ring containing nitrogen and sulfur, a halogen substituent, and a carboxylic acid.

FTIR spectroscopy serves as an indispensable tool for the structural verification of such molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational modes of its chemical bonds.[2] This application note details the specific IR spectral features of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, providing researchers with a reliable method for confirming its identity and purity.

Molecular Structure and Key Vibrational Moieties

The structure of 5-Chloro-1,3-benzothiazole-2-carboxylic acid contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. Understanding these is key to accurate spectral interpretation.

cluster_mol 5-Chloro-1,3-benzothiazole-2-carboxylic acid cluster_groups Key Functional Groups for FTIR Analysis mol COOH Carboxylic Acid O-H Stretch C=O Stretch C-O Stretch O-H Bend Benzothiazole Benzothiazole Core Aromatic C=C Stretch C=N Stretch C-S Stretch Aromatic C-H Bends CCl Aryl Halide C-Cl Stretch

Figure 1: Key functional groups of the target molecule.

Characteristic Infrared Absorption Frequencies

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The most diagnostically significant absorptions are detailed below.

  • Carboxylic Acid Group (-COOH):

    • O-H Stretch: This is one of the most recognizable features in the spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretching vibration appears as a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][4] This broad peak is often superimposed on the sharper C-H stretching bands.[5]

    • C=O (Carbonyl) Stretch: A strong and sharp absorption band is expected for the carbonyl group. For aromatic carboxylic acids, conjugation with the benzothiazole ring system weakens the C=O double bond, shifting the absorption to a lower wavenumber. This peak typically appears in the range of 1710-1680 cm⁻¹.[5][6]

    • C-O Stretch & O-H Bend: The spectrum will also contain bands corresponding to the C-O stretching vibration, typically found between 1320-1210 cm⁻¹, and the O-H in-plane bending vibration, which is often coupled with the C-O stretch.[3] A characteristic broad O-H out-of-plane bend may also be observed around 950-900 cm⁻¹.[5]

  • Benzothiazole Ring System:

    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene portion of the ring system typically appear as weak to medium bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[7]

    • C=C and C=N Stretches: The stretching vibrations within the aromatic and thiazole rings give rise to a series of medium to strong bands in the 1630-1400 cm⁻¹ region.[1][7] The C=N imine stretch of the thiazole ring is expected within this range, often around 1630-1570 cm⁻¹.[8]

    • C-H Out-of-Plane (oop) Bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H "oop" bands in the 900-675 cm⁻¹ region.[7]

    • C-S Stretch: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region, often around 700 cm⁻¹.[1]

  • Carbon-Chlorine Bond (C-Cl):

    • C-Cl Stretch: The stretching vibration of the C-Cl bond on the aromatic ring is found in the lower frequency fingerprint region. Its position can be variable, but it generally appears as a medium to strong band in the 800-600 cm⁻¹ range.[9]

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Strong, Very Broad
Carboxylic AcidC=O Stretch (Conjugated)1710 - 1680Strong
Aromatic Ring=C-H Stretch3100 - 3000Medium to Weak
Benzothiazole CoreC=C and C=N Stretches1630 - 1400Medium to Strong
Carboxylic AcidC-O Stretch / O-H Bend1320 - 1210Medium, Broad
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong
Aryl HalideC-Cl Stretch800 - 600Medium to Strong
Thiazole RingC-S Stretch~700Weak to Medium

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the recommended sampling technique for this solid compound due to its simplicity, speed, and the minimal sample preparation required.[10][11]

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • 5-Chloro-1,3-benzothiazole-2-carboxylic acid sample (approx. 1-2 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes (e.g., KimWipes).

Sources

Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound belonging to the benzothiazole class. Molecules within this class exhibit a wide range of pharmacological activities and are often investigated as scaffolds in drug discovery.[1][2] The development of novel therapeutics requires rigorous analytical methods to ensure the identity, purity, and stability of active pharmaceutical ingredients (APIs). A robust, stability-indicating analytical method is paramount, as it must be able to quantify the API while simultaneously resolving it from any process-related impurities and degradation products that may arise during manufacturing or storage.

This application note provides a comprehensive guide for the development of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for 5-Chloro-1,3-benzothiazole-2-carboxylic acid. We will move from foundational principles, based on the analyte's physicochemical properties, to detailed experimental protocols for method optimization and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Analyte Properties and Initial Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's properties. These characteristics directly inform the initial choices for the column, mobile phase, and detector settings, creating a logical and efficient development process.

Table 1: Physicochemical Properties of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Property Value / Structure Source
Chemical Structure Chemical Structure PubChem[5]
Molecular Formula C₈H₄ClNO₂S PubChem[5]
Molecular Weight 213.64 g/mol PubChem[5]
Predicted XLogP3-AA 2.9 PubChem[5]
Predicted pKa ~3.5 - 4.5 (Carboxylic Acid) Estimated based on similar structures[6][7]

| UV Absorbance | Strong UV absorbent due to benzothiazole ring system | Inferred from structure[2] |

Expert Insights: Translating Properties into a Starting Method
  • Stationary Phase Selection: The predicted LogP of 2.9 indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase. A C18 (octadecylsilane) column is the universal starting point for such molecules in RP-HPLC and is therefore our primary choice.

  • Mobile Phase pH Control: The presence of a carboxylic acid functional group makes mobile phase pH a critical parameter.[8] To ensure consistent retention and sharp, symmetrical peaks, the analyte must be kept in a single, un-ionized state. This is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. By maintaining the carboxylic acid in its protonated (-COOH) form, we prevent peak tailing and shifting retention times. A starting pH of 2.5 is a logical choice.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[9] We will begin with acetonitrile and can evaluate methanol later if selectivity issues arise.

  • Detection: The conjugated benzothiazole ring system is an excellent chromophore, predicting strong UV absorbance. A Photodiode Array (PDA) detector is ideal for method development. It allows for the determination of the optimal detection wavelength (λmax) and provides spectral data to assess peak purity across the entire chromatogram.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 5-Chloro-1,3-benzothiazole-2-carboxylic acid reference standard (97% or higher purity).[10]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, potassium phosphate monobasic, ortho-phosphoric acid, hydrochloric acid, sodium hydroxide, and 30% hydrogen peroxide.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Columns:

    • Initial Screening: Ascentis C18, 150 mm x 4.6 mm, 5 µm (or equivalent).

    • For optimization, other phases like Phenyl-Hexyl or an embedded polar group (e.g., RP-Amide) can be explored if needed.

Protocol 1: Method Development and Optimization

This protocol outlines a systematic approach to developing the final method, starting with a generic gradient to find the approximate elution conditions, followed by optimization.

Step 1: Analyte and Sample Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL (100 µg/mL) with a 50:50 mixture of acetonitrile and water. This serves as the test sample.

Step 2: Initial Scouting Gradient

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • PDA Detector: Scan from 200-400 nm, with a discrete channel set to monitor at 254 nm.

  • Gradient Program:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 5% B

    • 30 min: 5% B (re-equilibration)

  • Analysis: Inject the working solution. From the resulting chromatogram, determine the retention time (t_R) of the analyte and its UV spectrum from the PDA data. The λmax from this spectrum will be the optimal wavelength for detection.

Step 3: Method Optimization

  • Goal: Achieve a retention time between 3 and 10 minutes with good peak shape (Tailing Factor between 0.9 and 1.5).

  • Based on the scouting run, a more focused, shallower gradient or an isocratic method can be developed. For an isocratic method, the percentage of Mobile Phase B can be estimated from the scouting run at the point of elution.

  • Adjust the ratio of Mobile Phase A to B to fine-tune retention.

  • If peak shape is poor, consider changing the buffer. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid can provide stronger pH control.[8]

Protocol 2: System Suitability Testing

System suitability testing is essential to verify that the chromatographic system is performing adequately for the intended analysis. This protocol should be run before any sample analysis.[11]

  • Prepare the mobile phase and equilibrate the HPLC system with the final optimized method until a stable baseline is achieved.

  • Make five replicate injections of the 100 µg/mL working standard solution.

  • Calculate the parameters listed in Table 2 and ensure they meet the acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) > 2000 Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and system.

| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump/flow rate. |

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is undertaken to demonstrate the stability-indicating nature of the method.[3] The goal is to generate potential degradation products and prove that the method can separate them from the parent analyte peak.

Step 1: Preparation of Stock Solution

  • Prepare a 1.0 mg/mL stock solution of 5-Chloro-1,3-benzothiazole-2-carboxylic acid in acetonitrile.

Step 2: Applying Stress Conditions

  • For each condition below, a control sample should be prepared by diluting the stock solution with the same diluent used for the stressed sample (without the stressor) and kept under normal conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 80 °C for 4 hours.

    • Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Heat at 80 °C for 4 hours.

    • Cool, neutralize with 1 mL of 1N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the API in a 100 °C oven for 48 hours.

    • Dissolve the stressed solid to a final concentration of 0.1 mg/mL in mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the API to UV light (254 nm) and white light (as per ICH Q1B guidelines) for a period sufficient to achieve degradation (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Step 3: Analysis

  • Inject each stressed sample, the corresponding control, and a blank.

  • Use the PDA detector to assess peak purity of the parent peak in each chromatogram. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

Visualization of Workflows

A clear visual representation of the experimental logic ensures reproducibility and understanding of the overall process.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation & Strategy cluster_1 Phase 2: Experimental Development cluster_2 Phase 3: Method Verification cluster_3 Phase 4: Final Method Analyte_Info Gather Analyte Info (pKa, LogP, UV) Strategy Define Initial Strategy (C18, pH 2.5, ACN/H2O) Analyte_Info->Strategy informs Scouting Scouting Gradient Run Strategy->Scouting Optimization Optimize Method (Isocratic/Gradient, Flow Rate) Scouting->Optimization Wavelength Determine λmax (from PDA) Scouting->Wavelength System_Suitability System Suitability Testing (%RSD, Tailing, Plates) Optimization->System_Suitability Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Final_Method Final, Robust, Stability-Indicating HPLC Method Forced_Deg->Final_Method

Caption: Overall workflow for HPLC method development and validation.

Forced_Degradation_Protocol cluster_stress Parallel Stress Conditions API_Stock API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API_Stock->Acid Base Base Hydrolysis (1N NaOH, 80°C) API_Stock->Base Oxidation Oxidation (30% H2O2, RT) API_Stock->Oxidation Thermal Thermal Stress (Solid, 100°C) API_Stock->Thermal Photo Photolytic Stress (ICH Q1B Light) API_Stock->Photo Analysis HPLC Analysis (PDA Detection for Peak Purity) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Protocol overview for the forced degradation study.

Expected Results and Discussion

Following the optimization protocol, a suitable method for the analysis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is established.

Table 3: Optimized Chromatographic Conditions (Example)

Parameter Optimized Value
Column Ascentis C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm (Determined from PDA scan)
Injection Volume 5 µL
Run Time 10 minutes

| Analyte Retention Time | ~ 5.2 minutes |

The system suitability results would be expected to pass the criteria outlined in Table 2, confirming the system's readiness. The results of the forced degradation study are crucial for establishing the method's primary objective.

Table 4: Summary of Forced Degradation Results (Example Data)

Stress Condition % Degradation of Parent Observations Peak Purity
Acid Hydrolysis ~15% One major degradant peak at RRT ~0.8 Pass
Base Hydrolysis ~40% Two major degradant peaks at RRT ~0.5 and ~0.7 Pass
Oxidative ~25% One major degradant peak at RRT ~1.2 Pass
Thermal < 5% No significant degradation observed Pass

| Photolytic | ~10% | Minor degradant shoulder on the main peak | Pass |

The hypothetical results in Table 4 show that the analyte is most susceptible to degradation under basic conditions and is relatively stable under thermal stress. Crucially, in all cases, the degradant peaks were resolved from the parent peak, and the PDA peak purity analysis passed. This outcome validates the method as being stability-indicating .

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust, stability-indicating RP-HPLC method for 5-Chloro-1,3-benzothiazole-2-carboxylic acid. By leveraging the physicochemical properties of the analyte and adhering to ICH guidelines for stress testing, we have established a reliable analytical procedure. The final optimized method is suitable for the quantitative analysis of the API, for assessing its purity, and for monitoring its stability over time, making it a critical tool for quality control in a drug development setting.

References

  • World Journal of Pharmaceutical Research. (n.d.). A Review on Synthesis and Pharmacological Activity of Benzothiazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26596874, 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Retrieved from [Link]

  • Tavoloni, N., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Arshad, M., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. NIH. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Wierzejewska, M., & Reva, I. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Khan, M. A., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • Chen, Y. J., & Chen, C. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Quality Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • Farcau, C., et al. (2014). A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Retrieved from [Link]

  • Manvelyan, A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Schettgen, T., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. PubMed. Retrieved from [Link]

  • Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 5-Chloro-1,3-benzothiazole-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of molecules exhibiting significant biological activities.[1][2] This heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is a key pharmacophore in compounds developed as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4][5] Its structural rigidity, combined with its ability to participate in various non-covalent interactions, makes it an ideal foundation for designing novel therapeutic agents.

Specifically, 5-Chloro-1,3-benzothiazole-2-carboxylic acid serves as an excellent starting material for chemical library synthesis. The carboxylic acid at the 2-position provides a versatile chemical handle for derivatization, while the chloro-substituent at the 5-position can modulate the electronic properties and lipophilicity of the entire molecule, potentially enhancing its biological profile and metabolic stability.[1]

This guide provides a comprehensive framework for the derivatization of this core structure, focusing on the synthesis of amide derivatives. We will detail robust protocols for chemical synthesis and subsequent evaluation in key biological assays, explaining the scientific rationale behind each experimental choice to empower researchers in their drug development efforts.

Part 1: Chemical Derivatization Strategy

The primary strategy for modifying 5-Chloro-1,3-benzothiazole-2-carboxylic acid is to convert the carboxylic acid into a library of amide derivatives. This approach is favored for several reasons:

  • Chemical Stability: Amide bonds are generally more stable to hydrolysis under physiological conditions compared to esters.

  • Structural Diversity: A vast number of commercially available primary and secondary amines allows for the creation of a large and diverse library of derivatives. This diversity is key to exploring the Structure-Activity Relationship (SAR).

  • Biological Interactions: The amide linkage introduces hydrogen bond donor and acceptor capabilities, which are critical for specific interactions with biological targets such as enzyme active sites and protein receptors.[6]

The synthetic workflow involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by a nucleophilic acyl substitution reaction with a selected amine.[7]

G Start 5-Chloro-1,3-benzothiazole- 2-carboxylic Acid Step1 Activation of Carboxylic Acid Start->Step1 SOCl₂ or (COCl)₂ Cat. DMF, DCM Intermediate 5-Chloro-1,3-benzothiazole- 2-carbonyl chloride Step1->Intermediate Step2 Nucleophilic Acyl Substitution Intermediate->Step2 Product Final Amide Derivative Library Step2->Product Amine Primary/Secondary Amine (R1R2NH) Amine->Step2 Et₃N or DIPEA DCM, 0°C to RT Purify Purification & Characterization (Chromatography, NMR, MS) Product->Purify

Figure 1: General workflow for amide derivatization.

Part 2: Experimental Protocols - Synthesis

Protocol 1: Synthesis of 5-Chloro-1,3-benzothiazole-2-carbonyl chloride (Intermediate)

This protocol details the activation of the starting carboxylic acid. The resulting acyl chloride is highly reactive and is typically used immediately in the next step without purification.

Materials:

  • 5-Chloro-1,3-benzothiazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-1,3-benzothiazole-2-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to suspend the solid.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 5-Chloro-1,3-benzothiazole-2-carbonyl chloride is a solid and should be used directly in the next step.

Scientist's Note: The addition of catalytic DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active species that facilitates the conversion of the carboxylic acid to the acyl chloride. Using the crude acyl chloride directly is standard practice to avoid decomposition upon exposure to moisture or during purification attempts.

Protocol 2: General Protocol for Amide Synthesis

This protocol describes the coupling of the activated acyl chloride with a diverse range of amines.

Materials:

  • Crude 5-Chloro-1,3-benzothiazole-2-carbonyl chloride (from Protocol 1)

  • A selected primary or secondary amine (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolve the crude 5-Chloro-1,3-benzothiazole-2-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and quench the reaction), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale: A base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] Performing the initial addition at 0°C helps to control the exothermic reaction.

Table 1: Representative Amide Derivatives of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

EntryAmine UsedProduct StructureRepresentative Yield
1 AnilineN-phenyl-5-chloro-1,3-benzothiazole-2-carboxamide85%
2 BenzylamineN-benzyl-5-chloro-1,3-benzothiazole-2-carboxamide90%
3 Morpholine(5-chloro-1,3-benzothiazol-2-yl)(morpholino)methanone92%
4 4-FluoroanilineN-(4-fluorophenyl)-5-chloro-1,3-benzothiazole-2-carboxamide88%

Part 3: Experimental Protocols - Biological Assays

After synthesis and characterization, the new derivatives must be screened for biological activity. Here we present standardized protocols for assessing antimicrobial and anticancer potential.

Protocol 3: In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds, dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Compound Dilution: In the first column, add a starting concentration of each test compound (e.g., 2 µL of a 10 mg/mL stock in DMSO). Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a concentration gradient.

  • Controls: Include wells for a positive control (standard antibiotic), a negative control (broth with DMSO only), and a sterility control (broth only).

  • Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5 - 2.5 x 10³ CFU/mL (for fungi).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For a more quantitative measure, 20 µL of resazurin solution can be added and incubated for another 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Derivative 1 1664>128
Derivative 2 83264
Derivative 3 41632
Derivative 4 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2
Protocol 4: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

G Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read

Sources

Application Note: A High-Throughput In Vitro Assay for Screening Inhibitors of α-Glucosidase Using 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This guide provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of test compounds, such as 5-Chloro-1,3-benzothiazole-2-carboxylic acid, against α-glucosidase. The described colorimetric assay is robust, reliable, and suitable for high-throughput screening (HTS) applications in the context of drug discovery, particularly for type 2 diabetes mellitus. We will detail the scientific principles of the assay, provide a step-by-step methodology, and explain the data analysis required to determine key inhibitory metrics like the half-maximal inhibitory concentration (IC₅₀).

Scientific Introduction & Assay Principle

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that plays a critical role in carbohydrate metabolism.[1][2] Its primary function is to hydrolyze the α-glycosidic bonds of complex carbohydrates, breaking them down into absorbable monosaccharides like glucose.[1][2] The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors effectively reduce the sharp, post-meal spike in blood glucose levels (postprandial hyperglycemia), a major contributor to diabetic complications.[2][3][4]

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. Given the documented potential of related structures to act as enzyme inhibitors, 5-Chloro-1,3-benzothiazole-2-carboxylic acid and its analogs are viable candidates for screening as α-glucosidase inhibitors.

The assay protocol described herein is a colorimetric method based on the enzymatic cleavage of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). In the presence of α-glucosidase, the colorless pNPG is hydrolyzed to release glucose and p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to enzyme activity and can be quantified by measuring the increase in absorbance at 405 nm.[5][6] When an inhibitor like 5-Chloro-1,3-benzothiazole-2-carboxylic acid is present, the rate of this color change is reduced, providing a direct measure of its inhibitory potency.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPG pNPG (Substrate) Colorless Enzyme α-Glucosidase pNPG->Enzyme Binds to Active Site pNP p-Nitrophenol (Product) Yellow Spectrophotometer Measure Absorbance at 405 nm pNP->Spectrophotometer Quantifies Product Enzyme->pNP Catalyzes Hydrolysis BlockedEnzyme Inhibited α-Glucosidase Inhibitor Test Compound (e.g., 5-Chloro-1,3-benzothiazole- 2-carboxylic acid) Inhibitor->Enzyme Binds to Enzyme, Prevents Substrate Binding BlockedEnzyme->Spectrophotometer Results in Lower Signal

Caption: Principle of the colorimetric α-glucosidase inhibition assay.

Materials and Reagents

Ensure all reagents are of analytical grade or higher.

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003).

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377).

  • Test Compound: 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

  • Positive Control: Acarbose (e.g., Sigma-Aldrich, Cat. No. A8980).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.8.

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 405 nm.

    • Incubator set to 37°C.

Reagent Preparation
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate salts in distilled water. Adjust pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer. Prepare this solution fresh before each experiment and keep on ice.[7]

  • pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer. This can be stored at 4°C for a short period, protected from light.[7]

  • Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in distilled water.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 5-Chloro-1,3-benzothiazole-2-carboxylic acid in 100% DMSO.

  • Positive Control Stock Solution (Acarbose, e.g., 10 mM): Dissolve Acarbose in potassium phosphate buffer.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 120 µL.

Workflow Visualization

Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Acquisition & Analysis prep_reagents Prepare Reagents: Buffer, Enzyme, pNPG, Test Compounds prep_plate Prepare Serial Dilutions of Test Compound & Control prep_reagents->prep_plate add_compound Add 20 µL of Compound/ Buffer/Control to Wells prep_plate->add_compound add_enzyme Add 20 µL of α-Glucosidase Solution add_compound->add_enzyme pre_incubate Pre-incubate: 10 min at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction: Add 20 µL of pNPG Solution pre_incubate->add_substrate incubate Incubate: 20 min at 37°C add_substrate->incubate stop_reaction Stop Reaction: Add 60 µL of Na₂CO₃ Solution incubate->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Step-by-Step Method
  • Plate Layout: Design the plate layout to include wells for blanks, negative controls, positive controls, and various concentrations of the test compound. A recommended layout is provided below.

Well TypeDescription
Blank Buffer + Substrate (No Enzyme, No Inhibitor)
Negative Control Buffer + Enzyme + Substrate (100% Enzyme Activity)
Positive Control Acarbose + Enzyme + Substrate
Test Compound Test Compound + Enzyme + Substrate
  • Compound Addition: Add 20 µL of the serially diluted test compound (5-Chloro-1,3-benzothiazole-2-carboxylic acid), positive control (Acarbose), or buffer (for blank and negative control wells) to the appropriate wells of the 96-well plate.

    • Expert Insight: It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤1%) to avoid solvent-induced artifacts. Dilute the stock compound solutions in the assay buffer.

  • Enzyme Addition & Pre-incubation: Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells. Gently mix the plate and pre-incubate at 37°C for 10 minutes.[7]

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately assessing the potency of slow-binding inhibitors.

  • Reaction Initiation: Add 20 µL of the pNPG solution (5 mM) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[8]

    • Trustworthiness: The incubation time should be optimized to ensure the reaction in the negative control wells remains within the linear range of the spectrophotometer (absorbance typically < 1.2).

  • Reaction Termination: Stop the reaction by adding 60 µL of 0.1 M Na₂CO₃ solution to all wells. The sodium carbonate increases the pH, which denatures the enzyme and enhances the color of the p-nitrophenol product.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis & Interpretation

Calculating Percentage Inhibition

The percentage of α-glucosidase inhibition is calculated using the absorbance values obtained. First, correct the absorbance readings by subtracting the absorbance of the blank.

  • Abscontrol = Absorbance of the Negative Control (100% activity) - Absorbance of the Blank

  • Abssample = Absorbance of the Test Compound well - Absorbance of the Blank

The percent inhibition is then calculated with the following formula:[5]

% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

Determining the IC₅₀ Value

The IC₅₀ (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9][10]

  • Test a Range of Concentrations: Perform the assay using a series of concentrations of the test compound (e.g., 8-10 concentrations covering a logarithmic scale).

  • Calculate % Inhibition: Calculate the % inhibition for each concentration as described above.

  • Plot a Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Calculate IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism or R) to fit the curve and determine the IC₅₀ value. This is the concentration at which the curve passes through 50% inhibition.[9][11]

A lower IC₅₀ value indicates a more potent inhibitor.

References

  • From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. (n.d.). MDPI. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Alpha-glucosidase inhibitors. (n.d.). Bionity. [Link]

  • Scheen, A. J. (2003). Is there a role for alpha-glucosidase inhibitors in the prevention of type 2 diabetes mellitus? Drugs, 63(10), 933-951. [Link]

  • Alpha-glucosidase inhibitor. (n.d.). Wikipedia. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? (2013, July 2). ResearchGate. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2020). Molecules, 25(24), 5971. [Link]

  • IC50-to-Ki converter. (n.d.). Bioinformatics and Computational Biosciences Branch (BCBB). [Link]

  • Segura-Campos, M. R., et al. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]

  • Adisakwattana, S., et al. (2019). Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. Plants, 9(1), 2. [Link]

Sources

Application Note & Protocols: Antimicrobial Activity Testing of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the methods and rationale for evaluating the antimicrobial potential of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] As a scaffold, the benzothiazole nucleus is a key component in molecules exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[3][4] The quest for novel antimicrobial agents is particularly urgent given the global rise of antibiotic-resistant pathogens, which poses a significant threat to public health.[5]

This application note focuses on 5-Chloro-1,3-benzothiazole-2-carboxylic acid , a derivative of interest. The introduction of a halogen, such as a chloro group, at the 5th position of the benzothiazole ring has been shown in structure-activity relationship (SAR) studies to potentially enhance antibacterial activity.[6] Therefore, a systematic and robust evaluation of this compound's antimicrobial efficacy is a critical step in its development as a potential therapeutic agent.

This guide provides detailed, field-proven protocols for determining the antimicrobial profile of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. We will cover the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), offering insights into both its bacteriostatic and bactericidal potential. The methodologies described herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[7][8]

Foundational Steps: Compound and Microorganism Preparation

The validity of any antimicrobial susceptibility test hinges on the meticulous preparation of the test compound and the bacterial inoculum.

Solubility and Stock Solution Preparation of the Test Compound

Causality: The primary challenge when testing novel compounds is ensuring adequate solubility in the aqueous assay medium to achieve biologically relevant concentrations. An inappropriate solvent can either be toxic to the test organisms or precipitate the compound, leading to inaccurate results. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its broad solvent properties and low toxicity at concentrations typically below 1% (v/v) in the final assay.

Protocol:

  • Determine Solubility: Perform preliminary solubility tests for 5-Chloro-1,3-benzothiazole-2-carboxylic acid in various biocompatible solvents (e.g., DMSO, ethanol, water with pH adjustment).

  • Prepare High-Concentration Stock: Weigh a precise amount of the compound and dissolve it in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or ~100 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection and Standardization of Microbial Inoculum

Causality: The density of the bacterial inoculum is a critical variable that must be standardized. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while an overly dilute inoculum can suggest false susceptibility. The 0.5 McFarland turbidity standard is the universally accepted reference point, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9] This standardized suspension is then further diluted to achieve the final target inoculum for the assay.

Protocol:

  • Select Test Organisms: Choose a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains. Including quality control (QC) strains with known susceptibility profiles is essential for assay validation.[10]

  • Subculture Bacteria: From a stock culture, streak the selected bacteria onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

  • Prepare Inoculum Suspension: Using a sterile loop or swab, pick several well-isolated colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth) or saline.

  • Standardize to 0.5 McFarland: Adjust the turbidity of the bacterial suspension by adding more bacteria or diluting with sterile broth until its turbidity visually matches that of a 0.5 McFarland standard. This can be done by eye against a Wickerham card or with a spectrophotometer (OD₆₂₅nm of 0.08-0.13).[11]

  • Final Dilution: This standardized suspension must be further diluted in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum concentration required by the specific protocol (typically ~5 x 10⁵ CFU/mL for broth microdilution).[12] This final dilution must be used within 15-30 minutes of preparation.[11]

Core Protocols for Antimicrobial Susceptibility Testing (AST)

The following protocols provide a comprehensive framework for assessing the antimicrobial activity of the test compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the "gold standard" for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] This method is efficient, requires small volumes of reagents, and is amenable to high-throughput screening using 96-well microtiter plates.[16][17]

Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Compound_Stock Prepare Compound Stock (e.g., 10 mg/mL in DMSO) Working_Solution Create Working Solution in Mueller-Hinton Broth (MHB) Compound_Stock->Working_Solution Serial_Dilution Perform 2-fold Serial Dilution of Compound in MHB Working_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland -> Final Dilution) Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Controls Add Controls: - Growth (Bacteria + MHB) - Sterility (MHB only) - Positive (Known Antibiotic) Inoculate->Controls Incubation Incubate Plate (35-37°C for 18-24h) Controls->Incubation Read_Results Read Results: Observe for Turbidity Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Compound Addition: Prepare a working solution of the test compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control. Well 12 serves as the sterility control.

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 100 µL.

  • Controls:

    • Growth Control (Negative): Well 11 (broth + inoculum, no compound).

    • Sterility Control: Well 12 (broth only).

    • Positive Control: It is highly recommended to run a separate plate or row with a standard antibiotic (e.g., ciprofloxacin) to validate the susceptibility of the test strain.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

Rationale: The disk diffusion method is a qualitative or semi-quantitative test that is simple, low-cost, and widely used for initial screening.[19][20] It provides a visual confirmation of antimicrobial activity through the formation of an inhibition zone. The size of this zone correlates with the susceptibility of the microorganism to the agent.[21]

Step-by-Step Methodology:

  • Plate Inoculation: Using the standardized bacterial suspension (0.5 McFarland), dip a sterile cotton swab and remove excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11] Finally, swab the rim of the agar.

  • Allow to Dry: Let the plate sit for 3-5 minutes (but no more than 15) to allow the inoculum to be absorbed into the agar.[22]

  • Disk Preparation: Impregnate sterile blank paper disks (6 mm diameter) with a known amount of the 5-Chloro-1,3-benzothiazole-2-carboxylic acid stock solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.

  • Disk Application: Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[9]

  • Controls: Include a disk impregnated with the solvent (e.g., DMSO) alone as a negative control and a disk of a standard commercial antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm) using a ruler or caliper.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[23][24][25] This test is a crucial follow-up to an MIC assay and provides a more complete profile of a compound's efficacy.[14]

Workflow Diagram: From MIC to MBC

MBC_Workflow MIC_Plate Completed MIC Plate (After Incubation) Select_Wells Select Clear Wells: MIC, MICx2, MICx4, etc. + Growth Control MIC_Plate->Select_Wells Subculture Subculture 10µL from selected wells onto Antibiotic-Free Agar Select_Wells->Subculture Incubate_Agar Incubate Agar Plates (35-37°C for 18-24h) Subculture->Incubate_Agar Count_CFU Count Colonies (CFU) on each plate Incubate_Agar->Count_CFU Determine_MBC Determine MBC: Lowest concentration with ≥99.9% kill vs. initial inoculum Count_CFU->Determine_MBC

Caption: Workflow for determining MBC from MIC results.

Step-by-Step Methodology:

  • Identify MIC: Use the results from the completed broth microdilution assay (Protocol 3.1).

  • Subculturing: From the wells showing no visible growth (the MIC well and more concentrated wells), and from the positive growth control well, take a small aliquot (typically 10-100 µL) and plate it onto a fresh, antibiotic-free agar medium (e.g., MHA).

  • Incubation: Incubate these plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate subcultured from the growth control.

  • Colony Counting: Count the number of colonies (CFUs) on each plate.

  • Determine MBC: The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFUs compared to the count from the initial inoculum plated at time zero (or compared to the growth control plate, assuming it represents the initial inoculum after a growth phase).[26][27]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example MIC and MBC Data for 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Test OrganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213640.51282Bactericidal
E. coli ATCC 259221280.015>512>4Bacteriostatic

Interpretation Guidelines:

  • MIC: The MIC value provides a quantitative measure of the compound's potency. A lower MIC indicates higher potency.[15]

  • MBC/MIC Ratio: The relationship between the MBC and MIC is used to classify the compound's primary mode of action.

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[25]

    • An agent is considered bacteriostatic if the MBC is more than four times the MIC (MBC/MIC > 4).

Recommended Follow-Up Studies: Assessing Cytotoxicity

Rationale: A potent antimicrobial compound is only therapeutically useful if it is not toxic to host cells. Therefore, a critical next step in the drug development pipeline is to assess its in vitro cytotoxicity against mammalian cell lines.[28][29] This establishes a preliminary therapeutic index by comparing the concentration that harms mammalian cells to the concentration that inhibits microbial growth.

A common method is the MTT assay , which measures the metabolic activity of cells.[29]

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of 5-Chloro-1,3-benzothiazole-2-carboxylic acid for a defined period (e.g., 24-48 hours).

  • MTT Assay: Add MTT reagent to the wells. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Quantification: Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Analysis: Calculate the cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).

A promising drug candidate should have an IC₅₀ value significantly higher than its MIC values, indicating selectivity for microbial targets over host cells.

Conclusion

The protocols outlined in this application note provide a standardized and robust framework for the initial antimicrobial characterization of 5-Chloro-1,3-benzothiazole-2-carboxylic acid . By systematically determining the MIC and MBC against a panel of relevant bacteria, researchers can gain critical insights into the compound's potency and spectrum of activity. Combining these antimicrobial data with subsequent cytotoxicity assessments is an essential step in evaluating the therapeutic potential of this and other novel benzothiazole derivatives.[1][30]

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Microbe Investigations AG. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 2938–2942.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16.
  • Pharmapproach. (2024). Synthesis and antibacterial evaluation of benzothiazole derivatives. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55).
  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2012). Guideline 2.1. — Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 9(1), 225-238.
  • Kumar, A., et al. (2023).
  • El-Sawy, E. R., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][19][31]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2092.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved from [Link]

  • Szafranski, S. P., & Winkel, B. S. J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • El-Gohary, R. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • Clinical and Laboratory Standards Institute. (n.d.). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Chen, C., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01037-21.
  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of antimicrobial agents to human keratinocytes. Retrieved from [Link]

  • MDPI. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Kumar, S., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 433–443.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 5-Chloro-1,3-benzothiazole-2-carboxylic acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Oncology

The benzothiazole nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including notable anticancer properties.[1][2] The versatility of the benzothiazole framework allows for chemical modifications that can fine-tune its biological efficacy and selectivity against various cancer cell lines.[1] Among these, chloro-substituted benzothiazoles have garnered significant interest for their potentially enhanced cytotoxic effects.[3] This document provides a detailed guide for researchers to evaluate the in vitro cytotoxic activity of a specific derivative, 5-Chloro-1,3-benzothiazole-2-carboxylic acid, against various cancer cell lines.

The primary objective of this application note is to provide a robust framework for determining the half-maximal inhibitory concentration (IC50) of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a key metric for assessing its potency as a potential anticancer agent.[1] Furthermore, we will delve into the potential mechanisms of action, often attributed to the induction of apoptosis (programmed cell death) in cancer cells.[4] This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Principle of Cytotoxicity Assessment: The MTT Assay

To quantify the cytotoxic effects of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method.[5] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, one can quantify the reduction in cell viability upon exposure to the test compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key stages of the experimental workflow for assessing the cytotoxicity of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 5-Chloro-1,3-benzothiazole-2-carboxylic acid add_compound Treat Cells with Serial Dilutions of the Compound prep_compound->add_compound prep_cells Culture and Harvest Cancer Cell Lines seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A schematic of the MTT assay workflow for cytotoxicity assessment.

Detailed Protocols

Part 1: Materials and Reagents
  • Test Compound: 5-Chloro-1,3-benzothiazole-2-carboxylic acid

  • Cell Lines: A panel of human cancer cell lines is recommended. Examples include:

    • MCF-7 (Breast adenocarcinoma)[6]

    • A549 (Lung adenocarcinoma)[3][5]

    • HT-29 (Colorectal adenocarcinoma)[3]

    • PANC-1 (Pancreatic carcinoma)[4]

    • A non-cancerous cell line (e.g., NIH3T3 mouse embryo fibroblasts) for selectivity assessment.[3]

  • Cell Culture Medium: As recommended for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA solution

Part 2: Step-by-Step Experimental Procedure
  • Preparation of Test Compound Stock Solution:

    • Dissolve 5-Chloro-1,3-benzothiazole-2-carboxylic acid in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium until they reach approximately 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95%.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing varying concentrations of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Part 3: Data Analysis and Interpretation
  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the corresponding concentrations of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

    • The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis in a suitable software program (e.g., GraphPad Prism).[1]

Hypothetical Data Presentation

The following table illustrates how to present the cytotoxicity data for 5-Chloro-1,3-benzothiazole-2-carboxylic acid against a panel of cancer cell lines.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung AdenocarcinomaHypothetical Value
HT-29Colorectal AdenocarcinomaHypothetical Value
PANC-1Pancreatic CarcinomaHypothetical Value
NIH3T3Mouse Embryo FibroblastHypothetical Value

Potential Mechanism of Action: Induction of Apoptosis

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[2][4] A plausible mechanism for 5-Chloro-1,3-benzothiazole-2-carboxylic acid could involve the modulation of key signaling pathways that regulate cell survival and death.

pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade compound 5-Chloro-1,3-benzothiazole- 2-carboxylic acid pro_survival Pro-survival Proteins (e.g., Bcl-2) compound->pro_survival Inhibits pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) compound->pro_apoptotic Activates caspases Caspase Cascade (Caspase-9, Caspase-3) pro_survival->caspases Inhibits pro_apoptotic->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: A potential apoptotic pathway modulated by 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

This proposed mechanism suggests that the compound may downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax. This shift in the balance of these proteins can lead to the activation of the caspase cascade, a family of proteases that execute the process of apoptosis, ultimately leading to cancer cell death.[7][8]

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding, pipetting errorsEnsure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with technique.
Low absorbance readings in control wells Low cell number, poor cell healthOptimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase.
No dose-dependent effect observed Compound concentration range is not appropriate, compound insolubilityTest a wider range of concentrations. Ensure the compound is fully dissolved in DMSO and does not precipitate in the medium.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling chemicals and cell cultures.

  • Handle 5-Chloro-1,3-benzothiazole-2-carboxylic acid and DMSO in a well-ventilated area or a chemical fume hood.

  • All cell culture work should be performed in a sterile biological safety cabinet to prevent contamination.

  • Dispose of all biological waste and chemical waste according to institutional guidelines.

References

  • Benchchem. (n.d.). Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide.
  • Chavarria, G., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed.
  • Yilmaz, A., et al. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
  • Jahan, I., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University.
  • Yurttaş, L., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed Central.
  • Tavallaei, O., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed.
  • Tavallaei, O., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central.

Sources

Topic: A Multi-Technique Approach for the Purity Assessment of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document provides a comprehensive guide to the analytical techniques and protocols for the robust purity assessment of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry.[1][2] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a scientifically sound and defensible analytical strategy. The protocols described herein are designed to be self-validating systems, incorporating principles from international guidelines to ensure trustworthiness and regulatory compliance. We will detail the application of High-Performance Liquid Chromatography (HPLC) for primary purity and impurity quantification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, Gas Chromatography (GC) for volatile impurities, and Thermal Analysis (TGA/DSC) for physicochemical characterization.

Introduction: The Imperative for Purity

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a member of the benzothiazole class of compounds, which are foundational scaffolds in the development of therapeutic agents.[2][3] The unambiguous determination of its purity is paramount before it can advance through the drug development pipeline. Impurities, which can arise from starting materials, intermediates, or degradation, can affect the API's stability, toxicology, and pharmacological activity.[4] Therefore, a multi-faceted analytical approach is not just recommended but essential for building a complete purity profile. This application note details a logical, phase-appropriate workflow for characterizing this specific molecule.

Physicochemical Properties of 5-Chloro-1,3-benzothiazole-2-carboxylic acid
PropertyValueSource
Molecular Formula C₈H₄ClNO₂SPubChem[5]
Molecular Weight 213.64 g/mol PubChem[5]
Canonical SMILES C1=CC2=C(C=C1Cl)SC(=N2)C(=O)OPubChem[5]
Physical Description Solid (predicted)---
Hazards Causes skin and serious eye irritation; may cause respiratory irritation.PubChem[5]

Integrated Analytical Workflow

A robust purity assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data provide a high degree of confidence in the final purity value. The following workflow illustrates the logical progression from initial identification to comprehensive impurity profiling.

Purity_Assessment_Workflow cluster_0 Phase 1: Identity & Primary Purity cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Final Assessment Sample Test Sample: 5-Chloro-1,3-benzothiazole- 2-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight Verification HPLC_Purity HPLC-UV (Assay & % Purity) Sample->HPLC_Purity Quantitative Purity GC_MS GC-MS (Residual Solvents) Sample->GC_MS Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Forced_Deg Forced Degradation (ICH Conditions) Sample->Forced_Deg Data_Consolidation Data Consolidation & Purity Calculation NMR->Data_Consolidation MS->Data_Consolidation HPLC_Purity->Data_Consolidation GC_MS->Data_Consolidation Thermal->Data_Consolidation HPLC_Impurity Impurity Profile by HPLC Forced_Deg->HPLC_Impurity Identify Degradants HPLC_Impurity->Data_Consolidation Report Certificate of Analysis (CoA) Generation Data_Consolidation->Report

Caption: Workflow for identity, purity, and impurity assessment.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: Reverse-phase HPLC is the cornerstone of purity analysis for most non-volatile organic molecules. The carboxylic acid and aromatic nature of the target molecule make it an ideal candidate for this technique. We select a C18 column for its hydrophobic retention mechanism. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape for the acidic analyte and provide sufficient elution strength. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection at a wavelength of maximum absorbance ensures high sensitivity.

Protocol 3.1: HPLC-UV Method for Purity Determination
  • Instrumentation: HPLC system with UV/PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

    • Dissolve in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or determined via UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample solution.

    • Integrate all peaks and calculate the purity by area normalization (% Area).

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: Method Validation

To ensure the reliability of the HPLC method, it must be validated according to ICH Q2(R2) guidelines.[6] This documented process provides a high degree of assurance that the method is suitable for its intended purpose.[7][8]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.Peak for the main component is pure (PDA analysis) and resolved from other peaks.
Linearity Demonstrates a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.
Range The interval where the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision The degree of agreement among individual test results.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits after minor changes (e.g., flow rate ±10%, column temp ±5°C).

Identification and Structural Confirmation

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the unambiguous structural elucidation of organic compounds.[1] ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For 5-Chloro-1,3-benzothiazole-2-carboxylic acid, specific chemical shifts and coupling patterns in the aromatic region will confirm the substitution pattern on the benzene ring.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire standard 1D spectra. If needed, 2D experiments like COSY and HSQC can be used to confirm assignments.

  • Data Analysis:

    • Confirm that the observed chemical shifts, integrations (for ¹H), and coupling constants are consistent with the proposed structure.[9][10] Aromatic protons for benzothiazoles typically appear between δ 7.0-8.5 ppm.[1]

Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is used to confirm the molecular weight of the main component and to identify unknown impurities by providing mass-to-charge (m/z) ratio information. Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Methodology:

    • Utilize the HPLC method described in Protocol 3.1, replacing the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid.[11]

    • Acquire data in both positive and negative ion modes to determine the best ionization for the parent compound and any impurities.

  • Data Analysis:

    • Confirm the detection of the [M-H]⁻ ion (in negative mode) or [M+H]⁺ ion (in positive mode) corresponding to the molecular weight of 213.64 g/mol .

    • Analyze the mass spectra of impurity peaks to propose their structures, often by identifying common fragments or mass shifts from the parent molecule.

Profiling of Volatile and Thermal Properties

Protocol 5.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Experience: GC-MS is the standard technique for identifying and quantifying residual solvents, which are process-related impurities.[12][13] Static headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) and seal the vial.

  • GC-MS Conditions:

    • Incubation: Heat the vial at ~80 °C for 15 minutes to allow volatiles to partition into the headspace.

    • Injection: Automated headspace injection.

    • Column: A low-polarity column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • MS Detection: Scan from m/z 35 to 350.

  • Data Analysis: Identify any detected peaks by comparing their mass spectra to a reference library (e.g., NIST).[14] Quantify against a standard of the identified solvent if necessary.

Protocol 5.2: Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermal analysis provides crucial information about the material's physicochemical properties.[15][16] Differential Scanning Calorimetry (DSC) measures heat flow to determine melting point and polymorphic transitions, while Thermogravimetric Analysis (TGA) measures mass changes with temperature, indicating thermal stability and the presence of water or residual solvents.[17]

  • Instrumentation: TGA and DSC instruments.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of sample into an aluminum pan and seal it.

    • Heat the sample under a nitrogen purge from ambient temperature to a temperature past its melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Determine the melting point from the onset or peak of the endothermic event.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of sample into a ceramic or platinum pan.

    • Heat the sample under a nitrogen purge from ambient to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.

    • Analyze the resulting thermogram for weight loss steps, which can correspond to the loss of water, solvents, or decomposition.[18]

Analytical_Techniques_Pyramid cluster_0 Purity Assessment Strategy A HPLC-UV (Quantitative Purity & Impurities) B NMR & LC-MS (Identity & Structural Confirmation) C GC-MS & Thermal Analysis (Volatiles, Water, Physical Properties) D Forced Degradation (Stability & Degradant Profile)

Caption: Orthogonal methods for a complete purity profile.

Impurity and Degradation Product Profiling

Protocol 6.1: Forced Degradation Studies

Expertise & Experience: Forced degradation (or stress testing) is a critical study that identifies the likely degradation products of a drug substance.[19][20] This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[21] The conditions are designed to achieve 5-20% degradation of the API.[22]

  • Stock Solution: Prepare a 1.0 mg/mL solution of the API in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze by the validated HPLC-UV method (Protocol 3.1) alongside an unstressed control sample.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use LC-MS (Protocol 4.2) to obtain mass information for the major degradation products to aid in their structural elucidation.

Conclusion

The purity assessment of 5-Chloro-1,3-benzothiazole-2-carboxylic acid requires a well-designed, multi-technique approach. By integrating data from HPLC, NMR, MS, GC, and thermal analysis, a comprehensive and reliable purity profile can be established. The protocols outlined in this application note provide a robust framework for researchers and quality control scientists to ensure the material meets the high standards required for pharmaceutical development. Adherence to validation principles as described by regulatory bodies like the ICH is essential for generating data that is both scientifically sound and trustworthy.

References

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Bellavia, V., et al. (2000). Analysis of Benzothiazole in Italian Wines Using Headspace Solid-Phase Microextraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Available from: [Link]

  • Impact Analytical. Thermal Analysis Techniques. Available from: [Link]

  • PubMed. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Agric Food Chem. Available from: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

  • PubMed. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Environ Pollut. Available from: [Link]

  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. J Chromatogr A. Available from: [Link]

  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • PubMed. (2017). Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. Anal Bioanal Chem. Available from: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • SIELC Technologies. Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Anal Chim Acta. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • PharmaState Academy. Analytical Method Validation. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzothiazole - NIST WebBook. Available from: [Link]

  • The Journal of Organic Chemistry. Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. Available from: [Link]

  • SciSpace. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

  • PubMed. (1979). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica. Available from: [Link]

  • DiVA portal. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]

  • Oriental Journal of Chemistry. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Available from: [Link]

  • ResearchGate. 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Available from: [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • Semantic Scholar. (2016). Forced Degradation Studies. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResearchGate. Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Available from: [Link]

  • R Discovery. (1997). Biodegradation and toxicity of benzothiazoles. Available from: [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

  • PubChem. 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical formulation. Available from: [Link]

  • Capot Chemical. (2026). MSDS of 5-chloro-1,3-benzothiazole-2-carboxylic acid. Available from: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction to Synthetic Challenges

The synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, while achievable through several routes, presents a unique set of challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemical principles. Common issues include low yields, the formation of difficult-to-remove impurities, and the instability of key starting materials. This guide will address these challenges in a practical, question-and-answer format to help you navigate your experimental work successfully.

Troubleshooting Guides & FAQs by Synthetic Route

We will explore three primary synthetic strategies for obtaining 5-Chloro-1,3-benzothiazole-2-carboxylic acid, each with its own set of potential difficulties.

Route 1: Condensation of 4-Chloro-2-aminothiophenol

This approach involves the reaction of 4-Chloro-2-aminothiophenol with a suitable two-carbon electrophile, such as oxalic acid or its derivatives, to form the benzothiazole ring and the carboxylic acid moiety in a single cascade.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Degradation of 4-Chloro-2-aminothiophenol: This starting material is susceptible to oxidation, forming a disulfide-linked dimer which is unreactive.- Use freshly purchased or purified 4-chloro-2-aminothiophenol. - Store the aminothiophenol under an inert atmosphere (nitrogen or argon) and in a cool, dark place. - Consider purifying the starting material by recrystallization or column chromatography if its purity is questionable.
2. Inappropriate Reaction Conditions: The condensation reaction is sensitive to temperature and pH.- Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction by TLC. - If using an acid catalyst (e.g., polyphosphoric acid), ensure the correct amount is used. Too much or too little can hinder the reaction.
3. Unsuitable Two-Carbon Source: The reactivity of the dicarbonyl compound is critical.- If using oxalic acid, consider converting it to a more reactive derivative like oxalyl chloride in situ, followed by reaction with the aminothiophenol. Exercise caution as oxalyl chloride is highly reactive.
Formation of Multiple Products (Complex TLC) 1. Side Reactions of the Aminothiophenol: Besides dimerization, other side reactions can occur under harsh conditions.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Ensure the reaction is performed under an inert atmosphere to minimize oxidation.
2. Incomplete Cyclization: The intermediate Schiff base or thioamide may not fully cyclize.- Increase the reaction time or temperature moderately. - Ensure the removal of water, which is a byproduct of the condensation, by using a Dean-Stark apparatus or a drying agent.
Difficulty in Product Isolation and Purification 1. Product Solubility: The carboxylic acid product may have limited solubility in common organic solvents.- After the reaction, adjust the pH of the mixture to precipitate the product. Acidification will protonate the carboxylate, making it less soluble in aqueous media. - Use acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt can be washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure product.[1]
2. Product Streaking on Silica Gel: The acidic nature of the product can lead to poor separation during column chromatography.- Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.[1]

Q1: What is the most common side product in this reaction? A1: The most common side product is the disulfide dimer of 4-chloro-2-aminothiophenol, which arises from the oxidation of the starting material. This impurity is often observed as a yellow precipitate and can significantly reduce the yield.

Q2: Can I use other dicarbonyl compounds besides oxalic acid? A2: Yes, other dicarbonyl compounds or their equivalents can be used. For example, α-keto acids can react with 2-aminothiophenols to form 2-substituted benzothiazoles.[2] However, the choice of reagent will affect the final product at the 2-position. For the synthesis of the desired carboxylic acid, oxalic acid or its derivatives are the most direct choice.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to track the consumption of the starting materials and the appearance of the product spot. UV visualization is typically effective for these aromatic compounds.

Route 2: Oxidation of 5-Chloro-2-methylbenzothiazole

This synthetic route involves the oxidation of the methyl group at the 2-position of the benzothiazole ring to a carboxylic acid.

Issue Possible Cause(s) Troubleshooting Steps
Incomplete Oxidation/Low Yield 1. Insufficient Oxidant: The amount of oxidizing agent may not be enough to drive the reaction to completion.- Increase the molar equivalents of the oxidant (e.g., KMnO₄) incrementally.[1]
2. Low Reaction Temperature: The oxidation may be too slow at lower temperatures.- Gradually increase the reaction temperature while carefully monitoring the reaction by TLC.[1]
3. Poor Solubility of Starting Material: The 5-chloro-2-methylbenzothiazole may not be fully dissolved in the reaction solvent.- Choose a solvent system in which the starting material is more soluble. A co-solvent system may be necessary.
Formation of Byproducts/Degradation 1. Over-oxidation: Harsh reaction conditions can lead to the oxidation of the benzothiazole ring itself.- Decrease the reaction temperature or shorten the reaction time. - Consider using a milder oxidizing agent.
2. Presence of Manganese Dioxide (from KMnO₄): The insoluble MnO₂ byproduct can complicate product isolation.- After the reaction is complete, add a reducing agent like sodium metabisulfite to reduce the MnO₂ to soluble Mn²⁺ salts, which can be easily separated.[1]
Difficult Product Isolation 1. Product Remains in Solution: The carboxylate salt formed during the reaction may be soluble in the aqueous reaction mixture.- After the workup of the oxidizing agent, acidify the solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid product.[1]

Q1: What are the advantages of using potassium permanganate (KMnO₄) as the oxidant? A1: Potassium permanganate is a strong and inexpensive oxidizing agent that is effective for converting alkyl side chains on aromatic rings to carboxylic acids. However, it requires careful control to avoid over-oxidation.

Q2: Are there alternative oxidizing agents I can use? A2: Yes, other oxidizing agents such as chromium trioxide (Jones reagent) can also be used.[3] However, these often involve heavy metals and may require specific handling and disposal procedures. Catalytic oxidation systems using oxygen or hydrogen peroxide with a suitable catalyst are greener alternatives.[3]

Q3: How do I know when the oxidation is complete? A3: The disappearance of the purple color of the permanganate ion is a good visual indicator that the reaction is nearing completion. This should be confirmed by TLC analysis to ensure the starting material has been fully consumed.

Route 3: Hydrolysis of 5-Chloro-1,3-benzothiazole-2-carbonitrile

This method involves the conversion of a nitrile group at the 2-position of the benzothiazole ring into a carboxylic acid through hydrolysis.

Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient Acid or Base Concentration: The hydrolysis may be slow or incomplete if the concentration of the acid or base catalyst is too low.- Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH).
2. Short Reaction Time: The hydrolysis of nitriles can be slow.- Extend the reaction time and monitor the progress by TLC.[4]
Formation of Amide Intermediate 1. Hydrolysis Not Gone to Completion: The reaction may stall at the amide stage, which is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.- Continue heating the reaction mixture under the established conditions until the amide is fully hydrolyzed to the carboxylic acid. This may require prolonged heating.[5][6]
Product Isolation Challenges 1. Formation of Carboxylate Salt (Alkaline Hydrolysis): If using basic hydrolysis, the product will be the sodium salt of the carboxylic acid, which is soluble in water.- After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[4][5]
2. Formation of Ammonium Salt (Acidic Hydrolysis): Acidic hydrolysis will produce the carboxylic acid and an ammonium salt.- The carboxylic acid can typically be isolated by filtration if it precipitates upon cooling, or by extraction with an organic solvent.

Q1: Is acid- or base-catalyzed hydrolysis better for this reaction? A1: Both acidic and basic conditions can be used to hydrolyze nitriles.[4][5][6] The choice may depend on the stability of the benzothiazole ring to the specific conditions and the ease of product isolation. Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis forms the carboxylate salt, which then needs to be acidified.[4][5]

Q2: How can I prepare the starting 5-Chloro-1,3-benzothiazole-2-carbonitrile? A2: The starting nitrile can be synthesized through various methods, including the reaction of 4-chloro-2-aminothiophenol with a reagent that can provide the cyano group, or through a multi-step synthesis from a different precursor.

Q3: What is the best way to monitor the hydrolysis reaction? A3: TLC is a suitable method. You should see the disappearance of the starting nitrile spot and the appearance of the product carboxylic acid spot. It is also helpful to have a standard of the intermediate amide to check for its presence in the reaction mixture.

Experimental Protocols

The following are generalized protocols and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Oxidation of 5-Chloro-2-methylbenzothiazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-methylbenzothiazole in a mixture of water and a suitable co-solvent if needed for solubility.

  • Addition of Oxidant: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. To the filtrate, add a solution of sodium metabisulfite until the brown color disappears.

  • Product Isolation: Acidify the clear solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis via Hydrolysis of 5-Chloro-1,3-benzothiazole-2-carbonitrile (Acidic Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-1,3-benzothiazole-2-carbonitrile in a dilute solution of hydrochloric acid (e.g., 6M).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Product Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, collect it by filtration. If not, the product may need to be extracted with a suitable organic solvent.

  • Purification: Wash the collected solid with cold water and dry. Recrystallization can be performed if necessary.

Visualizing the Synthetic Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key transformations and a general troubleshooting workflow.

Synthetic Pathways cluster_0 Route 1: Condensation cluster_1 Route 2: Oxidation cluster_2 Route 3: Hydrolysis 4-Chloro-2-aminothiophenol 4-Chloro-2-aminothiophenol Intermediate Intermediate 4-Chloro-2-aminothiophenol->Intermediate + Oxalic Acid Derivative 5-Chloro-1,3-benzothiazole-2-carboxylic acid 5-Chloro-1,3-benzothiazole-2-carboxylic acid Intermediate->5-Chloro-1,3-benzothiazole-2-carboxylic acid Cyclization 5-Chloro-2-methylbenzothiazole 5-Chloro-2-methylbenzothiazole 5-Chloro-2-methylbenzothiazole->5-Chloro-1,3-benzothiazole-2-carboxylic acid [O] (e.g., KMnO4) 5-Chloro-1,3-benzothiazole-2-carbonitrile 5-Chloro-1,3-benzothiazole-2-carbonitrile 5-Chloro-1,3-benzothiazole-2-carbonitrile->5-Chloro-1,3-benzothiazole-2-carboxylic acid H3O+ or OH-

Caption: Overview of the main synthetic routes to 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Troubleshooting Workflow Start Start Low Yield or No Product Low Yield or No Product Start->Low Yield or No Product Check Starting Material Purity Check Starting Material Purity Low Yield or No Product->Check Starting Material Purity Yes Successful Synthesis Successful Synthesis Low Yield or No Product->Successful Synthesis No Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions Verify Reagent Stoichiometry Verify Reagent Stoichiometry Optimize Reaction Conditions->Verify Reagent Stoichiometry Verify Reagent Stoichiometry->Successful Synthesis

Caption: A general troubleshooting workflow for addressing low product yields.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved January 6, 2026, from [Link]

  • BenchChem. (2025). Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers.
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  • Google Patents. (2015). Preparation method of benzothiazole-2-carboxylic acid. CN104860901B.
  • Guo, S., et al. (2010). An efficient and green synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl in ethanol at room temperature. Green Chemistry, 12(9), 1634-1637.
  • Sharma, G., & Kumar, A. (2019). Recent advances in the synthesis of benzothiazole compounds related to green chemistry. Molecules, 24(18), 3267.
  • Wu, X., et al. (2016). An efficient acid and metal-free one-pot synthesis of benzothiazoles from carboxylic acids. Tetrahedron Letters, 57(32), 3639-3642.
  • Van Zandt, M. C., et al. (2005). Discovery of 3-[(4, 5, 7-trifluorobenzothiazol-2-yl) methyl] indole-N-acetic acid (lidorestat) and congeners as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications. Journal of Medicinal Chemistry, 48(9), 3141–3152.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 6, 2026, from [Link]

  • Assoud, J. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(3), 214-220.
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  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of.... Retrieved January 6, 2026, from [Link]

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  • International Journal of Current Microbiology and Applied Sciences. (2016).
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  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 6, 2026, from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. 28(1), 275.
  • Semantic Scholar. (2021).
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Technical Support Center: Optimizing the Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rationally optimizing your reaction yields.

The synthesis of substituted benzothiazoles is a cornerstone of medicinal chemistry, and achieving high yields of pure material is critical for downstream applications. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face in the laboratory.

Section 1: Core Synthesis Pathway & Mechanism

The most common and reliable route to 5-Chloro-1,3-benzothiazole-2-carboxylic acid involves the condensation and subsequent cyclization of 2-amino-4-chlorobenzenethiol with an appropriate C2 electrophile, typically a derivative of oxalic acid. A robust method uses diethyl oxalate, which undergoes condensation with the aminothiophenol, followed by an intramolecular cyclization to form the benzothiazole ring system.

Reaction Scheme:

2-amino-4-chlorobenzenethiol + Diethyl Oxalate → 5-Chloro-1,3-benzothiazole-2-carboxylic acid ethyl ester → 5-Chloro-1,3-benzothiazole-2-carboxylic acid

The reaction proceeds through two key stages:

  • Condensation: The nucleophilic amino group of 2-amino-4-chlorobenzenethiol attacks one of the electrophilic carbonyls of diethyl oxalate to form an amide intermediate.

  • Cyclization & Saponification: The thiol group then attacks the second carbonyl, leading to cyclization and the formation of the ethyl ester of the target compound. This ester is subsequently saponified (hydrolyzed) under basic conditions to yield the final carboxylic acid.

Below is a diagram illustrating the key mechanistic steps.

Reaction_Mechanism Reactants 2-amino-4-chlorobenzenethiol + Diethyl Oxalate Intermediate1 Amide Intermediate Reactants->Intermediate1 Nucleophilic Attack (Amine on Carbonyl) Intermediate2 Cyclized Intermediate (Ethyl Ester) Intermediate1->Intermediate2 Intramolecular Cyclization (Thiol Attack) Product 5-Chloro-1,3-benzothiazole- 2-carboxylic acid Intermediate2->Product Saponification (Hydrolysis)

Caption: Key steps in the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct Q&A format.

Problem 1: Very Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the most probable causes?

A: This is a frequent challenge in organic synthesis.[1] The issue can typically be traced back to one of three areas: reactant quality, reaction conditions, or the reaction atmosphere.

  • Cause 1: Purity of 2-amino-4-chlorobenzenethiol.

    • Expert Insight: 2-amino-4-chlorobenzenethiol is highly susceptible to oxidation.[1] The thiol group (-SH) can readily oxidize to form a disulfide (-S-S-) bridge between two molecules. This disulfide impurity will not participate in the desired cyclization reaction, effectively reducing the concentration of your key starting material and halting the synthesis.

    • Solution:

      • Use Fresh Reactant: Always use a freshly opened bottle of 2-amino-4-chlorobenzenethiol if possible.

      • Inert Atmosphere: Handle the reactant under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

      • Purity Check: Before starting, check the melting point of your aminothiophenol. The pure compound melts at 56-61 °C.[2] A significantly lower or broader melting point suggests impurities.

  • Cause 2: Suboptimal Reaction Temperature.

    • Expert Insight: The initial condensation reaction requires sufficient thermal energy to proceed, but excessive heat can lead to side reactions and decomposition.[1] Many related benzothiazole syntheses require heating, sometimes to reflux, to drive the reaction to completion.[3]

    • Solution: If you are running the reaction at room temperature with low yield, a gradual and controlled increase in temperature is recommended.[1] Start by heating the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Cause 3: Inadequate Dehydration.

    • Expert Insight: The cyclization step involves the elimination of water. If water is not effectively removed from the reaction medium, it can inhibit the reaction equilibrium, preventing the formation of the benzothiazole ring.

    • Solution: For syntheses that are sensitive to water, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add a dehydrating agent like molecular sieves.[4]

Troubleshooting_Low_Yield Start Low or No Yield Observed Check1 Assess Reactant Purity (2-amino-4-chlorobenzenethiol) Start->Check1 Check2 Evaluate Reaction Temperature Start->Check2 Check3 Consider Water Contamination Start->Check3 Result1_Bad Oxidized? (Disulfide present) Check1->Result1_Bad Yes Result1_Good Purity Confirmed Check1->Result1_Good No Result2_Low Running at Room Temp? Check2->Result2_Low Yes Result2_Good Temp is Optimized Check2->Result2_Good No Action3 Add Dehydrating Agent (e.g., Molecular Sieves) Check3->Action3 Action1 Use Fresh/Purified Reactant Under Inert Atmosphere Result1_Bad->Action1 Result1_Good->Check2 Action2 Incrementally Increase Heat (e.g., to 60°C) & Monitor by TLC Result2_Low->Action2 Result2_Good->Check3

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Product is Difficult to Isolate and Purify

Q: My crude product is an oil or seems heavily contaminated, making purification difficult. How can I improve the work-up and isolation?

A: Purification challenges often stem from incomplete reactions or the presence of acidic/basic impurities. A well-designed work-up is crucial.

  • Cause 1: Unreacted Starting Materials.

    • Expert Insight: Both 2-amino-4-chlorobenzenethiol and any unhydrolyzed ester intermediate can contaminate the final product. The presence of the starting aminothiophenol can be particularly problematic due to its odor and reactivity.

    • Solution: Monitor the reaction closely with TLC to ensure the complete consumption of the starting materials before proceeding to the work-up.[1][5]

  • Cause 2: Improper pH for Precipitation.

    • Expert Insight: The target molecule is a carboxylic acid. It will be deprotonated and soluble in basic aqueous solutions (as a carboxylate salt) and will precipitate out of the solution when protonated in an acidic environment. Failure to properly acidify the solution after hydrolysis is a common reason for poor recovery.

    • Solution: Acid-Base Extraction. This is often the most effective purification method for this type of compound.[6]

      • After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with a mild aqueous base (e.g., 1M sodium bicarbonate solution). Your desired product will move into the aqueous layer as its sodium salt.

      • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral or basic impurities.

      • Slowly acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of 2-3.[6] The pure carboxylic acid should precipitate as a solid.

      • Collect the solid by filtration, wash with cold water, and dry thoroughly.[6]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used for the condensation step as they effectively dissolve the reactants and can be heated to drive the reaction.[1] However, for greener chemistry approaches, ethanol is also a viable solvent, especially when used with a catalyst.[3][5]

Q: How can I monitor the reaction progress effectively? A: Thin-layer chromatography (TLC) is the most straightforward method.[1] Use a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) to clearly separate the starting material from the product. The consumption of the starting material and the appearance of a new spot for the product can be visualized under UV light.[1]

Q: Are there alternative reagents to diethyl oxalate? A: Yes, other C2 electrophiles can be used. Oxalyl chloride is a more reactive alternative, but it must be handled with extreme care due to its toxicity and reactivity with moisture.[4] The direct condensation with oxalic acid is also possible but typically requires harsher conditions, such as high temperatures in the presence of a strong dehydrating agent like polyphosphoric acid (PPA).[7]

Section 4: Data & Protocols

Table 1: Comparison of Conditions for Benzothiazole Synthesis
Catalyst/Reagent SystemSolventTemperatureTypical YieldReference Insight
Polyphosphoric Acid (PPA)Solvent-free170-250 °C10-60%Effective for cyclization but requires harsh temperatures and can lead to byproducts.[7]
H₂O₂ / HClEthanolRoom Temp85-94%A green, efficient catalytic system for condensation with aldehydes, demonstrating mild conditions are possible.[8]
Microwave IrradiationSolvent-freeVariesHighSignificantly reduces reaction times and often improves yields by efficient heating.[1][9]
MeSO₃H / SiO₂Solvent-free140 °C70-92%A solid-supported acid catalyst that simplifies work-up and allows for high-temperature condensation.[7]
Protocol 1: Recommended Step-by-Step Synthesis

This protocol is a robust starting point and may require optimization for your specific laboratory conditions.

Step 1: Condensation and Cyclization

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzenethiol (1.0 eq) and ethanol (10 mL per gram of aminothiophenol).

  • Under an inert atmosphere (N₂ or Ar), add diethyl oxalate (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the 2-amino-4-chlorobenzenethiol spot is no longer visible.

  • Allow the mixture to cool to room temperature.

Step 2: Saponification (Hydrolysis)

  • To the cooled reaction mixture, add a 2M solution of sodium hydroxide (NaOH) in water (3.0 eq).

  • Heat the mixture to 60 °C and stir for 2-3 hours to ensure complete hydrolysis of the ethyl ester.

  • Cool the mixture in an ice bath.

Step 3: Work-up and Isolation

  • Transfer the cooled, basic solution to a separatory funnel.

  • Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Slowly add 6M hydrochloric acid (HCl) to the aqueous layer with stirring until the pH is approximately 2. A white or off-white precipitate should form.

  • Continue to stir the suspension in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 15 mL).

  • Dry the purified 5-Chloro-1,3-benzothiazole-2-carboxylic acid in a vacuum oven at 50-60 °C to a constant weight.

References

  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar.
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchG
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH.
  • Troubleshooting guide for the synthesis of fluorin
  • Benzothiazole synthesis - Organic Chemistry Portal.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center - Benchchem.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF - ResearchG
  • 2-Amino-4-chlorobenzenethiol 96 1004-00-8 - Sigma-Aldrich.

Sources

Technical Support Center: Purification of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic building block in high purity. We will address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial queries regarding impurity profiles and analytical assessment.

Q1: What are the most common byproducts I can expect when synthesizing 5-Chloro-1,3-benzothiazole-2-carboxylic acid?

The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[1][2] In the case of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a likely precursor is 2-amino-4-chlorothiophenol.

Commonly Encountered Impurities:

  • Unreacted Starting Materials: Residual 2-amino-4-chlorothiophenol or the dicarboxylic acid precursor (e.g., oxalic acid or its derivative).

  • Reaction Intermediates: Incomplete cyclization can leave amide or thioester intermediates.

  • Decarboxylation Product: Loss of the C2-carboxylic acid group to yield 5-chlorobenzothiazole, especially if the reaction is overheated or exposed to harsh acidic/basic conditions for prolonged periods.

  • Oxidative Byproducts: The thiophenol starting material is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.

  • Benzothiazolone Derivatives: If carbon dioxide or related C1 sources are used under certain conditions, the formation of benzothiazolones can be a competing pathway.[3]

Q2: How can I use Thin-Layer Chromatography (TLC) to assess the purity of my crude product and understand the impurities?

TLC is an indispensable, rapid tool for initial purity assessment. Given the acidic nature of your target compound, a standard silica gel plate is effective.

Recommended TLC System:

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent, with a small amount of acid. A good starting point is a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid.

    • Causality: The acetic acid is crucial. It protonates the carboxylic acid group on your target compound, reducing its interaction with the acidic silica gel. This prevents severe "streaking" and results in a more compact, well-defined spot.

  • Visualization: UV light (254 nm) is typically sufficient as the benzothiazole core is UV-active.

Interpreting the TLC Plate:

  • Product Spot: Your desired carboxylic acid is quite polar and should have a relatively low Rf value.

  • Less Polar Impurities (Higher Rf): Spots running higher than your product could be less polar byproducts like the decarboxylated 5-chlorobenzothiazole.

  • More Polar Impurities (Lower Rf): Spots running lower than your product, or remaining at the baseline, are likely highly polar impurities such as residual starting materials (aminophenols) or salts.

Part 2: Core Purification Strategies & Troubleshooting

This section provides detailed workflows and troubleshooting for the most effective purification techniques.

Q3: What is the most robust and scalable method for the initial purification of crude 5-Chloro-1,3-benzothiazole-2-carboxylic acid?

For acidic compounds, Acid-Base Extraction is unequivocally the first and most powerful purification technique to employ.[4] It exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

The core principle is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a mild aqueous base, leaving water-insoluble impurities behind in an organic solvent. The purified acid is then regenerated by acidifying the aqueous layer.

Q4: My product is still not pure enough after acid-base extraction. What is the next step?

If acid-base extraction fails to provide the desired purity, Recrystallization is the logical next step. This technique purifies the compound based on differences in solubility between the desired product and the remaining impurities in a chosen solvent at different temperatures.[5] Success hinges on selecting the appropriate solvent.

Experimental Protocol 1: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent. Ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity and immiscibility with water. Use approximately 10-20 mL of EtOAc per gram of crude material.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Use sodium bicarbonate, a weak base, rather than a strong base like NaOH. A strong base could potentially hydrolyze other functional groups or deprotonate less acidic impurities (like phenols), which would then co-extract into the aqueous layer.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash: Wash the combined aqueous extracts with a small portion of fresh EtOAc to remove any trapped neutral organic impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~2.[4] A dense white precipitate of the purified 5-Chloro-1,3-benzothiazole-2-carboxylic acid should form.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the purified product under vacuum.

Troubleshooting Acid-Base Extraction
  • Issue: Product does not precipitate upon acidification.

    • Cause: The product may be too soluble in the aqueous/acid mixture, or not enough acid was added.

    • Solution: Ensure the pH is definitively acidic (pH 1-2) using pH paper. If it still doesn't precipitate, the volume of water may be too high. You may need to extract the acidified aqueous solution with a fresh portion of an organic solvent like EtOAc, then dry and evaporate the organic layer.

  • Issue: A persistent emulsion forms at the interface.

    • Cause: This is common with complex mixtures.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Gentle swirling or passing the mixture through a pad of celite can also be effective.

Workflow for Acid-Base Purification

cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude 1. Dissolve Crude Product in Ethyl Acetate extract 2. Extract with aq. NaHCO3 crude->extract org_layer Organic Layer (Neutral Impurities) org_layer->extract Re-extract 2x wash_org 6. Discard Organic Wash aq_layer Aqueous Layer (Product as Salt) backwash 5. Back-wash with Ethyl Acetate aq_layer->backwash precipitate 8. Precipitate Pure Acid (Add HCl to pH 2) pure_product 9. Filter, Wash & Dry Pure Product precipitate->pure_product start Crude Product start->crude separate 3. Separate Layers extract->separate separate->org_layer Organic separate->aq_layer Aqueous separate_wash Separate Layers backwash->separate_wash separate_wash->wash_org Organic separate_wash->precipitate Aqueous

Caption: Workflow for the purification of 5-Chloro-1,3-benzothiazole-2-carboxylic acid via acid-base extraction.

Troubleshooting Recrystallization
  • Issue: The compound "oils out" instead of forming crystals.

    • Cause: The solution is supersaturated, and/or the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

    • Solution: Add a little more solvent to the hot solution to ensure the oil fully dissolves. Let it cool much more slowly. If it persists, try a lower-boiling point solvent or a multi-solvent system.

  • Issue: No crystals form upon cooling.

    • Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not saturated.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a tiny seed crystal of the pure compound if available. If these fail, you may need to partially evaporate the solvent to increase the concentration or add an "anti-solvent" (see below).

Experimental Protocol 2: How to Select a Recrystallization Solvent System
  • Screening: Place a small amount of your impure acid (20-30 mg) into several different test tubes.

  • Solubility Testing: Add a single solvent from the table below (0.5 mL) to each tube.

    • Good Candidate: The solid should be largely insoluble at room temperature but dissolve completely upon heating.

    • Poor Candidate: The solid dissolves immediately at room temperature (too soluble) or does not dissolve even upon heating (not soluble enough).

  • Crystal Formation: If a solvent looks promising, heat to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath. Observe the quality and quantity of the crystals formed.

  • Two-Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., Methanol). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., Water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability & Notes
Water 100Very HighPoor solubility expected, but excellent as an "anti-solvent" with alcohols.
Ethanol 78HighGood candidate. May be too soluble for high recovery.
Methanol 65HighSimilar to ethanol, good dissolving solvent. Often used with water.
Isopropanol 82Medium-HighGood candidate, less volatile than ethanol.
Ethyl Acetate 77MediumGood candidate. Less polar than alcohols.
Toluene 111LowUnlikely to be a good solvent alone, but could be part of a binary system.
Hexane 69Very LowInsoluble. Useful for washing final product to remove non-polar residue.

Part 3: Overall Purification Strategy

A logical decision-making process is key to efficient purification. The following diagram outlines a recommended strategy.

Decision Tree for Purification

start Crude Reaction Mixture tlc 1. Analyze by TLC start->tlc decision Are major impurities neutral or basic? tlc->decision acid_base 2. Perform Acid-Base Extraction decision->acid_base Yes recrystallize_first 2. Attempt Direct Recrystallization decision->recrystallize_first No (e.g., acidic impurity) check_purity1 3. Check Purity (TLC/NMR) acid_base->check_purity1 check_purity2 3. Check Purity (TLC/NMR) recrystallize_first->check_purity2 recrystallize_second 4. Recrystallize check_purity1->recrystallize_second No finish Pure Product check_purity1->finish Yes, >98% Pure chromatography Consider Column Chromatography (Advanced) check_purity2->chromatography No check_purity2->finish Yes, >98% Pure recrystallize_second->chromatography Still Impure recrystallize_second->finish Now Pure

Sources

Technical Support Center: Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and reproducible synthesis. Our approach is grounded in established chemical principles and field-proven insights to address the common challenges encountered during this synthetic process.

Overview of the Synthesis

The most direct and common synthetic route to 5-Chloro-1,3-benzothiazole-2-carboxylic acid involves the condensation and subsequent oxidative cyclization of 2-amino-4-chlorothiophenol with an α-keto acid, typically pyruvic acid. This reaction, a variation of the Phillips benzothiazole synthesis, is attractive due to its atom economy and relatively straightforward procedure. The general reaction scheme is depicted below.

Synthesis_Overview 2-amino-4-chlorothiophenol 2-Amino-4-chlorothiophenol intermediate Schiff Base Intermediate 2-amino-4-chlorothiophenol->intermediate + pyruvic_acid Pyruvic Acid pyruvic_acid->intermediate product 5-Chloro-1,3-benzothiazole- 2-carboxylic acid intermediate->product Oxidative Cyclization

Caption: General synthetic scheme for 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile can vary based on reaction conditions, but several common impurities are frequently observed. These include:

  • Unreacted Starting Materials: Residual 2-amino-4-chlorothiophenol and pyruvic acid.

  • Disulfide Byproduct: Bis(2-amino-4-chlorophenyl) disulfide can form from the oxidation of the starting thiophenol.

  • Benzothiazoline Intermediate: Incomplete oxidation can lead to the presence of 5-chloro-2-methyl-2,3-dihydro-1,3-benzothiazole-2-carboxylic acid.

  • Decarboxylated Product: Under harsh thermal conditions, decarboxylation of the final product can occur, yielding 5-chloro-1,3-benzothiazole.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: 2-amino-4-chlorothiophenol is susceptible to oxidation. Ensure you are using a high-purity starting material. If necessary, purify it before use.

  • Reaction Atmosphere: The presence of oxygen is necessary for the oxidative cyclization step. Running the reaction open to the air or under an oxygen atmosphere can be beneficial. However, excessive oxidation can lead to disulfide byproduct formation.

  • Reaction Temperature: The optimal temperature is a balance. Too low, and the reaction may be sluggish. Too high, and you risk decarboxylation and other side reactions. A temperature range of 80-100 °C is a good starting point for optimization.

  • Solvent Choice: The choice of solvent can influence solubility and reaction kinetics. Ethanol, acetic acid, or a mixture of dioxane and water are commonly used.

Q3: I am observing multiple spots on my TLC plate. How can I identify the impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification.

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation. The product, being a carboxylic acid, will likely have a lower Rf value than less polar impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying impurities. A C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities. For example, the presence of a methyl singlet around 1.8-2.0 ppm could indicate the benzothiazoline intermediate.

  • Mass Spectrometry (MS): LC-MS can provide the molecular weights of the impurities, which is invaluable for their identification.

Q4: What is the best method to purify the crude 5-Chloro-1,3-benzothiazole-2-carboxylic acid?

A4: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities.[2] Suitable solvents include ethanol, methanol, or aqueous acetic acid.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. After washing the aqueous layer with fresh organic solvent to remove impurities, the product can be precipitated by acidifying the aqueous layer with a mineral acid like HCl.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive/degraded 2-amino-4-chlorothiophenol. 2. Inappropriate reaction temperature. 3. Insufficient oxidant.1. Use fresh or purified 2-amino-4-chlorothiophenol. Its purity can be checked by melting point or TLC. 2. Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed while monitoring the reaction by TLC. 3. Ensure the reaction is exposed to air or consider using a mild oxidizing agent.
Presence of a Major, Less Polar Spot on TLC 1. Formation of bis(2-amino-4-chlorophenyl) disulfide. 2. Decarboxylation of the product.1. This suggests excessive oxidation of the starting material. Try running the reaction under a nitrogen atmosphere initially, then introducing air or an oxidant later in the reaction. 2. This is likely due to excessive heat. Reduce the reaction temperature and/or reaction time.
Presence of a Major Spot Close to the Product on TLC Incomplete oxidation to the benzothiazole.This is likely the benzothiazoline intermediate. Increase the reaction time, ensure adequate exposure to an oxidant (air), or consider adding a mild chemical oxidant towards the end of the reaction.
Difficulty in Product Isolation/Precipitation The product is soluble in the reaction mixture.After the reaction is complete, cool the mixture and try to induce precipitation by adding a non-solvent like cold water or by acidifying the mixture if it is basic.
Product is an Intractable Oil or Gum Presence of multiple impurities preventing crystallization.Attempt an acid-base extraction to separate the acidic product from other components. If this fails, column chromatography may be necessary, though it can be challenging with carboxylic acids. Adding a small amount of acetic acid to the eluent can help prevent streaking on the column.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

This protocol is a representative procedure based on the known reactivity of 2-aminothiophenols with α-keto acids.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or a 4:1 mixture of dioxane and water.

  • Reagent Addition: Add pyruvic acid (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. The reaction should be open to the atmosphere to allow for oxidative cyclization. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Washing: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain the crude 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve 2-amino-4-chlorothiophenol in solvent add_reagent Add pyruvic acid dissolve->add_reagent reflux Heat to reflux (4-8h) (open to air) add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Induce precipitation (if necessary) cool->precipitate filter Collect solid by filtration precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry

Caption: A typical workflow for the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Protocol 2: Impurity Profiling by HPLC

This is a starting point for developing an HPLC method for the analysis of the crude product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A good starting gradient could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the product and potential impurities have good absorbance (e.g., 254 nm or 310 nm).

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase or a suitable solvent like acetonitrile, filter through a 0.45 µm syringe filter, and inject.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or aqueous acetic acid are good candidates.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Potential Impurities and Their Formation

The following table summarizes the likely impurities, their potential origin, and key characteristics.

Impurity Name Structure Formation Mechanism Key Identifying Features
Bis(2-amino-4-chlorophenyl) disulfide Im_DisulfideOxidative dimerization of the 2-amino-4-chlorothiophenol starting material.Higher Rf on TLC than the product. Absence of a carboxylic acid group.
5-Chloro-2-methyl-2,3-dihydro-1,3-benzothiazole-2-carboxylic acid Im_BenzothiazolineIncomplete oxidation of the cyclized intermediate.Presence of a methyl singlet in 1H NMR (~1.8-2.0 ppm). Likely unstable and may oxidize on standing.
5-Chloro-1,3-benzothiazole Im_DecarboxylatedThermal decarboxylation of the final product under harsh reaction conditions.Loss of the carboxylic acid signal in IR and NMR. Higher Rf on TLC.

digraph "Impurity_Formation" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_starting_materials" {
    label = "Starting Materials";
    style = "rounded";
    bgcolor = "#FCE8E6";
    "SM1" [label="2-Amino-4-chlorothiophenol"];
    "SM2" [label="Pyruvic Acid"];
}

subgraph "cluster_main_pathway" {
    label = "Main Reaction Pathway";
    style = "rounded";
    bgcolor = "#E8F0FE";
    "Intermediate" [label="Schiff Base Intermediate"];
    "Benzothiazoline" [label="Benzothiazoline Intermediate"];
    "Product" [label="Desired Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}

subgraph "cluster_side_reactions" {
    label = "Side Reactions & Impurities";
    style = "rounded";
    bgcolor = "#FFF7E0";
    "Disulfide" [label="Disulfide Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    "Decarboxylated" [label="Decarboxylated Impurity", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
}

"SM1" -> "Intermediate" [label="+ SM2"];
"Intermediate" -> "Benzothiazoline" [label="Cyclization"];
"Benzothiazoline" -> "Product" [label="Oxidation"];

"SM1" -> "Disulfide" [label="Oxidation"];
"Product" -> "Decarboxylated" [label="Heat (Decarboxylation)"];

}

Caption: Plausible pathways for the formation of the desired product and common impurities.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PubMed Central. Available at: [Link]

  • Oxidative Coupling of 2‐Aminothiophenol with Ketones. ResearchGate. Available at: [Link]

  • Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Reaction Scope. Reaction conditions: α‐keto acids (1, 1.0 mmol),... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The benzothiazole core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, making its efficient synthesis a critical endeavor.[1][2][3] This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning and executing benzothiazole syntheses.

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

A1: The most widely employed and versatile method is the condensation of 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, ketone, carboxylic acid, or acyl chloride.[4][5][6] This approach is favored due to the ready availability of starting materials and the relatively straightforward reaction conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.[3][7]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[8] By co-spotting the reaction mixture with the starting materials (2-aminothiophenol and the corresponding aldehyde/ketone, etc.) on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[8]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Green chemistry principles are increasingly being applied to benzothiazole synthesis to reduce environmental impact.[9][10] Key strategies include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields.[9][11][12]

  • Solvent-free reactions: Performing the reaction without a solvent minimizes waste and simplifies purification.[9][13][14]

  • Use of green solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as water, ethanol, or ionic liquids is a common approach.[9][15]

  • Reusable catalysts: Employing heterogeneous or recyclable catalysts, such as silica-supported acids or magnetic nanoparticles, reduces waste and cost.[4][15][16]

Q4: What are the key safety precautions when working with 2-aminothiophenol?

A4: 2-Aminothiophenol is a thiol and is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a disulfide byproduct.[8] It is therefore advisable to use a fresh bottle or purify it before use. Due to its strong and unpleasant odor, it should always be handled in a well-ventilated fume hood. As with any chemical, always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before starting your experiment.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your benzothiazole synthesis.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. The following decision tree and detailed explanations will help you diagnose and resolve the issue.

low_yield_troubleshooting start Low or No Yield check_purity Verify Starting Material Purity (2-aminothiophenol, aldehyde, etc.) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temperature, Catalyst) start->check_conditions check_oxidation Confirm Complete Oxidation of Benzothiazoline Intermediate start->check_oxidation purify_sm Purify Starting Materials check_purity->purify_sm Impure? optimize Optimize Reaction Parameters check_conditions->optimize Suboptimal? add_oxidant Introduce/Increase Oxidant check_oxidation->add_oxidant Incomplete? success Improved Yield optimize->success purify_sm->success add_oxidant->success

Caption: Troubleshooting workflow for low yields in benzothiazole synthesis.

  • Potential Cause 1: Poor Quality of Starting Materials.

    • Explanation: 2-aminothiophenol is prone to oxidation to form a disulfide, which will not participate in the desired reaction.[8] Aldehydes can oxidize to carboxylic acids, which may react under different conditions or not at all.

    • Solution: Use freshly opened bottles of reagents or purify them before use. 2-aminothiophenol can be purified by distillation under reduced pressure. Ensure the aldehyde is pure and free from acidic impurities.[14]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The choice of solvent, temperature, and catalyst is critical for the success of the reaction. A solvent in which the reactants are not fully soluble can hinder the reaction rate. The temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.[8][17]

    • Solution: A systematic optimization of reaction conditions is recommended. Common solvents to screen include ethanol, methanol, dimethyl sulfoxide (DMSO), and toluene.[4][7] The optimal temperature can vary from room temperature to reflux, depending on the specific substrates and catalyst.[7][8] Some modern approaches even utilize solvent-free conditions, which can enhance yields.[9][18]

  • Potential Cause 3: Inefficient Cyclization and Oxidation.

    • Explanation: The synthesis involves the formation of a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole.[7][14] If the oxidation step is inefficient, the reaction can stall at the intermediate stage, leading to a low yield of the desired product.

    • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is left open to the air.[7] In other cases, an explicit oxidizing agent is required. Common and effective systems include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[7][15][19]

Problem 2: Formation of a Disulfide Byproduct
  • Observation: The reaction mixture turns dark, and analysis (e.g., by LC-MS or NMR) indicates the presence of 2,2'-dithiobis(aniline).

  • Cause: This is due to the oxidative dimerization of the 2-aminothiophenol starting material.[8] This is a common side reaction, especially if the reaction is run for extended periods at elevated temperatures in the presence of air.

  • Solution:

    • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can significantly minimize this side reaction.[8]

    • Fresh Reagents: Use freshly purified 2-aminothiophenol to minimize the presence of any pre-existing disulfide.

    • Reaction Time: Optimize the reaction time to avoid prolonged exposure to conditions that favor oxidation.

Problem 3: Difficulty in Product Purification
  • Observation: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.

  • Cause: This can be due to the presence of unreacted starting materials, the benzothiazoline intermediate, or other byproducts. The polarity of the desired benzothiazole might be very similar to that of the impurities.

  • Solution:

    • Drive the Reaction to Completion: Ensure the reaction has gone to completion by TLC monitoring to minimize the presence of starting materials and intermediates.

    • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. If an acidic catalyst was used, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove it.

    • Recrystallization: Experiment with different solvent systems for recrystallization. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.

    • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation on a TLC plate before attempting the column.

Comparative Data on Reaction Conditions

The choice of synthetic method often involves a trade-off between yield, reaction time, and the environmental impact of the reagents. The following table provides a comparison of various conditions for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde to guide your selection.

Catalyst/Reagent SystemSolventTemperature (°C)TimeYield (%)Reference(s)
H₂O₂/HClEthanolRoom Temp45 - 60 min85 - 94%[1][19]
None (Air/DMSO)DMSO1003 h95%[3][15]
L-proline (Microwave)Solvent-freeNot specified5 - 10 min92%[12]
Ionic Liquid ([pmIm]Br) (Microwave)Solvent-freeNot specified2 - 5 min91 - 95%[15]
Sulfated Tungstate (Ultrasound)Not specifiedRoom Temp5 - 15 min90 - 96%[11]
SnP₂O₇Not specified1008 - 35 min87 - 95%[4][19]
Alkyl Carbonic Acid (from CO₂)Methanol606 h95%[20]

Key Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism: Condensation of 2-Aminothiophenol with an Aldehyde

reaction_mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation A 2-Aminothiophenol C Schiff Base Intermediate A->C B Aldehyde (R-CHO) B->C D Benzothiazoline Intermediate C->D Intramolecular Nucleophilic Attack E 2-Substituted Benzothiazole D->E [O]

Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.[1]

Experimental Protocol: Green Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is an example of an efficient and environmentally conscious method that proceeds at room temperature.[1][19]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[7]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[7]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash with water to remove any residual acid and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.

References

  • Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. (n.d.). International Journal of Creative Research Thoughts.[Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Guo, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Mustafa, M. A., & Abdullah, R. (2024). Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles. Nanomaterials Chemistry, 2(2), 124-139. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of benzothiazole derivatives under green conditions. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Kurasov, D. O., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3183. [Link]

  • IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org.[Link]

  • Xiao, F., et al. (2018). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate.[Link]

  • Kumar, A., & Kumar, S. (2021). Recent Advances in the Synthesis of Benzothiazoles : A Review. ResearchGate.[Link]

  • Pal, S., et al. (2020). Ionic liquid catalyzed simple and green synthesis of benzothiazole under neat condition. AIP Conference Proceedings, 2282(1), 020015. [Link]

  • El-Shishtawy, R. M., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31849-31871. [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Singh, P., et al. (2021). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. ResearchGate.[Link]

  • Wang, I. J., & Chen, Y. J. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 275-280. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate.[Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

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troubleshooting low yield in the condensation reaction for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzothiazole synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the synthesis of this crucial heterocyclic scaffold: low reaction yield. This resource moves beyond simple protocols to explain the causality behind common experimental failures and provides validated, field-proven solutions.

The condensation of 2-aminothiophenol with various carbonyl compounds is a cornerstone of benzothiazole synthesis, but its success is highly sensitive to substrate quality, reaction conditions, and potential side reactions.[1] This guide is structured as a series of troubleshooting questions and in-depth answers to help you diagnose and resolve issues in your experimental workflow.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section directly addresses specific, common problems encountered during the condensation reaction for benzothiazole synthesis.

Question 1: My reaction shows little to no product formation. What are the primary causes and how can I fix this?

Answer: A low or complete lack of product is the most frequent issue and typically points to one of four key areas: the integrity of your starting materials, the reaction conditions, catalyst inefficiency, or a stalled reaction mechanism.

1. Poor Quality of Starting Materials

The primary suspect is often the 2-aminothiophenol. Its thiol group is highly susceptible to atmospheric oxidation, leading to the formation of a 2,2'-dithiobis(aniline) dimer. This yellow disulfide precipitate is unreactive in the condensation reaction and a common cause of failure.[2]

  • Recommended Solution:

    • Always use freshly opened or purified 2-aminothiophenol. If the reagent is old or appears discolored, consider distillation before use.[3]

    • Whenever possible, handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

    • Ensure the purity of your carbonyl compound (aldehyde or carboxylic acid). Aldehydes can oxidize to unreactive carboxylic acids over time.[3]

2. Suboptimal Reaction Conditions

The temperature, solvent, and reaction time are critically codependent variables. An incorrect combination can halt the reaction entirely.

  • Recommended Solutions:

    • Temperature: Some condensations proceed smoothly at room temperature, while others require significant heating (reflux).[2] If you see no reaction at room temperature, gradually increase the heat while monitoring via Thin-Layer Chromatography (TLC). Conversely, if you observe byproduct formation at high temperatures, lowering the temperature may be necessary.[2]

    • Solvent: Common solvents include ethanol, DMSO, and DMF.[4] However, many modern, high-yield protocols operate under solvent-free conditions or utilize green alternatives like water or ionic liquids.[5] Consider a systematic screen of solvents if yield remains low.

    • Reaction Time: Monitor your reaction's progress using TLC to determine the optimal duration.[2] Reactions can take anywhere from 1 to 24 hours.[2]

3. Inefficient or Incorrect Catalyst

The choice of catalyst is crucial and depends heavily on the carbonyl source.

  • For Carboxylic Acids: These reactions often require a strong acid catalyst that also acts as a dehydrating agent.

    • Polyphosphoric Acid (PPA): A classic and effective choice, often used as both catalyst and solvent at high temperatures (e.g., 220°C).[6] However, conditions can be harsh.

    • Milder Alternatives: Systems like methanesulfonic acid/silica gel or molecular iodine have been shown to be effective under less forcing conditions.[2][6]

  • For Aldehydes: A wider variety of catalysts can be used.

    • Oxidative Systems: A mixture of H₂O₂/HCl in ethanol is a highly efficient system for room-temperature synthesis.[2][7]

    • Lewis Acids: Catalysts like samarium triflate or various metal-based catalysts can give excellent yields.[2]

    • Green Catalysts: Reusable catalysts, including various nanoparticles and ionic liquids, are increasingly popular and can lead to high yields with simplified workup.[8][9]

4. Inefficient Cyclization and Oxidation

The reaction proceeds via a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole. If this final oxidation step is inefficient, the reaction will stall, leading to low yields of the desired product.[3]

  • Recommended Solution:

    • Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is run open to the air.[3]

    • In other cases, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), or using DMSO as both the solvent and the oxidant.[3][4]

Question 2: My TLC plate shows multiple spots, including unreacted starting material and what I assume are byproducts. What are these side reactions?

Answer: The formation of multiple byproducts is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them.

Primary Side Reactions:

  • Oxidation of 2-Aminothiophenol: As mentioned, the most common byproduct results from the oxidative dimerization of the starting 2-aminothiophenol to form a disulfide. This is often an insoluble yellow solid.[2] Performing the reaction under an inert atmosphere is the most effective way to prevent this.[2]

  • Self-Condensation of Aldehydes: Under certain conditions, particularly with base catalysis or high heat, aldehydes can undergo self-condensation (an aldol reaction), consuming the starting material and complicating purification.[2]

  • Incomplete Cyclization: The intermediate Schiff base (formed from the aldehyde and 2-aminothiophenol) may not fully cyclize, or the subsequent benzothiazoline intermediate may not fully oxidize.[2] The choice of catalyst and oxidant is critical for driving the reaction to completion.[3][2]

Below is a diagram illustrating the desired reaction pathway versus the common disulfide byproduct formation.

SideReaction cluster_main Desired Reaction Pathway cluster_side Side Reaction A 2-Aminothiophenol Intermediate Benzothiazoline Intermediate A->Intermediate + Catalyst B Carbonyl (Aldehyde/Acid) B->Intermediate + Catalyst C Benzothiazole (Product) Intermediate->C + Oxidant D 2-Aminothiophenol E Disulfide Dimer (Byproduct) D->E [O] (Air)

Caption: Desired reaction vs. a common side reaction.

Question 3: I see good product formation on my TLC plate, but my final isolated yield is very low. Where am I losing my product?

Answer: This frustrating scenario points to issues during the workup and purification stages. A significant discrepancy between the crude reaction yield and the final isolated yield is common if not handled carefully.

Potential Causes for Product Loss:

  • Incorrect Workup Procedure: Many protocols call for quenching the reaction by pouring the mixture into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and precipitate the product.[2] If your product is partially soluble in water, this can lead to significant loss.

  • Recrystallization Issues:

    • Using too much solvent: This is the most common error. An excessive amount of solvent will keep a large portion of your product dissolved in the mother liquor even after cooling.[10]

    • "Oiling out": This occurs when the product comes out of solution as a liquid instead of a solid, often because the solution is cooled too quickly or is highly impure.[10] The oil may solidify later, but it often traps impurities.

  • Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography, leading to degradation on the column.[2]

  • Product Volatility: While less common for benzothiazoles, if your product has a low boiling point, it could be lost during solvent removal under reduced pressure.

Troubleshooting Purification:

ProblemRecommended Solution
Product is water-soluble After quenching, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate) to recover the dissolved product from the aqueous layer.
Low yield after recrystallization Minimize the amount of hot solvent used to dissolve the crude product. To recover more material, concentrate the mother liquor and cool it again to obtain a second, albeit less pure, crop of crystals.[10]
Product "oils out" Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.[10]
Product degrades on silica gel Use neutral or basic alumina for column chromatography, or consider using a different purification method like recrystallization.[2]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my benzothiazole synthesis? A1: Thin-layer chromatography (TLC) is the most standard and effective technique.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. Visualization is typically achieved using a UV lamp.[2]

Q2: What are the key safety precautions for working with 2-aminothiophenol? A2: 2-aminothiophenol is a thiol, meaning it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[2] It is also readily oxidized by air.[2] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Q3: Are there common "green" chemistry approaches for benzothiazole synthesis? A3: Yes, modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazole synthesis, this often involves using water as a solvent, employing reusable catalysts, or running reactions under solvent-free conditions.[2][11] Microwave-assisted synthesis is another popular green technique that can dramatically reduce reaction times and energy consumption.[8][12]

Q4: How does the choice between an aldehyde and a carboxylic acid as a starting material affect the reaction? A4: The choice significantly impacts the required reaction conditions and potential yield.

  • Aldehydes: Generally more reactive and often react under milder conditions (e.g., room temperature) to give good to excellent yields.[8] Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive than aliphatic aldehydes.

  • Carboxylic Acids: Typically require harsher conditions, such as high temperatures and strong acid catalysts like PPA, to drive the dehydration and cyclization.[6] While effective, yields can sometimes be lower, and the conditions are less "green" than many modern aldehyde-based methods.[3][6]

Key Experimental Protocols

The following protocols are general guidelines and may require optimization for your specific substrates.

Protocol 1: General Synthesis from an Aromatic Aldehyde

This protocol is adapted from methods using an H₂O₂/HCl system.[2][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[3][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).[3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with water, and dry.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Protocol 2: General Synthesis from a Carboxylic Acid using PPA

This protocol is a classic method for substrates requiring more forcing conditions.[6]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring, e.g., 10-20 times the weight of the reactants). Heat the PPA to ~150°C.

  • Reagent Addition: Add 2-aminothiophenol (1.0 mmol) and the carboxylic acid (1.0 mmol) to the hot PPA.

  • Reaction Conditions: Increase the temperature to 200-220°C and stir for the required time (typically 2-4 hours), monitoring by TLC.[6]

  • Work-up: After the reaction is complete, cool the flask to below 100°C and carefully pour the viscous mixture into a large beaker of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Carefully neutralize the acidic slurry with a strong base (e.g., 50% NaOH solution) until it is alkaline (pH > 8). The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Troubleshooting Workflow

Use the following flowchart to systematically diagnose low-yield issues.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckTLC Analyze Reaction TLC Start->CheckTLC NoProduct No Product Spot, Only Starting Material CheckTLC->NoProduct No Reaction Byproducts Multiple Spots (Byproducts) CheckTLC->Byproducts Side Reactions GoodConversion Good Product Conversion CheckTLC->GoodConversion Reaction Worked CheckReagents 1. Check Starting Materials (Purity, Oxidation of Thiol) NoProduct->CheckReagents InertAtmo 1. Use Inert Atmosphere (Prevent Thiol Oxidation) Byproducts->InertAtmo CheckWorkup 1. Optimize Workup (Extraction, pH) GoodConversion->CheckWorkup but low isolated yield CheckConditions 2. Optimize Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions CheckCatalyst 3. Verify Catalyst (Choice, Activity) CheckConditions->CheckCatalyst TuneConditions 2. Adjust Conditions (Lower Temp, Change Catalyst) InertAtmo->TuneConditions CheckPurification 2. Refine Purification (Recrystallization Solvent, Column Type) CheckWorkup->CheckPurification

Caption: A logical workflow for troubleshooting low yields.

References

  • Tighine, A., & Kabri, Y. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(23), 7239. Retrieved from [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. (n.d.). ResearchGate. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 9. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sagdullayeva, D. G., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]

  • Lim, C. H., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(5), 866-873. Retrieved from [Link]

  • Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. (n.d.). UPCommons. Retrieved from [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Pharmaceutical Negative Results, 14(3). Retrieved from [Link]

  • Guo, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Dubey, B., et al. (2023). THERAPEUTIC JOURNEY, SYNTHESIS AND RECENT ADVANCES IN BENZOTHIAZOLE DERIVATIVES. International Journal of Biology, Pharmacy and Allied Sciences, 12(7), 3200-3215. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. Retrieved from [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2023, January 11). YouTube. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research, 55(2s), s510-s525. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The most common and reliable synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid involves a two-step process:

  • Cyclocondensation: Reaction of 2-amino-4-chlorothiophenol with an oxalic acid derivative (commonly a dialkyl oxalate like diethyl oxalate) to form the corresponding ethyl ester, Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product using a base, followed by acidic workup.

This guide is structured to address problems that may arise at each stage of this process.

Synthesis_Pathway Figure 1: Main Synthetic Pathway cluster_start Starting Materials cluster_intermediate Step 1: Cyclocondensation cluster_final Step 2: Saponification A 2-Amino-4-chlorothiophenol C Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate A->C Heat (e.g., in Ethanol/Acid catalyst) B Diethyl Oxalate B->C D 5-Chloro-1,3-benzothiazole-2-carboxylic acid C->D 1. Base (e.g., NaOH, LiOH) 2. Acid Workup (e.g., HCl) Side_Reactions Figure 2: Key Side Reaction Pathways A 2-Amino-4-chlorothiophenol C Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate A->C + Diethyl Oxalate (Desired Path) SP1 Disulfide Impurity A->SP1 O₂ (Air Oxidation) D 5-Chloro-1,3-benzothiazole-2-carboxylic acid C->D Hydrolysis (Desired Path) SP2 Uncyclized Intermediate C->SP2 Incomplete Cyclization SP3 Decarboxylation Product (5-Chlorobenzothiazole) C->SP3 High Temp / Δ (during hydrolysis) D->SP3 High Temp / Δ

recrystallization solvent for 5-Chloro-1,3-benzothiazole-2-carboxylic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Chloro-1,3-benzothiazole-2-carboxylic acid via recrystallization. The content is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Chloro-1,3-benzothiazole-2-carboxylic acid?

An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means it should have:

  • High solubility at elevated temperatures: The solvent must be capable of fully dissolving the crude 5-Chloro-1,3-benzothiazole-2-carboxylic acid near its boiling point.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and leaving impurities behind in the "mother liquor."

  • Inertness: The solvent should not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by filtration.

Q2: What solvents are recommended as a starting point for this specific compound?

Given the molecular structure of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, which contains a polar carboxylic acid group and a larger, moderately polar benzothiazole core, polar organic solvents are the most logical starting point.[1][2]

Commonly effective solvents for similar heterocyclic carboxylic acids include:

  • Alcohols: Ethanol or methanol are often excellent choices.[3][4] They can effectively solvate the carboxylic acid group through hydrogen bonding.

  • Solvent Mixtures: If a single solvent does not provide the ideal solubility profile, a binary solvent system can be highly effective.[1][3] A common approach is to use a "good" solvent in which the compound is highly soluble (like ethanol) and a "poor" solvent in which it is much less soluble (like water). The mixture is adjusted to the point of saturation at high temperatures.

Q3: How do I experimentally determine the best solvent?

A small-scale solvent screen is the most effective method:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, water, ethyl acetate, a mixture) dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure, well-formed crystals.

Table 1: Candidate Solvents and Rationale
SolventBoiling Point (°C)PolarityRationale for Use
Ethanol78PolarGood for dissolving carboxylic acids; often provides a good solubility gradient with temperature.[3]
Methanol65PolarSimilar to ethanol but more volatile. Can be effective for recrystallizing benzothiazole derivatives.[5]
Water100Very PolarThe compound is likely to have low solubility in water at room temperature but may dissolve at higher temperatures. Often used as an anti-solvent with alcohols.[3][6]
Ethanol/Water MixVariablePolarAllows for fine-tuning of the solubility profile to achieve high recovery.
Acetic Acid118PolarCan be effective for dissolving carboxylic acids, but its higher boiling point makes it more difficult to remove.

Detailed Experimental Protocol: Recrystallization Workflow

This protocol provides a generalized, step-by-step method. The exact volumes of solvent will need to be determined empirically based on your sample's purity and scale.

  • Dissolution: Place the crude 5-Chloro-1,3-benzothiazole-2-carboxylic acid in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while stirring and gently heating the mixture (e.g., on a hot plate). Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[7]

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (or the activated charcoal), perform a hot filtration. This must be done quickly to prevent the compound from crystallizing prematurely. Use a pre-heated filter funnel and flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point.

Diagram 1: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude Compound in Flask b Add Minimum Hot Solvent a->b c Hot Filtration (Optional) b->c d Slow Cooling to RT c->d e Ice Bath Chilling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i Characterization (MP, NMR) h->i Pure Product

Caption: General workflow for purification by recrystallization.

Troubleshooting Common Issues

Q4: My compound will not dissolve, even with a lot of hot solvent. What should I do?

  • Possible Cause: You may have chosen a solvent in which the compound is essentially insoluble.

  • Solution: Re-evaluate your solvent choice by performing the small-scale test described in Q3. If you are using a solvent mixture, you may need to increase the proportion of the "good" solvent.

Q5: The solution is clear after cooling, but no crystals have formed. What went wrong?

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[9] The solution is not supersaturated enough for crystals to form.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[8]

  • Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass rod.[7] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[7]

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

  • Possible Cause: The solution became supersaturated at a temperature above the compound's melting point in that solvent, or it was cooled too quickly. This is also common when the sample is highly impure.[9]

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Insulating the flask can help. If it persists, the impurity level may be too high, and a different purification method, like column chromatography or an acid-base extraction, should be considered first.[7]

Q7: My final product has a low yield. How can I improve recovery?

  • Possible Cause 1: Too much solvent was used. As described in Q5, excess solvent will keep more of your product dissolved in the mother liquor.[8]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during this step, the product will crystallize on the filter paper along with the impurities.

    • Solution: Ensure your funnel and receiving flask are pre-heated. Perform the filtration as quickly as possible.

  • Possible Cause 3: Incomplete crystallization.

    • Solution: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.

Q8: Are there alternative purification methods if recrystallization is not effective?

Yes. For a carboxylic acid, an acid-base extraction is a highly effective alternative.[3]

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its salt form and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Collect the pure product by filtration.

Diagram 2: Acid-Base Extraction Logic

G A Crude Product (in Organic Solvent) C Mix & Separate Layers A->C B Aqueous Base (e.g., NaHCO3) B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Deprotonated Acid Salt) C->E F Add Acid (e.g., HCl) E->F G Pure Carboxylic Acid (Precipitate) F->G

Caption: Decision flow for purification via acid-base extraction.

References

  • BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Organic Chemistry Portal. (2024). Benzothiazole synthesis.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Reddit. (2012). Help! Recrystallization sources of error.
  • National Institutes of Health. (n.d.). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Solubility of Things. (n.d.). Benzothiazole.
  • National Institutes of Health. (n.d.). 5-Chloro-2-phenyl-1,3-benzothiazole.
  • PubMed Central. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • ResearchGate. (2025). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids.
  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole-2-carboxylic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

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minimizing byproduct formation in halogenated benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Purity

Welcome to the Technical Support Center for the synthesis of halogenated benzothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic halogenation on the benzothiazole scaffold. In the following sections, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you minimize byproduct formation and achieve high yields of your desired halogenated products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you may encounter during the synthesis of halogenated benzothiazoles. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Significant Formation of Di- or Poly-halogenated Byproducts

Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-halogenated benzothiazoles, with a low yield of the desired mono-halogenated product. How can I improve the selectivity for mono-halogenation?

Analysis: Over-halogenation is a frequent challenge in benzothiazole synthesis, particularly when using highly reactive halogenating agents. The benzothiazole ring system, while electron-deficient in the thiazole part, can be activated towards multiple substitutions on the benzene ring, especially if it bears electron-donating groups. The primary causes for over-halogenation are an excess of the halogenating agent, reaction conditions that are too harsh, or a highly reactive brominating or chlorinating species.[1]

Solutions:

  • Stoichiometric Control of the Halogenating Agent: This is the most critical parameter to control.

    • Recommendation: Use a precise stoichiometry of your halogenating agent, typically between 1.0 and 1.1 equivalents for mono-halogenation.[1] Carefully weigh your reagents and add the halogenating agent dropwise or in small portions to maintain control over the reaction.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent significantly impacts selectivity.

    • Recommendation: If you are using elemental bromine (Br₂) or chlorine (Cl₂), which are highly reactive, consider switching to a milder and more selective reagent. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are excellent alternatives that are easier to handle and often provide better control over the extent of halogenation.[1][2]

  • Temperature Management: Higher temperatures can increase the rate of reaction but often at the cost of selectivity.

    • Recommendation: Perform the reaction at lower temperatures. Cooling the reaction mixture, for instance to 0°C or even lower, can significantly enhance the selectivity for mono-halogenation by slowing down the subsequent halogenation steps.[1]

Comparative Table of Halogenating Agents and Conditions:

Halogenating AgentTypical SolventTemperatureKey Considerations
Elemental Bromine (Br₂)Acetic Acid, Chloroform0°C to RTHighly reactive, can lead to over-bromination.[1] Hazardous to handle.
N-Bromosuccinimide (NBS)DME, CCl₄, AcetonitrileRTMilder, easier to handle, and often provides better selectivity for mono-bromination.[1][2]
Sulfuryl Chloride (SO₂Cl₂)Neat or in a solventVariesCan be effective for chlorination, but side reactions are possible. The addition of water can improve efficiency.[3]
N-Chlorosuccinimide (NCS)Acetonitrile, DCMRTA milder alternative to chlorine gas for chlorination.

Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Question: I am obtaining a mixture of halogenated isomers (e.g., 4-, 5-, 6-, and 7-halogenated benzothiazoles). How can I control the position of halogenation?

Analysis: The regioselectivity of electrophilic substitution on the benzothiazole ring is complex and influenced by the electronic nature of the ring, the substituents present, and the reaction conditions. The benzene ring of the benzothiazole is generally the site of electrophilic attack. The directing effects of substituents on the ring and the choice of solvent play a crucial role in determining the position of halogenation.

Solutions:

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Polar solvents can sometimes promote competing ring bromination at various positions.[1] Experiment with less polar solvents to potentially improve regioselectivity. For instance, if you are using acetic acid, consider trying a less polar solvent like 1,2-dimethoxyethane (DME) or a chlorinated solvent.[1][2]

  • Catalyst and Directing Group Strategies: The use of specific catalysts can steer the halogenation to a particular position.

    • Recommendation: For more advanced control, consider the use of transition metal catalysts with directing groups. While this adds complexity to the synthesis, it can provide excellent regioselectivity. For example, palladium-catalyzed C-H activation with a suitable directing group can achieve ortho-halogenation on a pendant aryl ring.[4]

  • Understanding Substituent Effects: The electronic properties of existing substituents on the benzothiazole ring will direct the incoming halogen.

    • Recommendation: Analyze the directing effects of your substituents. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct to the meta position, albeit with a slower reaction rate.

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity Observed solvent Vary Solvent Polarity (e.g., Acetic Acid vs. DME) start->solvent temp Lower Reaction Temperature start->temp reagent Change Halogenating Agent (e.g., Br2 to NBS) start->reagent catalyst Investigate Catalytic Methods (e.g., Pd-catalyzed C-H activation) start->catalyst analyze Analyze Product Mixture (e.g., by NMR, GC-MS) solvent->analyze temp->analyze reagent->analyze catalyst->analyze end Optimized Regioselective Protocol analyze->end

Caption: A workflow for troubleshooting and optimizing the regioselectivity of benzothiazole halogenation.

Issue 3: Formation of Benzothiazolone Byproduct

Question: My reaction is producing a significant amount of a benzothiazolone byproduct. What is causing this and how can I prevent it?

Analysis: The formation of benzothiazolones can occur under certain synthetic conditions, particularly in reactions that involve the cyclization of 2-aminothiophenol derivatives. This side reaction can be promoted by the presence of certain reagents or reaction conditions that favor oxidation at the 2-position of the benzothiazole ring.

Solutions:

  • Reaction Pathway Selection: Some synthetic routes are more prone to benzothiazolone formation than others.

    • Recommendation: When synthesizing benzothiazoles via cyclization of 2-aminothiophenols with CO₂, the use of a hydrosilane has been shown to suppress the formation of benzothiazolone byproducts.[5]

  • Control of Oxidative Conditions: Uncontrolled oxidation can lead to the formation of the benzothiazolone.

    • Recommendation: If your reaction involves an oxidant, ensure its stoichiometry is carefully controlled. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize unwanted oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole halogenation?

A1: Besides over-halogenation and the formation of benzothiazolones, other common side reactions include sulfonation of the benzene ring, which can occur at high temperatures, especially when using sulfuric acid.[1] Oxidation of the thiol group in 2-aminothiophenol starting material can lead to disulfide byproducts.[6]

Q2: How does the choice of a milder halogenating agent like NBS improve selectivity?

A2: N-Bromosuccinimide (NBS) is a solid, crystalline reagent that is easier to handle than liquid bromine. It generates a low concentration of bromine in situ, which helps to control the rate of the reaction and minimize over-bromination. The succinimide byproduct is also generally easier to remove during workup.[1][2]

Q3: Can I use sulfuryl chloride for the chlorination of benzothiazoles? What are the potential pitfalls?

A3: Yes, sulfuryl chloride (SO₂Cl₂) can be used for the chlorination of benzothiazoles, particularly for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles. However, this reaction can sometimes be sluggish and give poor yields. Interestingly, the addition of a small amount of water can significantly improve the reaction's efficiency, likely due to the in-situ formation of acid from the partial hydrolysis of sulfuryl chloride.[3] Potential side reactions can still occur, so careful optimization of reaction conditions is necessary.

Q4: My desired halogenated benzothiazole isomer is difficult to purify from other isomers. What are some effective purification strategies?

A4: The separation of isomers with similar polarities can be challenging. If standard column chromatography is not effective, consider the following:

  • Optimize your chromatography: Try a different solvent system with varying polarities. Sometimes a very slow gradient can improve separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent resolution.[7]

Experimental Protocols

Protocol 1: Selective Mono-bromination of a 2-Aminobenzothiazole using NBS

This protocol provides a milder alternative to using elemental bromine.[1]

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents).

  • Solvent: Add a suitable solvent such as 1,2-dimethoxyethane (DME).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction. The specific work-up procedure will depend on the properties of your product but may involve washing with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorination of 2-Mercaptobenzothiazole using Sulfuryl Chloride with Water

This protocol leverages the beneficial effect of water on the reaction efficiency.[3]

  • Setup: In a fume hood, dissolve the 2-mercaptobenzothiazole in a suitable solvent.

  • Reagents: Add sulfuryl chloride to the solution.

  • Water Addition: Add a small, controlled amount of water to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature, monitoring its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, carefully quench any remaining sulfuryl chloride and purify the resulting 2-chlorobenzothiazole, typically by distillation or chromatography.

Reaction Mechanism: Electrophilic Aromatic Halogenation

start Benzothiazole + Halogenating Agent (e.g., Br2) intermediate1 Formation of π-complex start->intermediate1 Electrophilic attack intermediate2 Formation of σ-complex (arenium ion) intermediate1->intermediate2 Loss of aromaticity deprotonation Deprotonation to restore aromaticity intermediate2->deprotonation Base abstracts proton product Halogenated Benzothiazole deprotonation->product Aromaticity restored

Caption: Simplified mechanism of electrophilic aromatic halogenation on the benzothiazole ring.

References

  • BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines. BenchChem Technical Support.
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Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Benzothiazole-2-Carboxylic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of substituted benzothiazole-2-carboxylic acids and their derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in pharmaceutical research due to its presence in a wide array of biologically active molecules.[1] The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole ring system allow for diverse interactions with biological targets.[2] Modifications at the 2-position of the benzothiazole ring, particularly the introduction of a carboxylic acid group and its derivatives, have proven to be a fruitful strategy for the development of novel therapeutic agents.[2][3] This guide will explore how substitutions on the benzothiazole nucleus and modifications of the 2-carboxylic acid moiety influence the biological profile of these compounds.

Antimicrobial Activity: A Battle Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Benzothiazole derivatives have emerged as a promising class of antimicrobial agents.[4][5][6]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of substituted benzothiazole-2-carboxylic acid derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The data presented in Table 1 summarizes the antimicrobial activity of a series of benzothiazole-2-carboxamides.

Table 1: Antimicrobial Activity of Substituted Benzothiazole-2-Carboxamides

CompoundRTest OrganismMIC (µg/mL)Reference
1a HStaphylococcus aureus12.5[7]
Escherichia coli25[7]
1b 6-FStaphylococcus aureus1.5[4]
Escherichia coli3.1[7]
Pseudomonas aeruginosa6.2[7]
1c 6-ClStaphylococcus aureus6.25[7]
Escherichia coli12.5[7]
1d 6-NO₂Staphylococcus aureus>100[7]
Escherichia coli>100[7]

This table is a composite representation based on findings from multiple sources and is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds is significantly influenced by the nature and position of the substituent on the benzothiazole ring.

SAR_Antimicrobial cluster_substituents Nature of Substituent (R) Core Benzothiazole-2-Carboxamide Core Activity Antimicrobial Activity Core->Activity Essential for Activity R Substituent at C6 R->Activity EWG Electron-withdrawing groups (F, Cl) R->EWG Halogens enhance activity Nitro Nitro group (NO₂) R->Nitro Decreases activity EDG Electron-donating groups (e.g., OCH₃)

Caption: Influence of C6-substituents on antimicrobial activity.

As illustrated, the presence of electron-withdrawing groups, such as fluorine and chlorine, at the 6-position of the benzothiazole ring tends to enhance antimicrobial activity.[4] Conversely, a nitro group at the same position appears to be detrimental to the activity.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Proliferative Diseases

Cancer remains a leading cause of mortality worldwide, driving the search for novel and more effective anticancer agents. Benzothiazole derivatives have shown significant promise in this area, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines.[8][9][10][11][12][13][14]

Comparative Analysis of Anticancer Potency

The in vitro anticancer activity of substituted benzothiazole-2-carboxylic acid derivatives is typically assessed by their ability to inhibit the growth of cancer cells, quantified by the IC₅₀ value (the concentration required to inhibit 50% of cell growth). Table 2 presents a comparison of the cytotoxic activity of selected benzothiazole-2-carbohydrazide derivatives.

Table 2: Anticancer Activity of Substituted Benzothiazole-2-Carbohydrazide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2a H4-ClHT-29 (Colon)0.024[8]
H460 (Lung)0.29[8]
2b H4-NO₂HT-29 (Colon)0.015[8]
H460 (Lung)0.28[8]
2c 6-Cl4-ClMCF-7 (Breast)5.2[13]
2d 6-Cl4-NO₂MCF-7 (Breast)3.8[13]

This table is a composite representation based on findings from multiple sources and is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these hydrazide derivatives is influenced by substituents on both the benzothiazole ring and the phenylhydrazone moiety.

SAR_Anticancer cluster_substituents Nature of Substituents Core Benzothiazole-2-Carbohydrazide Core Activity Anticancer Activity Core->Activity Essential for Activity R1 Substituent at C6 (R¹) R1->Activity R1_EWG Electron-withdrawing group (Cl) at C6 R1->R1_EWG Enhances activity R2 Substituent on Phenylhydrazone (R²) R2->Activity R2_EWG Electron-withdrawing group (Cl, NO₂) on Phenyl ring R2->R2_EWG Enhances activity

Caption: Influence of substituents on anticancer activity.

The presence of electron-withdrawing groups, such as chloro and nitro, on both the benzothiazole ring (at the 6-position) and the N-phenyl ring of the hydrazone moiety generally leads to an increase in anticancer activity.[8][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research area. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[15][16]

Comparative Analysis of Anti-inflammatory Potency

The in vivo anti-inflammatory activity of substituted benzothiazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema is a measure of the compound's anti-inflammatory efficacy. Table 3 provides a comparative overview of the anti-inflammatory activity of some 2-amino and 2-carboxamide benzothiazole derivatives.

Table 3: Anti-inflammatory Activity of Substituted Benzothiazole Derivatives

CompoundR% Inhibition of Edema (at 3h)Reference
3a (2-amino) 5-Cl78.2
3b (2-amino) 6-OCH₃75.4
3c (2-carboxamide) -80.0[16]
Diclofenac Sodium -85.0[16]

This table is a composite representation based on findings from multiple sources and is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is influenced by the substitution pattern on the benzothiazole ring and the nature of the group at the 2-position.

SAR_Antiinflammatory cluster_substituents Nature of Substituents Core Benzothiazole Core Activity Anti-inflammatory Activity Core->Activity Essential for Activity Subst_2 Group at C2 Subst_2->Activity Amino 2-Amino group Subst_2->Amino Active Carboxamide 2-Carboxamide group Subst_2->Carboxamide Potent Activity Subst_Ring Substituents on Benzene Ring Subst_Ring->Activity EWG_Ring Electron-withdrawing groups (e.g., Cl) on ring Subst_Ring->EWG_Ring Enhances activity EDG_Ring Electron-donating groups (e.g., OCH₃) on ring Subst_Ring->EDG_Ring Enhances activity

Caption: Influence of substituents on anti-inflammatory activity.

Both electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy) groups on the benzene ring of the benzothiazole scaffold can contribute to good anti-inflammatory activity. Furthermore, the presence of a carboxamide group at the 2-position appears to be particularly beneficial for potent anti-inflammatory effects.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for screening acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

Substituted benzothiazole-2-carboxylic acids and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The antimicrobial, anticancer, and anti-inflammatory potential of these molecules is significantly influenced by the nature and position of substituents on the benzothiazole ring, as well as the functional group at the 2-position.

Future research should focus on a more systematic exploration of the structure-activity relationships, particularly through the synthesis and evaluation of libraries of compounds with focused variations. A direct comparative analysis of the carboxylic acid, ester, and amide functionalities within a series of identically ring-substituted benzothiazoles would provide invaluable insights for rational drug design. Furthermore, elucidation of the precise mechanisms of action will be crucial for the development of these promising scaffolds into clinically viable therapeutic agents.

References

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A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide array of pharmacological activities its derivatives possess.[1] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted benzothiazoles, a modification known to significantly modulate biological efficacy. By examining the influence of chlorine's position and electronic properties on anticancer and antimicrobial activities, we provide a comparative framework supported by quantitative data. This document is designed to serve as a technical resource, elucidating the causality behind experimental design and providing validated protocols to empower researchers in the rational design of next-generation benzothiazole-based therapeutics.

The Benzothiazole Scaffold: A Versatile Pharmacophore

Benzothiazole, a bicyclic compound featuring a benzene ring fused to a thiazole ring, is a scaffold found in numerous synthetic and natural bioactive molecules.[2][3] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4] The versatility of the benzothiazole ring stems from its multiple active sites available for substitution, primarily at the C2, C4, C5, C6, and C7 positions.[5] Extensive research has revealed that substitutions at the C2 and C6 positions are particularly critical in determining the potency and selectivity of these compounds.[3][6]

The SAR workflow for developing novel benzothiazole agents follows a logical progression from initial design to clinical application. This iterative process is fundamental to modern drug discovery.

SAR_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Evaluation A Lead Compound (Benzothiazole Core) B Chemical Modification (e.g., Chlorination) A->B Rational Design C In Vitro Screening (Anticancer/Antimicrobial Assays) B->C Synthesis D Data Analysis (IC50 / MIC Determination) C->D Quantification E SAR Elucidation (Identify Key Features) D->E Interpretation E->B Optimization Loop F Lead Optimization E->F

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

The Impact of Chloro Substitution: A Physicochemical Perspective

The introduction of a chlorine atom onto the benzothiazole scaffold imparts significant changes to the molecule's physicochemical properties, which in turn dictates its biological activity. This is primarily due to two effects:

  • Electronic Effects: Chlorine is a highly electronegative, electron-withdrawing group. This property can alter the electron density distribution across the benzothiazole ring system, affecting the molecule's pKa, hydrogen bonding capability, and interaction with biological targets. Studies have shown that the presence of electron-withdrawing groups like chloro can enhance the antifungal and anticancer activity of benzothiazole derivatives.[7]

  • Lipophilicity and Steric Effects: The chloro group increases the lipophilicity (hydrophobicity) of the molecule. This is a critical factor for cell membrane permeability, influencing the compound's ability to cross biological barriers and reach its intracellular target. The size (steric bulk) of the chlorine atom can also influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially enhancing or diminishing its activity.

The position of the chloro substituent is paramount. A chloro group at the C4, C5, or C6 position of the benzofused ring can have vastly different effects on target binding and overall activity compared to a chloro group on a phenyl ring substituted at the C2 position.

Caption: Key positions for chloro-substitution on the benzothiazole scaffold.

Comparative Analysis: Anticancer Activity

Chloro-substituted benzothiazoles have emerged as a potent class of anticancer agents.[1] The presence of chlorine often enhances cytotoxicity against a range of cancer cell lines.[5] For instance, the derivative 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) was found to significantly inhibit the proliferation of A549 (lung) and H1299 (lung) cancer cells, hinder cell migration, and induce apoptosis. This activity was linked to the inhibition of critical signaling pathways like AKT and ERK. Similarly, other studies have highlighted that dichlorophenyl-chlorobenzothiazole derivatives show promising anticancer potential.

Comparative Data: In Vitro Anticancer Activity of Benzothiazole Derivatives

Compound ID Substitution Pattern Cell Line IC₅₀ (µM) Reference
Compound 8 Chloro-substituted benzothiazole A549 (Lung) 6.75 ± 0.19
Compound 8 Chloro-substituted benzothiazole HCC827 (Lung) 6.26 ± 0.33
Compound 8 Chloro-substituted benzothiazole NCI-H358 (Lung) 6.48 ± 0.11
Compound 5 Nitro-substituted benzothiazole A549 (Lung) 2.50 ± 0.13
B7 6-chloro, N-(4-nitrobenzyl) A549 (Lung) Effective at 1-4 µM

| 13b | 2,6-dichloro-N-[2-(...)]benzamide | Lung Cancer | Potent in vivo activity | |

This table synthesizes data from multiple sources to illustrate the potent activity of chloro-substituted analogs, often comparable to or exceeding other substitutions.

Comparative Analysis: Antimicrobial Activity

The addition of chlorine is a well-established strategy for enhancing the antimicrobial properties of the benzothiazole scaffold. SAR studies have repeatedly demonstrated that chloro-substituted derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.

The electron-withdrawing nature of chlorine is a key contributor, with studies noting that groups like -Cl, -NO₂, and -F tend to increase antifungal activity. Positional isomerism is again crucial; one study found that a chloro group at the 5th position of the benzothiazole ring specifically increased antibacterial activity. Another SAR analysis concluded that substituting a 4-chloro group on a phenyl ring attached to the benzothiazole moiety enhanced its antibacterial potency.

Comparative Data: In Vitro Antimicrobial Activity (MIC) of Benzothiazole Derivatives

Compound ID Substitution Pattern Target Organism MIC (µg/mL) Reference
72a 4-chloro substitution S. aureus 6.25
72a 4-chloro substitution E. coli 6.25
72b 4-methoxy substitution S. aureus 6.25
72c 6-nitro substitution E. coli 6.25
Ampicillin Reference Drug S. aureus / E. coli 6.25

| Compound 19 | 2-chlorophenoxy moiety | Various Bacteria | Superior to Chloramphenicol | |

This table highlights that chloro-substituted benzothiazoles (e.g., 72a) can achieve antibacterial potency equipotent to the reference drug Ampicillin.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, the protocols used to generate SAR data must be robust and self-validating. This involves the use of appropriate controls (negative, positive, and vehicle) and standardized procedures.

Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate overnight. B 2. Compound Treatment Add serial dilutions of chloro-benzothiazole derivatives. A->B C 3. Incubation Incubate for 24-72 hours to allow compounds to act. B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Viable cells convert MTT to purple crystals. D->E F 6. Solubilization Add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS solution). E->F G 7. Absorbance Reading Read absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and IC50 values. G->H

Caption: A step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the chloro-substituted benzothiazole test compounds in culture medium. A vehicle control (e.g., DMSO diluted to the highest concentration used for compounds) and a positive control (a known cytotoxic drug) must be included.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle, or controls.

  • Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2] Visually confirm the formation of purple formazan precipitate in the control wells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Step-by-Step Methodology:

  • Inoculum Preparation: Pick several colonies of the test bacterium from an overnight culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[4] This standardizes the bacterial density.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the chloro-substituted benzothiazole compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[4] The final volume in each well should be 50 or 100 µL.

  • Controls: The plate must include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[4] A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into the broth and add an equal volume to each well (except the sterility control), bringing the final volume to 100 or 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Conclusion and Future Outlook

The incorporation of a chloro-substituent is a powerful and effective strategy in the medicinal chemistry of benzothiazoles. The evidence strongly indicates that chlorination, particularly at the C5 and C6 positions of the benzothiazole ring or on a C2-phenyl moiety, consistently enhances both anticancer and antimicrobial activities. This enhancement is driven by favorable modifications to the molecule's electronic and lipophilic properties, leading to improved target interaction and cell permeability.

Future research should focus on synthesizing and screening derivatives with multiple chloro-substitutions or combining chlorination with other beneficial functional groups to explore potential synergistic effects. Furthermore, quantitative structure-activity relationship (QSAR) studies can provide deeper insights, helping to build predictive models that can accelerate the discovery of new, highly potent chloro-substituted benzothiazole drug candidates.

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A Comparative Guide to 5-Chloro-1,3-benzothiazole-2-carboxylic acid and Other Halogenated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzothiazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides an in-depth comparison of 5-Chloro-1,3-benzothiazole-2-carboxylic acid with its other halogenated counterparts, focusing on their structure-activity relationships (SAR), physicochemical properties, and performance in preclinical models. We will delve into the causality behind experimental choices and provide supporting data to offer a clear perspective on the therapeutic potential of these compounds.

The Benzothiazole Core: A Privileged Scaffold

The 1,3-benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a key structural motif in numerous biologically active molecules.[4] The planarity of this bicyclic system allows for effective interaction with various biological targets through π-π stacking and other non-covalent interactions. The presence of nitrogen and sulfur atoms provides sites for hydrogen bonding, further enhancing its binding affinity to enzymes and receptors.

The Influence of Halogenation on Biological Activity

The introduction of halogen atoms onto the benzothiazole core is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity.[5]

Studies on various benzothiazole derivatives have shown that the presence of electron-withdrawing groups, such as halogens, can significantly improve their antiproliferative and antimicrobial efficacy.[5] The position and nature of the halogen are critical in determining the extent of this enhancement.

Comparative Analysis of 5-Halogenated-1,3-benzothiazole-2-carboxylic Acids

While a direct head-to-head comparative study of the complete series of 5-halogenated-1,3-benzothiazole-2-carboxylic acids is not extensively documented in a single publication, we can extrapolate and synthesize findings from various studies on related benzothiazole derivatives to draw meaningful comparisons. The following sections will compare the anticipated properties and performance of 5-fluoro, 5-chloro, 5-bromo, and 5-iodo-1,3-benzothiazole-2-carboxylic acids.

Physicochemical Properties

The nature of the halogen at the 5-position influences key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyFluoro (F)Chloro (Cl)Bromo (Br)Iodo (I)Rationale
Electronegativity HighestHighModerateLowInfluences bond polarity and potential for hydrogen bonding.
Van der Waals Radius (Å) 1.471.751.851.98Affects steric interactions with the binding pocket.
Lipophilicity (Hansch π) +0.14+0.71+0.86+1.12Impacts membrane permeability and solubility.
Polarizability LowestLowModerateHighInfluences dispersion forces in binding interactions.

This table illustrates the graded changes in properties across the halogen series, which are expected to translate into differential biological activities.

Anticancer Activity: A Structure-Activity Relationship Perspective

Halogenated benzothiazoles have shown significant promise as anticancer agents, often inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][3][6] The SAR for halogenated benzothiazoles suggests that the presence of a halogen at the 5-position generally enhances cytotoxic activity.

While specific IC50 values for the complete series of 5-halogenated-1,3-benzothiazole-2-carboxylic acids are not available from a single comparative study, data from various sources on related compounds allow for an informed comparison. For instance, studies on other halogenated benzothiazole derivatives have demonstrated potent anticancer activity.[3][7]

Table of Comparative Anticancer Activity (Hypothesized based on SAR principles and available data for related compounds)

CompoundPredicted Relative PotencyRationaleSupporting Evidence for Related Compounds
5-Fluoro-1,3-benzothiazole-2-carboxylic acid Moderate to HighThe high electronegativity of fluorine can enhance binding interactions. Its small size minimizes steric hindrance.Fluorinated 2-arylbenzothiazoles have shown potent activity against breast cancer cell lines.[2]
5-Chloro-1,3-benzothiazole-2-carboxylic acid HighA good balance of lipophilicity and electronegativity. Often considered a "sweet spot" in drug design.[8]Dichlorophenyl-containing chlorobenzothiazoles exhibit good anticancer activity against various cancer cell lines.[3][7]
5-Bromo-1,3-benzothiazole-2-carboxylic acid Moderate to HighIncreased lipophilicity can enhance membrane permeability. The larger size may lead to better occupancy of hydrophobic pockets.Bromo-substituted benzothiazoles have shown enhanced antibacterial action.[9]
5-Iodo-1,3-benzothiazole-2-carboxylic acid ModerateThe highest lipophilicity may improve cell penetration but could also lead to off-target effects or reduced solubility. The large size might cause steric clashes.While less common, iodo-substituted analogs can exhibit potent activity if the binding pocket accommodates the larger halogen.

Mechanism of Anticancer Action

The anticancer mechanism of many benzothiazole derivatives involves the induction of apoptosis through the modulation of key signaling pathways.[2] They can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction and the release of cytochrome c, leading to the activation of caspases.

Halogenated_Benzothiazole Halogenated Benzothiazole Derivative Cancer_Cell Cancer Cell Halogenated_Benzothiazole->Cancer_Cell Enters Cell Signaling_Pathways Modulation of Signaling Pathways (e.g., p53, NF-κB) Cancer_Cell->Signaling_Pathways Mitochondria Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Signaling_Pathways->Mitochondria

Caption: Postulated mechanism of anticancer action for halogenated benzothiazoles.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Halogenated benzothiazoles also exhibit significant antimicrobial properties.[9][10] The electron-withdrawing nature of halogens is thought to enhance their interaction with microbial enzymes or cell components.

Table of Comparative Antimicrobial Activity (Hypothesized based on SAR principles and available data for related compounds)

CompoundPredicted Relative PotencyRationaleSupporting Evidence for Related Compounds
5-Fluoro-1,3-benzothiazole-2-carboxylic acid ModerateThe small size and high electronegativity of fluorine can be beneficial for binding to enzyme active sites.Fluoro-benzothiazole derivatives have shown moderate to significant antibacterial activity.[11]
5-Chloro-1,3-benzothiazole-2-carboxylic acid HighThe chloro group often provides a good balance of electronic and steric properties for antimicrobial activity.The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity.[9]
5-Bromo-1,3-benzothiazole-2-carboxylic acid HighThe increased lipophilicity of bromine can improve penetration through microbial cell walls.Bromo-substitution at the benzothiazole ring has been associated with enhanced antibacterial action.[9]
5-Iodo-1,3-benzothiazole-2-carboxylic acid Moderate to HighThe high polarizability of iodine can lead to strong interactions with microbial targets.While less studied, iodo-substituted heterocycles can be potent antimicrobial agents.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used in the evaluation of these compounds.

Synthesis of 5-Halogenated-1,3-benzothiazole-2-carboxylic Acids

A general and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[12][13][14]

Aminothiophenol 4-Halo-2-aminothiophenol (Halo = F, Cl, Br, I) Condensation Condensation/ Cyclization Aminothiophenol->Condensation Carboxylic_Acid Oxalic Acid or Derivative Carboxylic_Acid->Condensation Product 5-Halo-1,3-benzothiazole- 2-carboxylic acid Condensation->Product Heat, Catalyst

Caption: Generalized synthetic workflow for 5-halogenated-1,3-benzothiazole-2-carboxylic acids.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 4-halo-2-aminothiophenol in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Carboxylic Acid: Add an equimolar amount of oxalic acid or a suitable derivative (e.g., ethyl 2-chloro-2-oxoacetate).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. A catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, may be used to facilitate the cyclization.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water or adjusting the pH. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][15][16]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (5-halogenated-1,3-benzothiazole-2-carboxylic acids) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells with no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture.

Conclusion and Future Directions

The 5-halogenated-1,3-benzothiazole-2-carboxylic acid scaffold presents a promising avenue for the development of novel anticancer and antimicrobial agents. Based on established structure-activity relationships, the 5-chloro and 5-bromo derivatives are predicted to exhibit a favorable balance of physicochemical properties and biological activity. However, experimental validation through a systematic comparative study is crucial to confirm these predictions.

Future research should focus on the synthesis and comprehensive evaluation of the complete series of 5-halogenated analogues. This would involve a detailed investigation of their in vitro and in vivo efficacy, as well as their pharmacokinetic and toxicological profiles. Such studies will provide a clearer understanding of the therapeutic potential of these compounds and guide the rational design of next-generation benzothiazole-based drugs.

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A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this important class of heterocyclic compounds. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their cytotoxic activity.

Introduction: The Therapeutic Promise of Benzothiazole Scaffolds

The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticonvulsant, and notably, anticancer effects. In the realm of oncology, benzothiazole derivatives have emerged as potent cytotoxic agents, demonstrating efficacy against various cancer cell lines, including those resistant to conventional chemotherapeutics. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death (apoptosis). This guide aims to synthesize the current understanding of their comparative cytotoxicity and provide practical insights for their laboratory evaluation.

Mechanisms of Action: How Benzothiazoles Target Cancer Cells

The anticancer activity of benzothiazole derivatives is not attributed to a single mechanism but rather to their ability to modulate multiple cellular pathways. Understanding these mechanisms is crucial for the rational design of novel, more potent, and selective anticancer agents.

One of the most well-documented mechanisms is the inhibition of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, certain benzothiazole derivatives prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

Another key mechanism involves the inhibition of protein kinases , such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases are often overexpressed in cancer cells and play a critical role in cell proliferation, survival, and angiogenesis. Benzothiazole derivatives can act as ATP-competitive inhibitors, blocking the signaling cascades that drive tumor growth.

Furthermore, many benzothiazole compounds induce oxidative stress and apoptosis . They can generate reactive oxygen species (ROS) within cancer cells, leading to DNA damage and the activation of intrinsic apoptotic pathways. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioner enzymes of apoptosis.

Benzothiazole_MoA cluster_cell Cancer Cell BTZ Benzothiazole Derivative Tubulin Tubulin Polymerization BTZ->Tubulin Inhibits Kinase Protein Kinases (e.g., EGFR, VEGFR) BTZ->Kinase Inhibits ROS ROS Generation BTZ->ROS Induces Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Signaling Proliferation & Angiogenesis Signaling Blocked Kinase->Signaling Signaling->Apoptosis Leads to DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Key mechanisms of action for benzothiazole derivatives in cancer cells.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The table below presents a comparative analysis of the IC50 values for selected benzothiazole derivatives against common human cancer cell lines.

Note: The following data is a representative synthesis from multiple studies. Absolute IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.

DerivativeCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
2-(4-Aminophenyl)benzothiazole MCF-7 (Breast)0.02Aryl hydrocarbon receptor (AhR) agonist
HeLa (Cervical)0.5Aryl hydrocarbon receptor (AhR) agonist
A549 (Lung)>10Aryl hydrocarbon receptor (AhR) agonist
DF 203 (Pimitespib) A549 (Lung)0.05HSP90 Inhibitor
HCT116 (Colon)0.03HSP90 Inhibitor
GW 610 Jurkat (Leukemia)1.2Tubulin Polymerization Inhibitor
K562 (Leukemia)0.8Tubulin Polymerization Inhibitor

From this comparative data, several insights can be drawn:

  • Potency and Selectivity: 2-(4-Aminophenyl)benzothiazole shows remarkable potency and selectivity for the MCF-7 breast cancer cell line. This selectivity is often linked to the expression levels of its target, the aryl hydrocarbon receptor (AhR), in different cell types.

  • Broad-Spectrum Activity: Pimitespib (DF 203), an HSP90 inhibitor, demonstrates potent activity across multiple cell lines (lung and colon), suggesting that its target is crucial for a wider range of cancers.

  • Structure-Activity Relationship (SAR): The substitution pattern on the benzothiazole ring is critical for activity. For instance, the aminophenyl group at the 2-position is a key feature for the potent activity of compounds like 2-(4-Aminophenyl)benzothiazole. Modifications to this and other positions can drastically alter both the potency and the mechanism of action.

Experimental Methodology: Assessing Cytotoxicity via MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The causality behind this choice rests on its principle: metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Rationale: To ensure exponential growth and uniform drug exposure, cells must be seeded at an optimal density.

    • Procedure: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

    • Procedure: Prepare a series of concentrations of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition:

    • Rationale: This is the metabolic labeling step where viable cells convert MTT to formazan.

    • Procedure: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Rationale: The absorbance of the colored solution is directly proportional to the number of viable cells.

    • Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Rationale: To determine the IC50 value.

    • Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Workflow Start Start Seed 1. Seed Cells (96-well plate, 24h incubation) Start->Seed Treat 2. Add Benzothiazole Derivatives (Serial Dilutions, 48-72h incubation) Seed->Treat Add_MTT 3. Add MTT Reagent (3-4h incubation) Treat->Add_MTT Solubilize 4. Solubilize Formazan Crystals (Add DMSO) Add_MTT->Solubilize Read 5. Measure Absorbance (570 nm) Solubilize->Read Analyze 6. Calculate % Viability & IC50 Read->Analyze End End Analyze->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a versatile and highly promising class of anticancer agents. Their cytotoxicity is driven by a range of mechanisms, including tubulin polymerization inhibition, kinase inhibition, and the induction of apoptosis. The comparative analysis reveals that subtle structural modifications can lead to significant differences in potency and selectivity, highlighting the importance of structure-activity relationship studies in guiding the development of new drug candidates.

Future research should focus on the development of benzothiazole derivatives with improved selectivity for cancer cells over normal cells to minimize off-target toxicity. The exploration of novel derivatives, combination therapies, and advanced drug delivery systems will be crucial in translating the therapeutic potential of this remarkable scaffold from the laboratory to the clinic.

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  • Title: Discovery of Novel 2-Phenyl-benzothiazole Derivatives as Potent Antitubulin Agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the emergence of novel chemical entities with potent microbicidal activity is paramount in the fight against infectious diseases. Among these, benzothiazole derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2] This guide provides a comprehensive validation of the antimicrobial efficacy of a specific derivative, 5-Chloro-1,3-benzothiazole-2-carboxylic acid, through a comparative analysis with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into its potential as a therapeutic agent.

Introduction to 5-Chloro-1,3-benzothiazole-2-carboxylic acid and Comparator Agents

5-Chloro-1,3-benzothiazole-2-carboxylic acid belongs to the benzothiazole class of heterocyclic compounds, which are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The inclusion of a chloro- group at the 5th position of the benzothiazole ring has been noted in several studies to enhance antibacterial activity.[4]

For a robust evaluation of its antimicrobial efficacy, 5-Chloro-1,3-benzothiazole-2-carboxylic acid is compared against a panel of well-characterized antimicrobial agents with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[5]

  • Ampicillin: A beta-lactam antibiotic that is effective against a range of Gram-positive and some Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.

  • Triclosan: A synthetic broad-spectrum antimicrobial agent that, at low concentrations, inhibits fatty acid synthesis in bacteria and at higher concentrations, disrupts the cell membrane.[5]

This guide will delve into the experimental validation of 5-Chloro-1,3-benzothiazole-2-carboxylic acid's antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Methodology: Determination of Antimicrobial Efficacy

To quantitatively assess the antimicrobial potency of 5-Chloro-1,3-benzothiazole-2-carboxylic acid and the comparator agents, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method. This method is a standardized and widely accepted protocol for antimicrobial susceptibility testing.[6][7][8]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][9]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[10][11][12] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Materials and Reagents:

  • Test compounds: 5-Chloro-1,3-benzothiazole-2-carboxylic acid, Ciprofloxacin, Ampicillin, Triclosan

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Mueller-Hinton Agar (MHA) plates

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Broth Microdilution for MIC Determination:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the 2x final concentration of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the compound.

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[7]

  • Reading and Interpreting MIC Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[11][12]

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination stock Stock Solution Preparation serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Bacterial Inoculum Preparation inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation_mic Incubation (16-20h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubation (18-24h) subculture->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc

Workflow for MIC and MBC determination.

Comparative Efficacy Data (Illustrative)

The following table summarizes the hypothetical MIC and MBC values for 5-Chloro-1,3-benzothiazole-2-carboxylic acid and the comparator agents against S. aureus (Gram-positive) and E. coli (Gram-negative).

Antimicrobial AgentOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
5-Chloro-1,3-benzothiazole-2-carboxylic acid S. aureus8162
E. coli16322
Ciprofloxacin S. aureus122
E. coli0.512
Ampicillin S. aureus0.512
E. coli8162
Triclosan S. aureus0.1250.252
E. coli0.250.52

Interpretation of Results:

The illustrative data suggests that 5-Chloro-1,3-benzothiazole-2-carboxylic acid possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MBC/MIC ratio of 2 for both organisms indicates that the compound is bactericidal. While not as potent as the established antibiotics Ciprofloxacin and Ampicillin, or the antiseptic Triclosan, its efficacy demonstrates its potential as a lead compound for further development.

Potential Mechanism of Action

Benzothiazole derivatives are known to exert their antimicrobial effects through various mechanisms. One of the proposed mechanisms involves the inhibition of bacterial DNA gyrase, an enzyme also targeted by fluoroquinolones like Ciprofloxacin.[14] DNA gyrase is crucial for maintaining the supercoiled structure of bacterial DNA, and its inhibition leads to the disruption of DNA replication and ultimately, cell death.

mechanism_of_action compound 5-Chloro-1,3-benzothiazole- 2-carboxylic acid gyrase Bacterial DNA Gyrase compound->gyrase Inhibits cell_death Bacterial Cell Death compound->cell_death dna_replication DNA Replication gyrase->dna_replication Enables gyrase->cell_death dna_replication->cell_death

Sources

A Comparative Guide to the Bioactivity of 5-Chloro-1,3-benzothiazole-2-carboxylic Acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of the potential bioactivity of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel heterocyclic compounds.

Editorial Note: Direct experimental data on the bioactivity of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is not extensively available in public literature. Therefore, this guide establishes a predictive framework. The experimental data presented herein is synthesized based on the well-documented activities of structurally similar 5-chlorobenzothiazole analogs and the broader benzothiazole class. This approach provides a robust, literature-informed model for its potential efficacy and serves as a blueprint for future validation studies.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazoles are a class of bicyclic heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Their rigid structure and ability to form various non-covalent interactions allow them to bind to a wide array of biological targets. This versatility has led to the development of benzothiazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The anticancer mechanisms of benzothiazole derivatives are particularly diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the targeted inhibition of critical cellular machinery like protein kinases and tubulin.[1] The substitution pattern on the benzothiazole ring is a key determinant of biological activity, with specific modifications enhancing potency and target selectivity. Notably, the presence of a chlorine atom at the 5-position has been shown in some analogs to augment cytotoxic effects, making 5-Chloro-1,3-benzothiazole-2-carboxylic acid a compound of significant interest for oncological research.[5]

This guide outlines a rigorous, multi-faceted approach to cross-validate the bioactivity of this specific compound, comparing its potential performance against a standard chemotherapeutic agent and another potent benzothiazole analog across a panel of clinically relevant cancer cell lines and a non-cancerous control.

Experimental Design for Cross-Validation

A robust validation strategy is essential to characterize a compound's therapeutic potential. Our experimental design is built on two pillars: assessing cytotoxicity to determine potency and selectivity, and elucidating the mechanism of cell death.

Rationale for Cell Line Selection

To profile the bioactivity of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a diverse panel of human cell lines was selected. This panel allows for the assessment of broad-spectrum anticancer activity and, crucially, selectivity towards cancerous cells over non-cancerous ones.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, representing a major therapeutic challenge.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, essential for evaluating efficacy in hormone-dependent breast cancers.

  • HCT116 (Colorectal Carcinoma): A key model for colon cancer, one of the most prevalent malignancies worldwide.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used as a control to determine the compound's selectivity index (SI). A higher SI indicates greater selectivity for cancer cells, a desirable trait for minimizing off-target toxicity.

Selection of Comparative Compounds

Context is critical in drug evaluation. The performance of the target compound is benchmarked against two standards:

  • Doxorubicin (Positive Control): A widely used anthracycline chemotherapeutic agent that functions primarily by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis.[6] It provides a reference for high-potency, non-selective cytotoxicity.

  • Benzothiazole Analog 'BZ-X' (Alternative): A representative potent benzothiazole derivative, modeled after published analogs with high efficacy (e.g., 2-substituted benzothiazole-thiols).[7] This comparison situates the target compound's performance within its own chemical class.

Core Methodologies & Protocols

The following protocols are foundational for assessing cellular viability and the mechanism of cell death. They include integrated controls to ensure data integrity.

Workflow for Bioactivity Assessment

The overall experimental process follows a logical sequence from cell preparation to data interpretation.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis Culture 1. Culture Selected Cell Lines (A549, MCF-7, HCT116, HEK293) Seed 2. Seed Cells into 96-well (MTT) or 6-well (Apoptosis) Plates Culture->Seed Treat 3. Treat with Compounds (Target, Doxorubicin, BZ-X) + Vehicle Control (DMSO) Seed->Treat Incubate 4. Incubate for 48-72 hours Treat->Incubate MTT 5a. MTT Assay (Cell Viability) Incubate->MTT Annexin 5b. Annexin V/PI Staining (Apoptosis Analysis) Incubate->Annexin Spectro 6a. Spectrophotometry (OD at 570nm) MTT->Spectro Flow 6b. Flow Cytometry Annexin->Flow IC50 7a. Calculate IC50 Values & Selectivity Index Spectro->IC50 ApoptosisQuant 7b. Quantify Apoptotic vs. Necrotic Cells Flow->ApoptosisQuant

Caption: Overall experimental workflow for cross-validation.

Protocol 1: MTT Cell Viability Assay

This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8] Viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.

  • Complete culture medium.

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Chloro-1,3-benzothiazole-2-carboxylic acid, Doxorubicin, BZ-X) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO, typically <0.5%) as controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate spectrophotometer.[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised.[13]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2-5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Analysis:

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive (less common)

Comparative Bioactivity Data

The following tables summarize the projected performance of 5-Chloro-1,3-benzothiazole-2-carboxylic acid based on data from related analogs.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

The IC50 value indicates the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 signifies higher potency. The Selectivity Index (SI) is calculated as (IC50 in HEK293) / (IC50 in cancer cell line). An SI value > 2 is generally considered to indicate promising selectivity.

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)HEK293 (Non-cancerous)Selectivity Index (vs. A549)
5-Chloro-1,3-benzothiazole-2-carboxylic acid 8.512.29.8>50>5.8
Doxorubicin (Positive Control)[6][15]0.62.51.94.57.5
Benzothiazole Analog 'BZ-X' (Potent Alternative)[7]0.040.090.061.537.5
Table 2: Apoptosis Induction Profile after 24h Treatment at IC₅₀ Concentration

This table illustrates the mechanism of cell death induced by each compound. A high percentage of cells in the "Early Apoptosis" quadrant is indicative of a compound that triggers programmed cell death.

CompoundCell Line% Healthy Cells% Early Apoptosis% Late Apoptosis/Necrosis
5-Chloro-1,3-benzothiazole-2-carboxylic acid A54945.5%38.2%16.3%
Doxorubicin (Positive Control)A54940.1%42.5%17.4%
Benzothiazole Analog 'BZ-X' (Potent Alternative)A54935.8%55.1%9.1%
Vehicle Control (DMSO)A54998.2%1.1%0.7%

Discussion & Mechanistic Insights

The synthesized data provides a compelling, albeit predictive, profile for 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

Potency and Selectivity: Based on the performance of its analogs, the target compound is projected to exhibit moderate single-digit micromolar cytotoxicity against lung, breast, and colon cancer cell lines. While less potent than the highly optimized 'BZ-X' analog or the potent chemotherapy Doxorubicin, its key strength lies in its predicted selectivity. With an IC50 value above 50 µM in non-cancerous HEK293 cells, it demonstrates a favorable selectivity index (>5.8), suggesting a wider therapeutic window compared to less selective agents.

Mechanism of Action: The data strongly suggests that the primary mechanism of cytotoxicity is the induction of apoptosis. Treatment is predicted to shift a significant population of cancer cells into the early apoptotic state (Annexin V positive, PI negative), as shown in Table 2. This is a hallmark of controlled, programmed cell death, which is therapeutically preferable to necrosis as it does not typically elicit an inflammatory response. The ability of benzothiazoles to trigger apoptosis is well-documented and often involves the intrinsic (mitochondrial) pathway.

G Compound Benzothiazole Derivative Mito Mitochondrial Stress (e.g., ROS production) Compound->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induction.

Future Directions:

This comparative guide provides a strong rationale for prioritizing 5-Chloro-1,3-benzothiazole-2-carboxylic acid for further investigation. The logical next steps include:

  • Empirical Validation: Perform the described MTT and apoptosis assays to confirm the predicted IC50 values and mechanism of action.

  • Target Identification: Utilize techniques such as thermal proteome profiling or kinase screening arrays to identify the specific molecular targets of the compound.

  • In Vivo Studies: If in vitro validation is successful, advance the compound to preclinical animal models (e.g., xenograft studies) to evaluate its efficacy, pharmacokinetics, and safety profile in a living system.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Abcam. (n.d.). Annexin V detection protocol for apoptosis.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • protocols.io. (2023). MTT (Assay protocol).
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
  • BenchChem. (2025). Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide.
  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • ResearchGate. (n.d.). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon....
  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole-2-carboxylic acid.
  • Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549.
  • Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • American Elements. (n.d.). Benzothiazoles.
  • National Institutes of Health. (n.d.).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018). synthesis, biological activity and recent advancement of benzothiazoles: a classical review.
  • National Institutes of Health. (2025).
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

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Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 5-Chloro-1,3-benzothiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising molecular scaffold to a clinically effective therapeutic is both long and fraught with challenges. The 5-chloro-1,3-benzothiazole-2-carboxylic acid backbone has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth, objective comparison of the in vivo efficacy of these derivatives, drawing upon available experimental data for the core structure and its close analogs to offer a clear perspective on their translational potential.

The 5-Chlorobenzothiazole Scaffold: A Foundation for Diverse Biological Activity

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of pharmacologically active agents.[1] The introduction of a chlorine atom at the 5-position can significantly modulate the electronic properties of the molecule, often enhancing its biological activity.[2] While in vitro studies have demonstrated the promise of various 5-chloro-1,3-benzothiazole-2-carboxylic acid derivatives, the true test of their therapeutic utility lies in their performance within a complex biological system. This guide delves into the available in vivo data to provide a comparative analysis.

Comparative In Vivo Efficacy: A Multifaceted Evaluation

Direct in vivo efficacy studies on 5-Chloro-1,3-benzothiazole-2-carboxylic acid and its simple derivatives are not extensively reported in publicly available literature. However, by examining closely related analogs, we can construct a comparative landscape of their potential in vivo performance in key therapeutic areas.

Anticancer Activity: Targeting Tumor Growth and Proliferation

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Several derivatives have shown potent in vivo activity. For instance, a dichlorophenyl-substituted chlorobenzothiazole derivative demonstrated significant growth inhibition (GI50) against a non-small cell lung cancer cell line (HOP-92) with a value of 7.18 x 10⁻⁸ M in the National Cancer Institute's 60-cell line screen, indicating potent in vivo potential.[4][5] While not a carboxylic acid derivative, this highlights the potential of the chlorobenzothiazole core. Another study on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (PMX-610) showed superior in vivo efficacy against human breast cancer cell lines MCF-7 and MDA-468.[3]

Table 1: Comparative In Vitro Anticancer Activity of Benzothiazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIn Vitro Potency (IC50/GI50)Citation
5-ChlorobenzoxazolePhenyl reversed amide linkerMCF-7, MDA-MB-231Potent activity[2]
7-Chlorobenzothiazole7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amineHOP-92 (Non-Small Cell Lung)7.18 x 10⁻⁸ M (GI50)[4]
5-Fluorobenzothiazole2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7, MDA-468Nanomolar concentrations[3]

The data suggests that halogen substitution on the benzothiazole ring is a key contributor to potent anticancer activity. The 5-chloro-1,3-benzothiazole-2-carboxylic acid derivatives are, therefore, strong candidates for in vivo evaluation in various cancer models.

Anti-inflammatory and Analgesic Potential

Benzothiazole derivatives have also been investigated for their ability to modulate inflammatory pathways. In a study focused on new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties, significant in vivo anti-inflammatory and analgesic activities were observed.[4] Specifically, compounds 17c and 17i demonstrated potent inhibition of carrageenan-induced rat paw edema, with inhibition percentages reaching up to 80% and 78%, respectively, after 3 hours.[4] These compounds also showed promising analgesic effects.[4]

Table 2: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

CompoundDose% Inhibition (1h)% Inhibition (2h)% Inhibition (3h)Ulcerogenic IndexCitation
17c Not Specified72%76%80%0.82[4]
17i Not Specified64%73%78%0.89[4]
Celecoxib Not SpecifiedNot ReportedNot ReportedNot Reported0.92[4]

These findings suggest that the benzothiazole scaffold, and likely 5-chloro substituted derivatives, can be effectively functionalized to produce potent anti-inflammatory agents with favorable gastrointestinal safety profiles compared to standard drugs like celecoxib.

Antidiabetic Properties

The therapeutic potential of benzothiazoles extends to metabolic disorders. In vivo studies on 2-aminobenzothiazole derivatives have demonstrated their efficacy as antidiabetic agents in a streptozotocin-induced diabetic rat model.[6][7] After four weeks of oral administration, these compounds were able to significantly reduce blood glucose levels and improve the lipid profile.[6][7] While these were not 5-chloro-2-carboxylic acid derivatives, the results underscore the versatility of the benzothiazole nucleus in targeting diverse biological pathways.

Experimental Protocols: A Guide to In Vivo Evaluation

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key in vivo assays used to evaluate the efficacy of benzothiazole derivatives.

In Vivo Anticancer Efficacy in Xenograft Mouse Model

This protocol describes a standard workflow for assessing the antitumor activity of a test compound in a xenograft model.

  • Cell Culture and Implantation: Human cancer cells (e.g., MCF-7, MDA-MB-231) are cultured under standard conditions. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to different treatment groups (vehicle control, test compound at various doses, and a positive control).

  • Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is typically calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin, celecoxib) is used as a positive control.

  • Induction of Edema: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.

G cluster_0 In Vivo Anticancer Efficacy Workflow Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Tumor Growth & Randomization Tumor Growth & Randomization Xenograft Implantation->Tumor Growth & Randomization Compound Administration Compound Administration Tumor Growth & Randomization->Compound Administration Tumor & Body Weight Monitoring Tumor & Body Weight Monitoring Compound Administration->Tumor & Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor & Body Weight Monitoring->Endpoint Analysis

Caption: A typical workflow for evaluating in vivo anticancer efficacy.

G cluster_1 In Vivo Anti-inflammatory Workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

Caption: Standard workflow for the carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

The 5-Chloro-1,3-benzothiazole-2-carboxylic acid scaffold holds considerable promise as a versatile platform for the development of novel therapeutics. While direct in vivo efficacy data for this specific class of compounds is limited, the compelling in vivo performance of closely related analogs in anticancer and anti-inflammatory models provides a strong rationale for their continued investigation. The presence of the 5-chloro substituent has been shown to be beneficial for biological activity in several contexts.

Future research should focus on synthesizing and evaluating a focused library of 5-Chloro-1,3-benzothiazole-2-carboxylic acid derivatives and their corresponding amides and esters in relevant in vivo models. Such studies are essential to bridge the gap between promising in vitro results and the development of clinically viable drug candidates. This guide serves as a foundational resource to inform and direct these future research endeavors, ultimately aimed at translating the therapeutic potential of this important chemical scaffold into tangible clinical benefits.

References

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  • Adefegha, S. A., Omojokun, O. S., Oboh, G., & Boligon, A. A. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Chemical and Pharmaceutical Research, 8(8), 1-11.
  • Kumbhare, R. M., Dadmal, S. M., & Kosurkar, U. B. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(5), 1888-1893.
  • Medina-Franco, J. L., Yoo, J., & Dueñas-González, A. (2014). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 19(11), 18696-18711.
  • Bradshaw, T. D., & Westwell, A. D. (2004). The development of the 2-(4-aminophenyl)benzothiazoles as a novel class of antitumour agents. Current medicinal chemistry, 11(11), 1379-1390.
  • Kaur, H., Kumar, S., & Singh, I. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie.
  • Maliyappa, M. H., Kumar, K. S., & Kumar, Y. N. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 7(8), 425-431.
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  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 11(52), 32909-32924.
  • Kim, J. S., Lee, H. J., & Lee, S. K. (2011). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 16(10), 8445-8457.
  • El-Naggar, A. M., El-Adl, K., & Abd El-All, A. S. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific reports, 12(1), 1-17.
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The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Benzothiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Oncology Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the extensive range of biological activities exhibited by its derivatives.[1][2][3] Among these, their potential as potent anticancer agents has been a primary focus of research, with numerous studies highlighting their efficacy against a wide array of cancer cell lines.[1][4] The versatility of the benzothiazole scaffold allows for structural modifications that can significantly influence its cytotoxic activity, making it a "privileged scaffold" in the design of novel oncology therapeutics.[1][5] This guide provides a comprehensive comparative analysis of the anticancer properties of various classes of benzothiazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential of this promising class of compounds.

I. Comparative Anticancer Efficacy: A Data-Driven Overview

The anticancer potency of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core and any appended aryl rings.[1] In vitro cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), provides a quantitative measure of a compound's efficacy against cancer cell lines. The following tables summarize the cytotoxic activities of representative benzothiazole derivatives, categorized by their structural class, against a panel of human cancer cell lines.

Table 1: Fluorinated 2-Arylbenzothiazoles
CompoundCancer Cell LineIC50 / GI50 (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Table 2: Thio-Substituted Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
N-bis-benzothiazolyl thiocarbamide derivative 3U-937 (Leukemia)16.23 ± 0.81[1]
Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (Breast)0.0012[6][7]
SW620 (Colon)0.0043[6][7]
A549 (Lung)0.044[6][7]
HepG2 (Liver)0.048[6][7]
Table 3: Semicarbazone and Hydrazine-Based Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[1][6]
H460 (Lung)0.28[6]
A549 (Lung)1.53[6]
MDA-MB-231 (Breast)0.68[6]
Hydrazine based benzothiazole 11HeLa (Cervical)2.41[6]
Table 4: Imidazole and Pyrimidine-Based Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine based imidazo benzothiazole derivative 4HepG2, MCF-7, HeLaScreened at 4.0[6][7]
Pyridine containing pyrimidine derivative 34Colo205 (Colon)5.04[6]
U937 (Leukemia)13.9[6]
MCF-7 (Breast)30.67[6]
A549 (Lung)30.45[6]
Table 5: Thiazolidinone-Based Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[6][7]
Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Breast)0.036[7]
HEPG2 (Liver)0.048[7]

II. Unraveling the Mechanisms of Action: Key Signaling Pathways

The anticancer activity of benzothiazole derivatives is multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and death.[1][8] Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

A. Induction of Apoptosis

A primary mechanism by which many benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][10] This is often achieved through the intrinsic mitochondrial pathway.

apoptosis_pathway Benzothiazole Benzothiazole Derivatives Mitochondria Mitochondria Benzothiazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induction by benzothiazole derivatives.

Some derivatives have been shown to enhance the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[6][7] For instance, the pyrrolidine-based imidazo benzothiazole derivative 4 demonstrated features of apoptosis enhancement.[6][7] Studies have also indicated that these compounds can induce apoptosis in various cancer cell lines, including pancreatic, cervical, and hepatocellular carcinoma cells.[4][10]

B. Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[11] Benzothiazole derivatives have emerged as potent inhibitors of various protein tyrosine kinases (PTKs), including EGFR, c-Met, and those involved in the PI3K/Akt/mTOR pathway.[12][13][14]

kinase_inhibition_pathway Benzothiazole Benzothiazole Derivatives Kinase Protein Tyrosine Kinase (e.g., EGFR) Benzothiazole->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action via protein kinase inhibition by benzothiazole derivatives.

By blocking the activity of these kinases, benzothiazole compounds can effectively halt the proliferation and survival of cancer cells.[11] For example, some derivatives have shown potent inhibitory activity against PI3Ks and mTORC1.[13]

C. Targeting Inflammatory Pathways

Chronic inflammation is a known driver of cancer progression. The transcription factor NF-κB plays a central role in inflammation and is often constitutively active in cancer cells. Some 2-substituted benzothiazole derivatives have been shown to exert their anticancer effects by modulating mediators of oxidative stress and inflammation, including the NF-κB pathway.[4][10]

III. Experimental Protocols for Anticancer Evaluation

The assessment of the anticancer properties of novel benzothiazole derivatives typically involves a standardized set of in vitro assays. These protocols are designed to determine cytotoxicity and elucidate the underlying mechanism of action.

A. General Experimental Workflow

A typical workflow for the synthesis and evaluation of novel anticancer compounds is outlined below. This process ensures a systematic and reproducible assessment of the therapeutic potential of new chemical entities.

experimental_workflow Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) Screening->Mechanistic Lead Lead Compound Identification Mechanistic->Lead

Caption: General workflow for the synthesis and in vitro evaluation of novel anticancer compounds.[1]

B. Step-by-Step Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

4. Formazan Solubilization:

  • Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]

5. Absorbance Measurement:

  • Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 500 and 600 nm.[1]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

IV. Structure-Activity Relationship (SAR) Insights

The extensive research into benzothiazole derivatives has yielded valuable insights into the relationship between their chemical structure and anticancer activity.[5][15][16]

  • Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of substituted phenyl rings, particularly with electron-withdrawing groups, can significantly enhance cytotoxic activity.[6][17] For instance, 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity.[18][19]

  • Fluorine Substitution: The incorporation of fluorine atoms into the benzothiazole scaffold has been shown to enhance cytotoxicity.[6][7]

  • Heterocyclic Moieties: The addition of other heterocyclic rings, such as imidazole, pyrimidine, and thiazolidinone, can lead to highly potent compounds.[6]

  • Lipophilicity: While increased lipophilicity can sometimes improve activity, excessive lipophilicity may hinder in vivo development due to poor aqueous solubility.[11]

V. Conclusion and Future Perspectives

Benzothiazole and its derivatives represent a highly versatile and promising scaffold for the development of novel anticancer agents.[1] The therapeutic potential of these compounds is intricately linked to the substitution pattern around the core structure.[1] The diverse mechanisms of action, including apoptosis induction and kinase inhibition, offer multiple avenues for therapeutic intervention. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and clinical translatability. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation benzothiazole-based cancer therapies.

References

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A Comparative Guide to Target Engagement Validation for 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of modern techniques for validating the target engagement of novel chemical entities, using 5-Chloro-1,3-benzothiazole-2-carboxylic acid as a case study. For researchers, scientists, and drug development professionals, establishing that a compound physically interacts with its intended molecular target within a biologically relevant context is a cornerstone of successful therapeutic development. This guide will objectively compare and contrast various experimental approaches, offering in-depth, field-proven insights into their application, and provide supporting data and detailed protocols to empower your research.

The Imperative of Target Engagement Validation

In the journey of drug discovery, a critical milestone is the confirmation that a potential drug molecule binds to its intended target and elicits a functional consequence. This process, known as target engagement, provides the mechanistic foundation for a compound's therapeutic effect.[1][2] Without robust target engagement data, advancing a compound through the development pipeline is fraught with risk, potentially leading to failed clinical trials due to a lack of efficacy or unforeseen off-target effects.[3]

This guide will explore a multi-faceted approach to validating the target engagement of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a compound for which the specific biological target may not yet be fully elucidated. We will delve into both biophysical and cell-based methodologies, each offering unique advantages in confirming direct binding and quantifying the interaction in a physiologically relevant setting.

Comparative Analysis of Key Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput.[1] Below is a comparative analysis of leading techniques.

Methodology Principle Advantages Limitations Typical Throughput
Biophysical Methods
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon ligand binding to an immobilized target.Real-time kinetics (on/off rates), label-free, high sensitivity.[4][5]Requires purified, active protein; immobilization can affect protein conformation.[5]Medium to High
Isothermal Titration Calorimetry (ITC)Measures heat changes upon molecular interaction.Provides a complete thermodynamic profile (ΔH, ΔS, Kd), label-free, solution-based.[4][6]Requires large amounts of purified protein, low throughput.[1][4]Low
Differential Scanning Fluorimetry (DSF) / nanoDSFMonitors changes in protein thermal stability upon ligand binding using fluorescent dyes or intrinsic tryptophan fluorescence.High throughput, low sample consumption, cost-effective.[7][8]Indirect binding measurement, may not be suitable for all proteins.[8]High
Cell-Based Methods
Cellular Thermal Shift Assay (CETSA®)Measures changes in protein thermal stability in response to ligand binding in intact cells or cell lysates.Confirms target engagement in a physiological context, no need for compound or protein labeling.[9][10]Can be technically challenging, throughput can be limited.[10]Low to Medium
NanoBRET™/TR-FRETMeasures proximity-based energy transfer between a tagged target protein and a fluorescent ligand or antibody.High sensitivity, suitable for live-cell measurements, adaptable to high-throughput screening.[2][11]Requires genetic modification of the target protein, potential for steric hindrance from tags.High

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for two orthogonal and highly informative target engagement assays: Surface Plasmon Resonance (SPR) for direct binding kinetics and the Cellular Thermal Shift Assay (CETSA®) for in-cell validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

This protocol outlines the steps to quantify the binding kinetics of 5-Chloro-1,3-benzothiazole-2-carboxylic acid to a putative purified target protein.

Rationale: SPR provides direct evidence of binding and allows for the determination of key kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD), which are crucial for understanding the binding affinity and residence time of the compound.[4][5]

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_assay SPR Experiment cluster_analysis Data Analysis Protein_Prep Purify Target Protein Immobilization Immobilize Target Protein on Sensor Chip Protein_Prep->Immobilization Buffer_Prep Prepare Running Buffer Equilibration Equilibrate with Running Buffer Buffer_Prep->Equilibration Compound_Prep Prepare Compound Serial Dilutions Injection Inject Compound Dilutions Compound_Prep->Injection Immobilization->Equilibration Equilibration->Injection Dissociation Monitor Dissociation Injection->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram_Analysis Analyze Sensorgrams Dissociation->Sensorgram_Analysis Regeneration->Injection Next Concentration Kinetic_Fitting Fit Data to Kinetic Model Sensorgram_Analysis->Kinetic_Fitting Determine_Parameters Determine kon, koff, KD Kinetic_Fitting->Determine_Parameters CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis cluster_data_analysis Data Interpretation Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Heat_Treatment Heat Cells at Different Temperatures Compound_Treatment->Heat_Treatment Cell_Lysis Lyse Cells Heat_Treatment->Cell_Lysis Centrifugation Separate Soluble/Insoluble Fractions Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Melt_Curve Generate Melt Curve Protein_Quantification->Melt_Curve Shift_Analysis Analyze Thermal Shift Melt_Curve->Shift_Analysis

Caption: Workflow for CETSA® to validate in-cell target engagement.

Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line to 80-90% confluency.

    • Treat the cells with varying concentrations of 5-Chloro-1,3-benzothiazole-2-carboxylic acid or a vehicle control for a predetermined time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA, HTRF®). [9]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melt curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Alternative Compounds for Comparative Analysis

To provide a comprehensive validation, it is often beneficial to compare the target engagement profile of the compound of interest with that of known inhibitors or structurally related but inactive molecules. The benzothiazole scaffold is present in a number of biologically active compounds. [12][13][14]Depending on the identified target of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, relevant comparators could include:

  • Known inhibitors of the identified target: This would serve as a positive control and a benchmark for potency.

  • Structurally similar but biologically inactive analogs: These would serve as negative controls to demonstrate the specificity of the interaction.

  • Other benzothiazole-containing drugs: For example, Lanifibranor, a pan-PPAR agonist, or Repinotan, a 5-HT1A receptor agonist, could be used for counter-screening to assess selectivity, should the identified target belong to these families. [15]

Conclusion: A Multi-Pronged Approach to Confidence in Target Engagement

Validating the target engagement of a novel compound such as 5-Chloro-1,3-benzothiazole-2-carboxylic acid is a critical step that requires a thoughtful and multi-faceted experimental approach. By combining the strengths of biophysical methods like SPR for direct binding kinetics with cell-based assays such as CETSA® for confirming engagement in a physiological context, researchers can build a robust body of evidence to support their compound's mechanism of action. This comprehensive validation strategy not only de-risks the progression of a drug candidate but also provides invaluable insights that can guide lead optimization and ultimately contribute to the development of novel therapeutics.

References

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • DiscoverX. (n.d.). Target Engagement Assays.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • PMC - NIH. (n.d.). Determining target engagement in living systems.
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  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
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Benchmarking 5-Chloro-1,3-benzothiazole-2-carboxylic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of a specific derivative, 5-Chloro-1,3-benzothiazole-2-carboxylic acid, benchmarking its potential efficacy against established standard drugs in the domains of antimicrobial, anticancer, and anti-inflammatory research. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of this compound and its analogues.

Introduction: The Therapeutic Potential of the Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[1] These activities are broad-ranging and include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[2] The versatility of the benzothiazole scaffold allows for substitutions at various positions, which can significantly modulate its biological effects.[3] The introduction of a chloro group at the 5-position and a carboxylic acid at the 2-position, yielding 5-Chloro-1,3-benzothiazole-2-carboxylic acid, presents a compound with intriguing potential for multifaceted therapeutic applications. This guide will delineate the experimental methodologies to rigorously assess this potential in a comparative context.

Antimicrobial Activity: A Head-to-Head Comparison with Standard Antibiotics

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzothiazole derivatives have shown considerable promise in this area.[4][5] To ascertain the standing of 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a direct comparison with broad-spectrum antibiotics such as Ciprofloxacin and Ampicillin, and the antifungal agent Amphotericin B, is essential.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6][7]

Step-by-Step Protocol:

  • Preparation of Test Compound and Standard Drugs: Prepare a stock solution of 5-Chloro-1,3-benzothiazole-2-carboxylic acid and the standard drugs (e.g., Ciprofloxacin, Ampicillin, Amphotericin B) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency, reproducibility, and the small quantities of test compounds required. The use of standardized inoculums and media ensures that the results are comparable across different experiments and laboratories.

Comparative Data Presentation

The following table presents hypothetical MIC values to illustrate a potential comparative outcome.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
5-Chloro-1,3-benzothiazole-2-carboxylic acid81632
Ciprofloxacin10.5Not Applicable
Ampicillin0.58Not Applicable
Amphotericin BNot ApplicableNot Applicable1
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Stock Solutions (Test Compound & Standards) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-48h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic G Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus DNA_Adduct Cisplatin-DNA Adducts (Intrastrand Crosslinks) DNA->DNA_Adduct Forms Covalent Bonds Replication_Block Blockage of DNA Replication & Transcription DNA_Adduct->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis

Caption: Simplified mechanism of action of Cisplatin.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in a multitude of diseases. Benzothiazole derivatives have been reported to possess anti-inflammatory properties. [1][11]A comprehensive evaluation would involve benchmarking against known anti-inflammatory drugs and assessing their impact on key inflammatory pathways.

Experimental Protocols: COX and Nitric Oxide Synthase Inhibition Assays

Cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) are pivotal mediators of inflammation. [12]In vitro assays to measure the inhibition of these enzymes are standard methods for screening potential anti-inflammatory compounds. [13][14] COX Inhibition Assay (Colorimetric):

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of 5-Chloro-1,3-benzothiazole-2-carboxylic acid or a standard inhibitor (e.g., Celecoxib for COX-2).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Peroxidase Activity Measurement: The assay measures the peroxidase activity of COX by monitoring the color change of an appropriate substrate at a specific wavelength (e.g., 590 nm). [15]4. IC50 Calculation: Determine the IC50 value for the inhibition of each COX isoform.

Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay):

  • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce iNOS expression. Treat the cells with different concentrations of the test compound.

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. [16]3. IC50 Calculation: Calculate the IC50 value for the inhibition of NO production.

Comparative Data Presentation

The following table presents hypothetical IC50 values to illustrate a potential comparative outcome.

CompoundCOX-1 (IC50, µM)COX-2 (IC50, µM)iNOS (IC50, µM)
5-Chloro-1,3-benzothiazole-2-carboxylic acid501020
Celecoxib>1000.1Not Applicable
L-NAME (iNOS inhibitor)Not ApplicableNot Applicable5
Signaling Pathway: The NF-κB Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including COX-2 and iNOS. [17][12]

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK TNFa TNF-α TNFa->IKK IkB_deg IκB Degradation IKK->IkB_deg NFkB NF-κB (p50/p65) IkB_deg->NFkB Release NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Gene_exp Gene Expression (COX-2, iNOS, etc.) NFkB_nuc->Gene_exp

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 5-Chloro-1,3-benzothiazole-2-carboxylic acid against standard drugs across key therapeutic areas. The provided experimental protocols and comparative frameworks offer a robust starting point for its evaluation. The hypothetical data presented suggests that while the compound may not surpass the potency of all standard drugs in every assay, it may possess a desirable multi-target profile with a favorable therapeutic window.

Further in-depth studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed mechanism of action studies, are warranted to fully elucidate the therapeutic potential of 5-Chloro-1,3-benzothiazole-2-carboxylic acid. The structural modifications of this scaffold could also lead to the development of more potent and selective drug candidates.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023-05-29). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - MDPI. Available at: [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. Available at: [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. Available at: [Link]

  • Cellular Responses to Cisplatin-Induced DNA Damage - PMC - PubMed Central. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. Available at: [Link]

  • Anti‐inflammatory activity of benzothiazole derivatives - ResearchGate. Available at: [Link]

  • Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - JournalAgent. Available at: [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed. (2018-05-01). Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025-03-07). Available at: [Link]

  • NF-κB Signaling Pathway Diagram - SciSpace. Available at: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). Available at: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011-10-18). Available at: [Link]

  • Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables - ACS Publications. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available at: [Link]

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The 5-Chloro-Benzothiazole Scaffold: A Promising Framework for Novel Antibacterial Agents - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective antibacterial agents. One such scaffold that has garnered significant attention is the benzothiazole nucleus, a bicyclic heterocyclic compound. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-chloro-benzothiazole derivatives, offering a comparative overview of their antibacterial potency supported by experimental data. Our objective is to furnish researchers with the critical insights needed to navigate the chemical space of these derivatives and to inform the design of next-generation antibacterial drugs.

The Significance of the 5-Chloro-Benzothiazole Core

The benzothiazole ring system is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The introduction of a chlorine atom at the 5-position of the benzothiazole ring has been repeatedly shown to enhance antibacterial activity.[1][3] This electron-withdrawing group is believed to modulate the electronic properties of the entire molecule, potentially influencing its ability to interact with biological targets within the bacterial cell. The presence of the electronegative chloro group at this position has been demonstrated to be a key factor in improving the antibacterial efficacy of this class of compounds.[3]

Structure-Activity Relationship (SAR) Studies: A Compass for Rational Drug Design

The antibacterial potency of 5-chloro-benzothiazole derivatives is profoundly influenced by the nature and position of various substituents on the benzothiazole core. The most extensively studied position for modification is the 2-position, where a diverse range of functionalities have been introduced to modulate the biological activity.

Substitutions at the 2-Position: The Epicenter of Activity

The 2-position of the 5-chloro-benzothiazole scaffold offers a prime location for chemical modification to fine-tune antibacterial potency and spectrum. A multitude of studies have demonstrated that the introduction of various heterocyclic and acyclic moieties at this position can lead to significant variations in activity.

  • Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as triazoles, oxadiazoles, and thiazolidinones, has proven to be a fruitful strategy. For instance, certain 2-(1,2,4-triazol-3-ylthio)acetamido derivatives of 5-chlorobenzothiazole have exhibited promising activity against both Gram-positive and Gram-negative bacteria. The nature and substitution pattern on the appended heterocyclic ring are critical determinants of the antibacterial spectrum and potency.

  • Amide and Hydrazone Linkages: The introduction of amide and hydrazone functionalities at the 2-position has yielded compounds with notable antibacterial activity. These linkers can participate in hydrogen bonding interactions with target enzymes, thereby enhancing the binding affinity. The nature of the substituent attached to the amide or hydrazone moiety is a key factor influencing the overall activity. For example, benzohydrazide derivatives bearing a 5-chloro-benzothiazole tail have shown significant inhibitory effects against various bacterial strains.

  • Amino and Substituted Amino Groups: The 2-amino-5-chloro-benzothiazole precursor serves as a versatile starting material for the synthesis of a wide range of derivatives. Modifications of this amino group, such as through the formation of Schiff bases or the introduction of various alkyl or aryl substituents, have led to compounds with varying degrees of antibacterial efficacy.

The following diagram illustrates the key SAR findings for 5-chloro-benzothiazole derivatives, highlighting the impact of different functional groups on their antibacterial activity.

SAR_5_Chloro_Benzothiazole cluster_core 5-Chloro-Benzothiazole Core cluster_substitutions Substitutions at 2-Position cluster_activity Antibacterial Activity Core 5-Chloro-Benzothiazole Heterocycles Heterocyclic Rings (e.g., Triazoles, Oxadiazoles) Core->Heterocycles Introduction of Amides_Hydrazones Amide/Hydrazone Linkages Core->Amides_Hydrazones Introduction of Amino_Derivatives Substituted Amino Groups Core->Amino_Derivatives Modification of High_Activity Enhanced Activity Heterocycles->High_Activity Often leads to Amides_Hydrazones->High_Activity Can result in Moderate_Activity Moderate Activity Amino_Derivatives->Moderate_Activity Generally shows Low_Activity Variable/Low Activity

Caption: Key Structure-Activity Relationships of 5-Chloro-Benzothiazole Derivatives.

Comparative Antibacterial Performance: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 5-chloro-benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ID2-SubstituentStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Ciprofloxacin (Standard)0.5 - 20.25 - 10.015 - 10.25 - 4[4]
Ampicillin (Standard)0.25 - 80.06 - 22 - 16>128[5]
Derivative A 2-(4-chlorophenyl)acetamido12.52550>100Fictional Example
Derivative B 2-(1H-1,2,4-triazol-1-yl)6.2512.52550Fictional Example
Derivative C 2-(morpholinoacetamido)2550100>100Fictional Example

Note: The data presented for Derivatives A, B, and C are illustrative examples based on trends observed in the literature and are not from a single specific source. Researchers should refer to the primary literature for exact MIC values and experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The following is a standardized, step-by-step protocol for determining the MIC of novel compounds, a fundamental assay in the evaluation of antibacterial agents. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents:
  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or microplate reader

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland standard) Plate_Inoculation 3. Inoculate Microtiter Plate Wells with Bacterial Suspension Inoculum_Prep->Plate_Inoculation Compound_Dilution 2. Prepare Serial Dilutions of Test Compound in MHB Add_Compounds 4. Add Compound Dilutions to Respective Wells Compound_Dilution->Add_Compounds Plate_Inoculation->Add_Compounds Controls 5. Include Growth and Sterility Controls Add_Compounds->Controls Incubation 6. Incubate at 35°C for 16-20 hours Controls->Incubation Reading 7. Visually Inspect for Turbidity or Read Absorbance Incubation->Reading MIC_Determination 8. Determine MIC as the Lowest Concentration with No Visible Growth Reading->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Procedure:
  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations.

  • Inoculation of Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of a sterile 96-well microtiter plate, except for the sterility control wells.

  • Addition of Compounds: Transfer 50 µL of each compound dilution to the corresponding wells of the inoculated plate. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only MHB (no bacteria or compound).

    • Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Alternatively, the absorbance can be read using a microplate reader.

Conclusion and Future Perspectives

The 5-chloro-benzothiazole scaffold represents a validated and promising starting point for the development of novel antibacterial agents. SAR studies have unequivocally demonstrated that the antibacterial activity of these derivatives can be significantly modulated by substitutions at the 2-position. The introduction of various heterocyclic and acyclic moieties has led to compounds with potent activity against a range of bacterial pathogens.

Future research in this area should focus on the synthesis and evaluation of more diverse libraries of 2-substituted 5-chloro-benzothiazole derivatives to further elucidate the SAR and to identify compounds with improved potency, a broader spectrum of activity, and favorable pharmacokinetic profiles. Mechanistic studies to identify the specific cellular targets of these compounds will also be crucial for their rational optimization and development as clinical candidates. The systematic approach outlined in this guide, combining SAR analysis, comparative data evaluation, and standardized experimental protocols, provides a robust framework for advancing the discovery of new and effective antibacterial drugs based on the 5-chloro-benzothiazole scaffold.

References

[1] Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023-05-29). [Link] [3] Design, synthesis and antimicrobial activity of novel benzothiazole analogs - ResearchGate. (2025-08-06). [Link] [6] Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (2023-08-20). [Link] [2] Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest. (2022-06-30). [Link] [7] Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. (2016-01-01). [Link] [4] Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed. (2013-03-27). [Link] [8] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2023-09-01). [Link] [5] Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH. (2021-07-02). [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Regulatory Context: Why This Compound Demands Respect

5-Chloro-1,3-benzothiazole-2-carboxylic acid (CAS No. 3507-53-7) is a chlorinated heterocyclic organic compound. While comprehensive toxicological data is not available for this specific molecule, the Safety Data Sheet (SDS) indicates that it is a skin and eye irritant and may cause respiratory irritation.[1][2] Furthermore, its chemical structure as a chlorinated organic compound places it in a category of substances that are subject to stringent environmental regulations due to their potential for persistence and the generation of hazardous byproducts, such as hydrogen chloride gas, upon combustion.[1][3]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[4][5] 5-Chloro-1,3-benzothiazole-2-carboxylic acid is not specifically listed as a hazardous waste on the F, K, P, or U lists.[5][6] Therefore, it is the responsibility of the waste generator to determine if the waste exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5]

Table 1: Hazardous Waste Characterization for 5-Chloro-1,3-benzothiazole-2-carboxylic acid

CharacteristicEPA CodeLikelihood for this CompoundRationale
Ignitability D001UnlikelyThe compound is a solid with no reported low flash point.[2]
Corrosivity D002PossibleAs a carboxylic acid, it may be corrosive depending on its dissociation constant and concentration. A pH test of the waste stream is required.
Reactivity D003UnlikelyNo specific data indicates that this compound is unstable, reactive with water, or generates toxic gases upon mixing.[1][2]
Toxicity D004-D043LikelyThe compound is a skin and eye irritant.[2] Formal testing, such as the Toxicity Characteristic Leaching Procedure (TCLP), would be required to determine if specific toxic constituents leach above regulatory limits. However, as a best practice, it should be treated as toxic.

Given this assessment, waste containing 5-Chloro-1,3-benzothiazole-2-carboxylic acid should, at a minimum, be handled as a non-specific halogenated organic waste and evaluated for corrosivity.

In-Lab Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Adherence to a strict in-laboratory waste management protocol is the foundation of a safe and compliant disposal process. This protocol is a critical component of your laboratory's Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA).[7][8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, including for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from incidental contact.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is managed correctly by the disposal facility.[4][10][11]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 5-Chloro-1,3-benzothiazole-2-carboxylic acid and materials contaminated with it.

  • Halogenated vs. Non-Halogenated: This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams.[10] This is because halogenated compounds require higher incineration temperatures for complete destruction and produce acidic gases that need to be scrubbed from the incinerator's exhaust.[12][13]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves, weigh boats) separate from liquid waste solutions.

  • Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents or bases, which could cause a reaction.[11]

Step 3: Waste Container Management
  • Container Type: Use a container made of a material compatible with the chemical. For solid waste, a polyethylene-lined drum or pail is suitable. For liquid solutions, glass or polyethylene containers are appropriate.[10][14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Chloro-1,3-benzothiazole-2-carboxylic acid"), and the approximate quantity. The date accumulation started must also be on the label.

  • Closure: Keep the waste container closed at all times, except when adding waste.[10] This prevents the release of any potential vapors and protects the contents from contamination.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel, away from drains, and in a location with secondary containment to catch any potential leaks.[14]

Disposal_Decision_Tree Start Waste Ready for Disposal IsListed Is the waste an EPA Listed Waste (F, K, P, U)? Start->IsListed YesListed Follow specific disposal protocol for that waste code. IsListed->YesListed Yes NoListed No (This compound is not listed) IsListed->NoListed No Characterize Characterize waste based on properties: - Ignitability (D001) - Corrosivity (D002) - Reactivity (D003) - Toxicity (D004-D043) NoListed->Characterize IsHalogenated Is the waste a halogenated organic compound? Characterize->IsHalogenated YesHalogenated Yes IsHalogenated->YesHalogenated Incinerate High-Temperature Incineration at a licensed facility with acid gas scrubbing. YesHalogenated->Incinerate Landfill Landfilling (Prohibited without prior treatment under Land Disposal Restrictions) Incinerate->Landfill Prevents direct landfilling

Caption: Disposal decision pathway for chemical waste.

Emergency Procedures: Spill and Exposure Response

Accidents can happen. A clear and practiced emergency response plan is essential.

Spill Cleanup

For a minor spill of solid 5-Chloro-1,3-benzothiazole-2-carboxylic acid:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific guidance.

  • PPE: Wear your full PPE, including a respirator if the material is dusty.

  • Cleanup: Gently sweep up the solid material, avoiding the creation of dust. [3]Place the swept material and all contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) office.

For a major spill, evacuate the area immediately and contact your institution's emergency response team.

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1] In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.

Conclusion: A Culture of Safety

The proper disposal of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is not an afterthought but an integral part of the research process. By understanding the hazards, adhering to regulatory requirements, and implementing rigorous in-lab protocols, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

  • Capot Chemical. (2026, January 3). MSDS of 5-chloro-1,3-benzothiazole-2-carboxylic acid. [Link]

  • Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements. [Link]

  • Hazardous Waste Experts. (2014, December 11). The 3 Rules of Land Disposal Restrictions. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(15), 8251-8264. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole-2-carboxylic acid. [Link]

  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. [Link]

  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Environmental Protection Agency. (n.d.). Waste Analysis Plans Guidance Manual. [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. [Link]

  • Millersville University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • LabManager. (2020, February 10). Fulfilling the OSHA Lab Standard. [Link]

  • Environmental Protection Agency. (n.d.). Waste Code. [Link]

  • UNEP. (2008, October). Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices. [Link]

  • Environmental Protection Agency. (2016, June 17). Office of Environmental Sustainability, Inspector's Report. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

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Personal protective equipment for handling 5-Chloro-1,3-benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-1,3-benzothiazole-2-carboxylic acid (C₈H₄ClNO₂S), a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in the causality of chemical hazards and best practices in laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a chlorinated aromatic carboxylic acid. Its hazard profile, as identified in safety data sheets, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A thorough understanding of these risks is the first step in mitigating them. The chloro- and thiazole- functionalities, along with the carboxylic acid group, contribute to its reactivity and potential for biological interaction, necessitating a comprehensive personal protective equipment (PPE) strategy.

The Core of Protection: A Multi-Layered PPE Strategy

A proactive PPE strategy is not about simply wearing protective gear; it's about selecting the right gear for the specific hazards posed by 5-Chloro-1,3-benzothiazole-2-carboxylic acid. The following recommendations are based on the chemical properties of this compound and established chemical resistance data.

Hand Protection: Your First Line of Defense

Given that this compound is a skin irritant, robust hand protection is non-negotiable. While nitrile gloves are a common choice in laboratory settings, their resistance to chlorinated organic compounds can be variable.[2][3]

  • Primary Recommendation: Neoprene gloves offer a broader range of protection against both acidic and chlorinated compounds.[4] They generally provide good to excellent resistance to a variety of chemicals, including many acids and some organic solvents.[4][5]

  • Alternative for Incidental Contact: For short-duration tasks with a low risk of significant exposure, thicker nitrile gloves (minimum 8 mil) can be considered.[2] However, it is crucial to be aware that breakthrough times can be shorter with halogenated hydrocarbons.[2][3]

  • Double Gloving: For tasks involving larger quantities or a higher risk of splashing, double gloving with two pairs of neoprene or a neoprene outer glove over a nitrile inner glove provides an additional layer of safety.

Table 1: Glove Material Chemical Resistance Profile

Glove MaterialResistance to Weak AcidsResistance to Chlorinated OrganicsPuncture Resistance
Neoprene ExcellentGood to ExcellentGood
Nitrile GoodFair to GoodExcellent
Latex (Natural Rubber) GoodPoorFair
Butyl Rubber ExcellentGoodGood

This table provides a general overview. Always consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection: Shielding Against Irritants

The risk of serious eye irritation necessitates stringent eye and face protection.

  • Mandatory: Indirectly vented chemical splash goggles that provide a complete seal around the eyes are required whenever handling this compound.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or reactions that could become exothermic, a full-face shield should be worn in addition to chemical splash goggles.

Respiratory Protection: Safeguarding Your Inhalation Pathway

To mitigate the risk of respiratory tract irritation, all handling of 5-Chloro-1,3-benzothiazole-2-carboxylic acid in its solid (powder) form should be conducted within a certified chemical fume hood. If there is a potential for aerosol generation or if working outside of a fume hood is unavoidable (a scenario that should be minimized), respiratory protection is mandatory.

  • Recommended Respirator: A half-mask or full-face respirator equipped with a combination organic vapor/acid gas (OV/AG) cartridge is recommended.[6][7][8] The cartridge should be NIOSH-approved.[6]

  • Particulate Filtration: If handling the solid powder outside of a fume hood, a P100 particulate filter should be added to the OV/AG cartridge.[8]

Table 2: Respirator Cartridge Selection Guide

HazardNIOSH Cartridge Color CodeRecommended Cartridge Type
Organic Vapors and Acid GasesYellowOrganic Vapor/Acid Gas (OV/AG)
Particulates (solid)MagentaP100 (HEPA)
Protective Clothing: A Barrier for Your Body

A standard cotton lab coat is insufficient. A chemical-resistant lab coat or apron made of a material like Tychem® is recommended to protect against splashes. For any procedure with a higher risk of significant exposure, a full-body chemical-resistant suit may be necessary.

Operational Plan: From Benchtop to Disposal

A well-defined operational plan ensures that safety is integrated into every step of the workflow.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid in Fume Hood C->D Begin work E Perform Chemical Reactions D->E F Transfer Solutions E->F G Decontaminate Glassware F->G Complete work H Segregate and Label Waste G->H I Dispose of Waste H->I DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Contaminated Solids (PPE, etc.) C Labeled Chlorinated Solid Waste Container A->C B Liquid Waste (Solutions) D Labeled Chlorinated Liquid Waste Container B->D E Arrange for Professional Hazardous Waste Disposal C->E D->E

Caption: A clear workflow for the proper disposal of waste contaminated with 5-Chloro-1,3-benzothiazole-2-carboxylic acid.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues. [9][10]

Conclusion: A Culture of Safety

The safe handling of 5-Chloro-1,3-benzothiazole-2-carboxylic acid is not a matter of suggestion but a professional obligation. By understanding the inherent hazards, implementing a robust and specific PPE strategy, and adhering to meticulous operational and disposal plans, you can ensure both the integrity of your research and the safety of yourself and your colleagues. This guide serves as a foundation for building a deep and unwavering culture of safety in your laboratory.

References

  • PubChem. 5-Chloro-1,3-benzothiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

  • Glove Compatibility Chart. Guide to Nitrile Gloves Chemical Resistance. [Link]

  • WorkSafe GEAR Australia. Are Nitrile Gloves Chemical Resistant?. [Link]

  • HeighTech Safety. Are Nitrile Gloves Chemical Resistant?. [Link]

  • PK Safety. Understanding Respirators With Organic Vapor Cartridges. [Link]

  • Northwestern University. Cartridge Selection. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • Gemplers Learning Hub. Selecting the Right Reusable Respirator Cartridge Filter. [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. OSHA Glove Selection Chart. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • University of Wisconsin-Milwaukee. Chemical Resistance of Gloves.pdf. [Link]

  • ElectronicsAndBooks. Disposal Methods for Chlorinated Aromatic Waste. [Link]

  • RONCO Safety. Chemical Resistance Chart.ai. [Link]

  • Richard G. Woodland. Process for Disposal of Chlorinated Organic Residues. [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

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